molecular formula C10H13BrN2 B3299162 3-Bromo-5-(piperidin-4-yl)pyridine CAS No. 899356-77-5

3-Bromo-5-(piperidin-4-yl)pyridine

Katalognummer: B3299162
CAS-Nummer: 899356-77-5
Molekulargewicht: 241.13 g/mol
InChI-Schlüssel: BKVZLHGQQNFTDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-5-(piperidin-4-yl)pyridine is a high-value chemical scaffold designed for advanced research and development, particularly in medicinal chemistry. Its structure incorporates two privileged pharmacophores: a brominated pyridine ring and a piperidine moiety. The bromo substituent on the pyridine ring serves as a versatile handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling researchers to introduce a wide array of aromatic and other functional groups to create diverse compound libraries for screening . Concurrently, the piperidine nitrogen acts as a key hydrogen bond acceptor and a basic center, which can be critical for molecular interactions with biological targets and for improving water solubility. This bifunctional nature makes it an excellent building block in the synthesis of potential therapeutic agents. Compounds featuring similar pyridine and piperidine structural motifs are frequently investigated as kinase inhibitors and for other targets in oncology and central nervous system diseases. As a standard practice for compounds of this class, proper storage in a cool, dark place under an inert atmosphere is recommended to maintain long-term stability . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-bromo-5-piperidin-4-ylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c11-10-5-9(6-13-7-10)8-1-3-12-4-2-8/h5-8,12H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVZLHGQQNFTDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 3-Bromo-5-(piperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 3-Bromo-5-(piperidin-4-yl)pyridine , a critical bifunctional building block in modern medicinal chemistry.

Executive Summary

3-Bromo-5-(piperidin-4-yl)pyridine (CAS: 899356-77-5) is a high-value heterocyclic scaffold used extensively in drug discovery. It serves as a "privileged structure" linking a lipophilic, electron-deficient pyridine core with a hydrophilic, basic piperidine moiety. Its primary utility lies in its bifunctionality :

  • The Bromine Handle (C3): Enables further functionalization via palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) to attach core pharmacophores.

  • The Piperidine Motif (C5): Acts as a solubility-enhancing group and a hydrogen-bond donor/acceptor, often targeting solvent-exposed regions of protein binding pockets (e.g., kinases, GPCRs).

Chemical Identity & Physicochemical Properties

Core Identifiers
PropertyDetail
IUPAC Name 3-Bromo-5-(piperidin-4-yl)pyridine
CAS Registry Number 899356-77-5
Common Synonyms 3-Bromo-5-(4-piperidyl)pyridine; 3-Bromo-5-piperidin-4-yl-pyridine
Molecular Formula C₁₀H₁₃BrN₂
SMILES (Canonical) BrC1=CN=CC(C2CCNCC2)=C1
InChI Key BKVZLHGQQNFTDL-UHFFFAOYSA-N
Physicochemical Data
ParameterValue (Experimental/Predicted)Implications for Drug Design
Molecular Weight 241.13 g/mol Fragment-like; allows room for MW growth in lead optimization.
LogP (Octanol/Water) ~1.6 (Predicted)Moderate lipophilicity; good balance for membrane permeability.
pKa (Pyridine N) ~2.8Weakly basic; remains neutral at physiological pH.
pKa (Piperidine N) ~10.8Highly basic; protonated at physiological pH, improving aqueous solubility.
Topological Polar Surface Area (TPSA) 24.9 ŲLow TPSA suggests excellent blood-brain barrier (BBB) penetration potential if not over-functionalized.
Physical State Viscous oil or low-melting solidOften handled as the HCl or TFA salt for better stability.

Synthetic Pathways & Methodology

The most robust route to 3-Bromo-5-(piperidin-4-yl)pyridine avoids the non-selective reduction of pyridines. Instead, it utilizes a Suzuki-Miyaura cross-coupling strategy between a di-halogenated pyridine and a protected piperidine boronate.

Retrosynthetic Analysis

The molecule is disconnected at the C5–C4' bond. The logic dictates coupling a 3,5-dibromopyridine (electrophile) with an N-Boc-piperidin-4-yl boronic ester (nucleophile). The N-Boc protection is critical to prevent catalyst poisoning by the free amine and to control solubility.

Step-by-Step Protocol
Step 1: Selective Monocoupling (Suzuki-Miyaura)
  • Reagents: 3,5-Dibromopyridine (1.0 equiv), tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.05 equiv).

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3–5 mol%) or Pd(PPh₃)₄.

  • Base/Solvent: K₂CO₃ (2.0 M aq) / 1,4-Dioxane or DME.

  • Conditions: 80–90 °C, inert atmosphere (N₂/Ar), 4–12 hours.

  • Mechanism: The Pd(0) catalyst undergoes oxidative addition into one C–Br bond.[2] Statistical coupling yields a mixture, but the mono-coupled product is favored due to steric changes after the first addition.

  • Purification: Silica gel chromatography (Hexane/EtOAc) to isolate 3-Bromo-5-(N-Boc-piperidin-4-yl)pyridine (Intermediate A).

Step 2: Deprotection
  • Reagents: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) OR 4M HCl in Dioxane.

  • Conditions: Room temperature, 1–2 hours.

  • Workup: Basification with NaHCO₃ or NaOH to liberate the free base, or isolation as the HCl salt by filtration.

Visualized Workflow (Graphviz)

Synthesis_Pathway SM1 3,5-Dibromopyridine (Electrophile) Cat Pd(dppf)Cl2 / K2CO3 Suzuki Coupling SM1->Cat SM2 N-Boc-Piperidine Boronate (Nucleophile) SM2->Cat Inter Intermediate: 3-Bromo-5-(N-Boc-piperidin-4-yl)pyridine Cat->Inter C-C Bond Formation Reagent2 TFA / DCM or HCl / Dioxane Inter->Reagent2 N-Boc Deprotection Product TARGET: 3-Bromo-5-(piperidin-4-yl)pyridine Reagent2->Product Yields Free Base/Salt

Caption: Figure 1. Convergent synthesis of 3-Bromo-5-(piperidin-4-yl)pyridine via Pd-catalyzed cross-coupling.

Medicinal Chemistry Applications

Scaffold Utility

This molecule is a classic "Linker-Solubilizer" unit.

  • Kinase Inhibitors: The pyridine nitrogen can interact with the hinge region of kinases (e.g., CDK, JAK, or MAPK pathways), while the piperidine extends into the solvent front, improving oral bioavailability.

  • GPCR Ligands: The basic piperidine nitrogen mimics neurotransmitters (like dopamine or serotonin), making this scaffold highly relevant for CNS targets (e.g., H3 antagonists, 5-HT modulators).

Functionalization Logic (SAR)

Researchers typically modify the molecule at two distinct vectors:

  • Vector A (Bromine): Displaced via Suzuki coupling to attach aryl/heteroaryl groups (e.g., indoles, pyrazoles) to build the hydrophobic core.

  • Vector B (Piperidine Nitrogen): Derivatized via reductive amination, alkylation, or amide coupling to tune potency and metabolic stability (e.g., reducing hERG liability).

Handling & Safety

  • Hazard Classification:

    • Acute Toxicity: Harmful if swallowed (H302).

    • Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).

  • Storage:

    • Keep under inert gas (Argon/Nitrogen).[3]

    • Store at 2–8 °C to prevent oxidation of the pyridine ring or degradation of the free amine.

    • Hygroscopic: Store in a desiccator if in salt form.

  • Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.

References

  • BenchChem. 3-Bromo-5-(N-Boc-piperidin-4-yl)pyridine: Overview and Synthesis. Retrieved from .

  • Fluorochem. Product Analysis: 3-Bromo-5-(piperidin-4-yl)pyridine (CAS 899356-77-5). Retrieved from .

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12286 (3-Bromopyridine derivatives). Retrieved from .

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. (Foundational mechanism for the described synthesis).
  • Pfizer Inc. (1991). European Patent EP 0 445 950 B1: Novel pyridine derivatives and processes for their synthesis.

Sources

3-Bromo-5-(piperidin-4-yl)pyridine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Compound Identity & Physicochemical Profile[1]

3-Bromo-5-(piperidin-4-yl)pyridine is a bifunctional heterocyclic scaffold widely utilized in medicinal chemistry.[1] It serves as a critical "linker" pharmacophore, offering two distinct vectors for molecular growth: the electrophilic aryl bromide at the C3 position and the nucleophilic secondary amine on the piperidine ring.[1]

Core Identifiers
ParameterSpecification
Chemical Name 3-Bromo-5-(piperidin-4-yl)pyridine
CAS Number 899356-77-5
Molecular Formula C₁₀H₁₃BrN₂
Molecular Weight 241.13 g/mol
Exact Mass 240.026 g/mol
SMILES Brc1cncc(c1)C2CCNCC2
InChI Key BKVZLHGQQNFTDL-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
pKa (Calculated) ~9.8 (Piperidine NH), ~2.8 (Pyridine N)
Structural Significance

The 3,5-disubstitution pattern on the pyridine ring is a "privileged" geometry in drug design.[1] Unlike 2,6-substitutions, which can suffer from steric clashes or metabolic instability, the 3,5-vector allows substituents to exit the core at angles ideal for:

  • Kinase Hinge Binding: The pyridine nitrogen often acts as a hydrogen bond acceptor in the ATP-binding pocket, while the 3- and 5-positions direct hydrophobic groups into the selectivity pockets.[1]

  • GPCR Ligands: The piperidine moiety mimics the basic amine found in biogenic amines (dopamine, serotonin), making this scaffold a potent template for CNS-active agents.[1]

Part 2: Synthesis & Manufacturing Routes[1][2][5][6]

The synthesis of 3-Bromo-5-(piperidin-4-yl)pyridine is rarely performed via direct ring construction.[1] The standard industrial and research-scale route involves a Suzuki-Miyaura cross-coupling followed by acidic deprotection .[1]

Retrosynthetic Analysis

The molecule is disconnected at the C5-C4' bond (Pyridine-Piperidine bond).[1]

  • Electrophile: 3,5-Dibromopyridine (Commercially available, inexpensive).

  • Nucleophile: N-Boc-4-piperidineboronic acid pinacol ester (Protected to prevent catalyst poisoning and side reactions).[1]

Step-by-Step Synthetic Protocol
Step 1: Selective Monocoupling (Suzuki-Miyaura)

Objective: Couple the piperidine ring to the pyridine core while retaining one bromine atom.[1]

  • Reagents:

    • 3,5-Dibromopyridine (1.0 equiv)

    • N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.1 equiv)

    • Catalyst: Pd(dppf)Cl₂[1]·DCM (0.05 equiv) or Pd(PPh₃)₄[1]

    • Base: 2M Na₂CO₃ or K₂CO₃ (3.0 equiv)[1]

    • Solvent: 1,4-Dioxane/Water (4:1 ratio)

  • Conditions: Degas solvents with N₂. Heat to 80–90°C for 4–12 hours.

  • Mechanism: The oxidative addition of Pd(0) occurs faster at the C3/C5 positions of pyridine compared to electron-rich rings.[1] Statistical coupling is controlled by stoichiometry (excess dibromide can be used to favor mono-coupling, but 1:1 usually suffices due to the deactivation of the ring after the first alkylation).[1]

  • Intermediate: tert-butyl 4-(5-bromopyridin-3-yl)piperidine-1-carboxylate (CAS: 1206248-30-7).[1]

Step 2: Boc-Deprotection

Objective: Remove the tert-butoxycarbonyl protecting group to liberate the secondary amine.[1]

  • Reagents:

    • Intermediate from Step 1[1][2][3]

    • Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:4 v/v) OR 4M HCl in Dioxane.[1]

  • Conditions: Stir at Room Temperature (RT) for 1–2 hours.

  • Workup: Basify with NaOH/NaHCO₃ to pH > 10 to extract the free base, or isolate as the HCl salt.[1]

Reaction Workflow Diagram

SynthesisRoute Start1 3,5-Dibromopyridine (Electrophile) Step1 Step 1: Suzuki Coupling Pd(dppf)Cl2, Na2CO3 Dioxane/H2O, 90°C Start1->Step1 Start2 N-Boc-4-piperidine boronate ester Start2->Step1 Inter Intermediate: 3-Bromo-5-(N-Boc-piperidin-4-yl)pyridine (CAS 1206248-30-7) Step1->Inter Step2 Step 2: Deprotection TFA/DCM or HCl/Dioxane Inter->Step2 Final Target Product: 3-Bromo-5-(piperidin-4-yl)pyridine (CAS 899356-77-5) Step2->Final

Caption: Two-step synthetic pathway via Palladium-catalyzed cross-coupling and acidic deprotection.[1][4]

Part 3: Medicinal Chemistry Applications[1][2][8][9][10][11]

SAR Decision Tree (Structure-Activity Relationship)

This scaffold is a "divergent node" in library synthesis.[1] The order of operations is critical for library generation.

  • Path A (Amine Functionalization First):

    • Action: React the piperidine NH (Alkylation, Acylation, Sulfonylation).[1]

    • Result: Creates a diverse "tail" region while keeping the Aryl Bromide intact for late-stage coupling.[1]

    • Use Case: Optimizing ADME properties (solubility, permeability) early in the hit-to-lead phase.[1]

  • Path B (Aryl Coupling First):

    • Action: Perform Suzuki/Buchwald coupling on the Aryl Bromide.

    • Result: Extends the aromatic core.[1] Requires re-protection of the amine if the coupling conditions are harsh, or use of the Boc-protected intermediate (CAS 1206248-30-7) directly.

    • Use Case: Scaffold hopping or core replacement studies.[1]

Key Pharmacophore Interactions
  • Pyridine Nitrogen: Acts as a Hydrogen Bond Acceptor (HBA).[1] In kinase inhibitors, this often binds to the hinge region (e.g., Met residue).[1]

  • Piperidine Nitrogen: At physiological pH, this is protonated (positive charge).[1] It can form ionic interactions with Asp/Glu residues in GPCR binding pockets (e.g., Asp3.32 in aminergic GPCRs).[1]

SAR_Logic Core 3-Bromo-5-(piperidin-4-yl)pyridine (Scaffold) Branch1 Vector 1: Piperidine NH (Nucleophile) Core->Branch1 Branch2 Vector 2: Aryl Bromide (Electrophile) Core->Branch2 Mod1 Reductive Amination (Aldehydes) Branch1->Mod1 Mod2 Amide Coupling (Carboxylic Acids) Branch1->Mod2 Mod3 Suzuki Coupling (Aryl Boronates) Branch2->Mod3 Mod4 Buchwald-Hartwig (Amines) Branch2->Mod4

Caption: Divergent synthesis logic utilizing the bifunctional nature of the scaffold.

Part 4: Handling, Safety, & Stability

Hazard Profile
  • Signal Word: WARNING

  • GHS Classifications:

    • H302: Harmful if swallowed.[1][5]

    • H315: Causes skin irritation.[1][5]

    • H319: Causes serious eye irritation.[1][5]

    • H335: May cause respiratory irritation.[1]

Storage & Stability
  • Hygroscopicity: The free base amine can absorb CO₂ and moisture from the air.[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Shelf Life: >2 years if stored properly in a sealed container.[1]

  • Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12286, 3-Bromopyridine (Precursor Data).[1] Retrieved from [Link][1]

Sources

3-Bromo-5-(piperidin-4-yl)pyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Bromo-5-(piperidin-4-yl)pyridine Technical Profile Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

The "Meta-Vector" Scaffold for Fragment-Based Drug Design

Executive Summary

In the architecture of modern kinase inhibitors and GPCR ligands, the 3,5-disubstituted pyridine motif represents a privileged scaffold. Unlike the more common 2,6-substitution patterns, the 3,5-vector allows for a distinct spatial arrangement—often described as the "meta-vector"—which projects substituents into specific hydrophobic pockets or solvent-exposed regions without disrupting the essential hydrogen-bonding capability of the pyridine nitrogen.

3-Bromo-5-(piperidin-4-yl)pyridine (CAS: 899356-77-5) serves as a critical bifunctional building block. It offers an electrophilic handle (bromine) for cross-coupling and a nucleophilic/pharmacophoric handle (piperidine) for solubility enhancement or target engagement. This guide outlines its physicochemical properties, a validated synthetic route for its mono-functionalization, and analytical standards for purity verification.

Physicochemical Specifications

The following data constitutes the baseline identity for 3-Bromo-5-(piperidin-4-yl)pyridine. Note that while the free base is described here, the compound is frequently stored as a hydrochloride or dihydrochloride salt to prevent oxidation and improve shelf stability.

PropertySpecificationNotes
IUPAC Name 3-Bromo-5-(piperidin-4-yl)pyridineCarbon-linked piperidine (C4-position)
CAS Number 899356-77-5 Specific to the free base form
Molecular Formula C₁₀H₁₃BrN₂
Molecular Weight 241.13 g/mol Monoisotopic Mass: 240.03 g/mol
Appearance Viscous oil or low-melting solidSalt forms (HCl) are white solids
LogP (Calc) ~1.63Moderate lipophilicity; drug-like range
pKa (Calc) Pyridine N: ~3.5; Piperidine NH: ~10.8Piperidine is protonated at physiological pH
H-Bond Donors 1 (Piperidine NH)
H-Bond Acceptors 2 (Pyridine N, Piperidine NH)

Synthetic Architecture & Methodology

Synthesizing 3-Bromo-5-(piperidin-4-yl)pyridine presents a classic challenge in symmetry breaking. The starting material, 3,5-dibromopyridine, possesses two identical reactive sites. Achieving the mono-coupled product requires precise stoichiometric control to avoid the formation of the bis-coupled impurity (3,5-di(piperidin-4-yl)pyridine).

Reaction Pathway Visualization

The following diagram illustrates the critical "Statistical Suzuki" strategy required to access this intermediate.

SynthesisPath Start 3,5-Dibromopyridine (Excess: 3.0 equiv) Intermediate Intermediate A: 3-Bromo-5-(N-Boc-piperidin-4-yl)pyridine Start->Intermediate Suzuki Coupling (Reflux, 4-16h) Reagent N-Boc-piperidin-4-yl boronic acid pinacol ester (1.0 equiv) Reagent->Intermediate Catalyst Pd(dppf)Cl2 • DCM K2CO3, Dioxane/H2O Catalyst->Intermediate Product Target: 3-Bromo-5-(piperidin-4-yl)pyridine Intermediate->Product Acidic Deprotection Impurity Bis-Coupled Impurity (Minimize via Stoichiometry) Intermediate->Impurity Over-reaction Deprotection TFA / DCM or HCl / Dioxane

Figure 1: Synthetic workflow emphasizing stoichiometric control to favor mono-arylation.

Validated Experimental Protocol

Step 1: Statistical Suzuki Coupling Objective: Install the piperidine ring at position 5 while retaining the bromine at position 3.[1]

  • Stoichiometry: Charge a reaction vessel with 3,5-dibromopyridine (3.0 equiv) and N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.0 equiv) .

    • Expert Insight: Using a 3-fold excess of the dibromide is statistically required to maximize the yield of the mono-product relative to the bis-product. The unreacted dibromide is easily recovered during chromatography.

  • Catalysis: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) and K₂CO₂ (3.0 equiv) .

  • Solvent System: Suspend in degassed 1,4-Dioxane/Water (4:1 v/v) .

  • Reaction: Heat to 90°C under N₂ atmosphere for 4–6 hours. Monitor by LCMS for the consumption of the boronate ester.

  • Workup: Dilute with EtOAc, wash with brine, and dry over Na₂SO₄.

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

    • Elution Order: 3,5-Dibromopyridine (First) → Mono-product (Target Intermediate) → Bis-product (Last).

Step 2: Boc-Deprotection Objective: Reveal the secondary amine.

  • Dissolve the intermediate from Step 1 in Dichloromethane (DCM) (0.1 M).

  • Add Trifluoroacetic acid (TFA) (10–20 equiv) dropwise at 0°C.

  • Stir at Room Temperature for 2 hours.

  • Isolation: Concentrate in vacuo.

    • For Free Base: Redissolve in DCM, wash with sat. NaHCO₃, dry, and concentrate.

    • For HCl Salt: Treat the free base with 4M HCl in Dioxane; filter the precipitate.

Analytical Validation (Self-Validating Systems)

To ensure the integrity of the scaffold before using it in subsequent steps (e.g., Buchwald couplings), verify the following spectral signatures.

Proton NMR (¹H NMR) Signature

The symmetry of the starting material (3,5-dibromopyridine) is broken in the product. Look for the "ABC" pattern of the pyridine ring protons.

  • Starting Material (3,5-Dibromo): Two signals.[2] A doublet (H2/H6, ~8.5 ppm) and a triplet (H4, ~8.0 ppm).

  • Product (3-Bromo-5-piperidyl): Three distinct aromatic signals.[3][2]

    • δ ~8.50 ppm (d): Proton adjacent to Nitrogen and Bromine (H2).

    • δ ~8.35 ppm (d): Proton adjacent to Nitrogen and Piperidine (H6).

    • δ ~7.80 ppm (dd/t): Proton between Bromine and Piperidine (H4).

    • Aliphatic Region: Distinct multiplets for piperidine ring protons (δ 1.5–3.2 ppm).

Mass Spectrometry (LCMS)[5]
  • Isotope Pattern: The presence of one Bromine atom dictates a 1:1 ratio of the M and M+2 peaks.

    • [M+H]⁺: ~241.0 and 243.0.

    • Failure Mode: If you see a single mass peak (no Br pattern), you have likely formed the bis-piperidyl impurity or debrominated the ring.

Applications in Drug Discovery[6][7][8]

This molecule is not merely a reagent; it is a "linker-scaffold" used to modulate physicochemical properties in lead optimization.

  • Kinase Inhibition: The pyridine nitrogen often acts as the hinge-binder acceptor. The piperidine group, when deprotected, can be derivatized (amides, ureas) to reach the solvent-exposed regions of the kinase ATP pocket, improving solubility and selectivity.

  • PROTAC Linkers: The piperidine nitrogen provides an attachment point for alkyl chains connecting to E3 ligase ligands (e.g., Cereblon or VHL ligands), while the pyridine-Br allows attachment to the protein-of-interest warhead.

  • Fragment-Growing: In Fragment-Based Drug Discovery (FBDD), this molecule serves as a "grown" fragment, adding a solubilizing vector (piperidine) to a validated aromatic binder.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin. Toxic if swallowed.

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Reactivity: Incompatible with strong oxidizing agents. The free amine absorbs CO₂ from the air; storage as the HCl salt is recommended for long-term stability.

References

  • Fluorochem. 3-Bromo-5-(piperidin-4-yl)pyridine Product Sheet. Retrieved from .

  • Mishra, S., et al. (2023). "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine." Journal of the American Chemical Society, 145(26), 14221–14226. .

  • BenchChem. Synthesis of 3,5-Disubstituted Pyridines via Suzuki Coupling. Retrieved from .

  • Linstadt, R. T. H., et al. (2018).[4] "B-Alkyl sp3-sp2 Suzuki-Miyaura Couplings under Mild Aqueous Micellar Conditions." Organic Letters, 20(10), 2902–2905. .

Sources

Medicinal Chemistry Applications of 3-Bromo-5-(piperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the medicinal chemistry applications, synthetic routes, and pharmacophore properties of 3-Bromo-5-(piperidin-4-yl)pyridine , a high-value bifunctional intermediate used in the discovery of kinase inhibitors, GPCR ligands, and CNS-active agents.

A Technical Guide to Scaffold Utilization and Synthetic Strategy[1]

Executive Summary

3-Bromo-5-(piperidin-4-yl)pyridine (CAS: 899356-77-5) serves as a "privileged structure" in modern drug discovery.[1] Its value lies in its orthogonal reactivity : it possesses an electrophilic handle (aryl bromide) for cross-coupling and a nucleophilic handle (secondary amine) for library diversification.[2]

This scaffold is particularly prominent in the development of:

  • Cholesterol 24-Hydroxylase (CH24H) Inhibitors: For the treatment of neurological disorders.[1][2]

  • LSD1 Inhibitors: Targeting epigenetic modulation in oncology.[1][2][3]

  • GPCR Ligands: Where the piperidine moiety mimics biogenic amines.[1][2]

  • Kinase Inhibitors: Utilizing the pyridine ring as a hinge-binder or solvent-front vector.[1][2]

Structural Analysis & Pharmacophore Properties

The molecule can be deconstructed into three functional vectors, each serving a distinct role in Structure-Activity Relationship (SAR) exploration.

VectorChemical FeatureMedicinal Chemistry Utility
Vector A (C-3) Aryl Bromide Diversity Point 1: Site for Suzuki, Buchwald-Hartwig, or Sonogashira couplings.[1] Allows extension into hydrophobic pockets or connection to a second pharmacophore.[1][2]
Vector B (C-5) Piperidine Nitrogen Diversity Point 2: Site for Amide coupling, Sulfonylation, or Reductive Amination. Modulates solubility, pKa, and metabolic stability.
Vector C (Core) Pyridine Ring Scaffold Core: Provides a rigid linker with a specific bond angle (~120°).[1][2] The pyridine nitrogen (N1) acts as a hydrogen bond acceptor (HBA), crucial for kinase hinge binding.[2]
Physicochemical Profile[1][4][5][6][7][8]
  • Molecular Weight (Free Base): 241.13 g/mol (Fragment-like, ideal for FBDD).[2]

  • cLogP: ~1.6 (Moderate lipophilicity, allows room for decoration).[2]

  • pKa (Piperidine): ~9.8 (High basicity, ensures lysosomal trapping or ionic interactions).[2]

  • pKa (Pyridine): ~2.5 (Low basicity, unlikely to be protonated at physiological pH).[2]

Synthetic Accessibility & Strategy

The synthesis of this core typically follows a convergent approach to ensure regioselectivity.[1][2] The most robust route involves the cross-coupling of a 3,5-dihalopyridine with a protected piperidine metalloid.[1]

Primary Synthetic Route (Convergent)[2]
  • Starting Materials: 3,5-Dibromopyridine and tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate.

  • Key Transformation: Suzuki-Miyaura Coupling.

  • Selectivity: Statistical coupling is controlled by stoichiometry (1:1 equiv) or by exploiting the slight electronic difference if using 3-bromo-5-chloropyridine.[1][2]

Experimental Protocol: Suzuki Coupling

Standard Operating Procedure for the synthesis of the N-Boc protected intermediate.[1]

Reagents:

  • 3,5-Dibromopyridine (1.0 equiv)

  • N-Boc-4-piperidineboronic acid pinacol ester (1.1 equiv)[1]

  • Pd(dppf)Cl₂[2]·CH₂Cl₂ (0.05 equiv)[2]

  • K₂CO₃ (3.0 equiv, 2M aqueous)

  • Solvent: 1,4-Dioxane (degassed)

Methodology:

  • Charge a reaction vessel with 3,5-dibromopyridine, boronate ester, and Pd catalyst.

  • Evacuate and backfill with Nitrogen (3 cycles).[1][2]

  • Add degassed 1,4-dioxane and aqueous K₂CO₃.

  • Heat to 80–90 °C for 12–16 hours.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over Na₂SO₄.[1][2][4][5][6]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The mono-coupled product elutes before the bis-coupled byproduct.[1][2]

Visualization: Synthetic Divergence

The following diagram illustrates how this single scaffold diverges into three distinct inhibitor classes based on the order of functionalization.

G Core 3-Bromo-5-(piperidin-4-yl)pyridine (The Scaffold) RouteA Path A: Amide Coupling (at Piperidine N) Core->RouteA Functionalization 1 RouteB Path B: Suzuki Coupling (at Pyridine Br) Core->RouteB Functionalization 2 Target1 CH24H Inhibitors (CNS Targets) RouteA->Target1 Add Lipophilic Tail Target2 LSD1 Inhibitors (Epigenetics) RouteA->Target2 Add Urea/Sulfonamide Target3 Kinase Inhibitors (Oncology) RouteB->Target3 Add Hinge Binder

Figure 1: Divergent synthetic pathways from the core scaffold to therapeutic classes.

Case Study: Cholesterol 24-Hydroxylase (CH24H) Inhibitors

A definitive application of this scaffold is found in the development of CH24H inhibitors by Takeda Pharmaceutical Company.[1][2] CH24H is a brain-specific enzyme responsible for converting cholesterol to 24S-hydroxycholesterol; its inhibition is a therapeutic strategy for neurodegenerative diseases.[1][2]

Mechanism of Action: The pyridine nitrogen of the scaffold coordinates with the Heme iron in the CYP46A1 (CH24H) active site.[1][2] The piperidinyl group extends into the access channel, where the nitrogen can be substituted to interact with specific residues (e.g., Arg226).

Optimization Logic:

  • Heme Binding: The 3-substituted pyridine is essential.[1][2] 4-phenylpyridine analogs were found to be too rigid.[1][2]

  • Linker Flexibility: The piperidine ring provides the necessary sp3 character to orient the "tail" group away from the heme center without steric clash.[1][2]

  • Outcome: This led to the discovery of highly potent inhibitors (IC50 < 10 nM) with excellent brain penetrance.[1][2]

Detailed Workflow: Library Generation

For researchers using this scaffold to generate a focused library, the following "Split-and-Pool" logic is recommended to maximize SAR efficiency.

Step 1: N-Capping (The "Tail")

Reaction at the Piperidine Nitrogen (Nucleophilic attack).

  • Reagents: Acid Chlorides (R-COCl), Sulfonyl Chlorides (R-SO₂Cl), or Isocyanates (R-NCO).

  • Condition: DCM, DIPEA, 0 °C to RT.

  • Objective: Establish the "Tail" region which often dictates metabolic stability and solubility.[1][2]

Step 2: Cross-Coupling (The "Head")

Reaction at the Pyridine Bromide (Electrophilic attack).[2]

  • Reagents: Aryl Boronic Acids (Ar-B(OH)₂).[2]

  • Condition: Pd(PPh₃)₄ or Pd(dppf)Cl₂, Na₂CO₃, DME/H₂O, 90 °C.

  • Objective: Establish the "Head" group which drives primary potency via hydrophobic interactions or H-bonding.[1][2]

SAR Logic Diagram

SAR cluster_0 Vector 1: The Head (Bromine) cluster_1 Vector 2: The Tail (Piperidine) Scaffold 3-Bromo-5-(piperidin-4-yl)pyridine Mod1 Aryl/Heteroaryl Coupling (Potency Driver) Scaffold->Mod1 Mod2 Amide/Urea Formation (PK/Solubility Driver) Scaffold->Mod2

Figure 2: Pharmacophore dissection showing the orthogonal modification vectors.

References

  • Koike, T., et al. (2022).[2] "Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors." ACS Medicinal Chemistry Letters, 13(3), 435–442. Link[2]

  • BenchChem. (2025).[1][2][5] "Overview of the Research Landscape Surrounding 3-Bromo-5-(N-Boc-piperidin-4-yl)pyridine." BenchChem Application Notes. Link[2]

  • Liang, Y., et al. (2013).[2] "3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1." Journal of Medicinal Chemistry, 56(21), 8521–8532. Link[2]

  • Altaf, A. A., et al. (2015).[2] "A Review on the Medicinal Importance of Pyridine Derivatives." Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11.[] Link[2]

Sources

A Comprehensive Technical Guide to the Synthesis of 3-Bromo-5-(piperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

3-Bromo-5-(piperidin-4-yl)pyridine is a valuable heterocyclic building block in medicinal chemistry, frequently incorporated into the core structures of pharmacologically active agents. Its synthesis, while not exceedingly complex, requires a strategic approach to ensure efficiency, purity, and scalability. This in-depth guide provides a comprehensive overview of the prevalent synthetic strategies, detailing the underlying chemical principles, step-by-step experimental protocols, and critical considerations for researchers and drug development professionals. The methodologies presented herein are grounded in established chemical literature and aim to provide a self-validating framework for the successful synthesis of this important intermediate.

Strategic Overview of Synthetic Pathways

The synthesis of 3-Bromo-5-(piperidin-4-yl)pyridine fundamentally involves the formation of a carbon-carbon bond between a 3,5-disubstituted pyridine ring and a 4-substituted piperidine ring. The most robust and widely employed strategies leverage modern palladium-catalyzed cross-coupling reactions. The choice of a specific pathway is often dictated by the availability of starting materials, desired scale, and the need for specific protecting group strategies.

A general and highly effective retrosynthetic analysis points to two primary synthons: a 3,5-dihalogenated pyridine and a suitable 4-substituted piperidine derivative. A common approach involves the use of a Boc-protected piperidine precursor to ensure controlled reactivity and facilitate purification.

retrosynthesis target 3-Bromo-5-(piperidin-4-yl)pyridine intermediate tert-butyl 4-(5-bromopyridin-3-yl)piperidine-1-carboxylate target->intermediate Deprotection pyridine 3,5-Dibromopyridine intermediate->pyridine Cross-Coupling (e.g., Suzuki, Stille) piperidine N-Boc-4-(tributylstannyl)piperidine or N-Boc-piperidine-4-boronic acid intermediate->piperidine

Caption: Retrosynthetic analysis of 3-Bromo-5-(piperidin-4-yl)pyridine.

This guide will focus on a highly practical and well-documented approach: the Suzuki-Miyaura cross-coupling reaction. This method is favored for its tolerance of a wide range of functional groups, generally high yields, and the commercial availability of the necessary reagents.[1]

Key Synthetic Transformations

Part 1: Synthesis of the Pyridine Building Block: 3,5-Dibromopyridine

The synthesis of the key pyridine precursor, 3,5-dibromopyridine, is a crucial first step. While commercially available, its synthesis from pyridine is a foundational reaction in heterocyclic chemistry.

Reaction Principle: The direct bromination of pyridine is an electrophilic aromatic substitution. Due to the electron-deficient nature of the pyridine ring, harsh reaction conditions are typically required to achieve substitution, which occurs preferentially at the 3- and 5-positions.[2]

Experimental Protocol: Synthesis of 3,5-Dibromopyridine [3]

  • Reaction Setup: In a well-ventilated fume hood, cautiously add 100g of pyridine to a mixture of 100g of concentrated sulfuric acid and 300g of thionyl chloride in a reaction vessel equipped with a reflux condenser and a dropping funnel.

  • Bromination: Heat the mixture to reflux. Slowly add 550g of bromine dropwise over approximately 10 hours. Maintain the reaction at 130°C. The reaction is considered complete when the evolution of red-brown gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture and perform steam distillation. The crude 3,5-dibromopyridine will precipitate in the aqueous distillate.

    • Collect the crude product by filtration.

    • Recrystallize the crude solid from methanol to yield pure 3,5-dibromopyridine.

ParameterValueReference
Starting MaterialPyridine[3]
ReagentsBromine, Sulfuric Acid, Thionyl Chloride[3]
Temperature130°C[3]
Typical Yield~82%[3]
Part 2: Preparation of the Piperidine Coupling Partner

For the Suzuki-Miyaura coupling, a boronic acid or a boronic ester derivative of N-Boc-piperidine is required. A common precursor is tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate, which can be subsequently hydrogenated to the desired piperidine derivative. The synthesis of 4-substituted piperidines can also be achieved from 4-piperidone.[4]

Part 3: The Suzuki-Miyaura Cross-Coupling Reaction

The core of this synthetic strategy is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms the C-C bond between the pyridine and piperidine rings.[5][6]

Reaction Principle: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition with the aryl halide (3,5-dibromopyridine).

  • Transmetalation: The organic group from the organoboron compound is transferred to the palladium center.

  • Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the Pd(0) catalyst.[5]

Suzuki_Coupling cluster_main Suzuki-Miyaura Coupling 3,5-Dibromopyridine 3,5-Dibromopyridine Coupled_Product tert-butyl 4-(5-bromopyridin-3-yl)piperidine-1-carboxylate 3,5-Dibromopyridine->Coupled_Product Boc-piperidine-boronic_ester tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate Boc-piperidine-boronic_ester->Coupled_Product Pd_Catalyst Pd(PPh₃)₄ Pd_Catalyst->Coupled_Product Base K₃PO₄ or Na₂CO₃ Base->Coupled_Product Solvent 1,4-Dioxane/Water Solvent->Coupled_Product

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of tert-butyl 4-(5-bromopyridin-3-yl)piperidine-1-carboxylate [7]

  • Reaction Setup: To a dry round-bottom flask, add 3,5-dibromopyridine (1 equivalent), tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1-1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₃PO₄ or Na₂CO₃ (2-3 equivalents).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add an anhydrous organic solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.

  • Reaction: Heat the mixture to 80-100°C and stir until the reaction is complete, monitoring by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

ParameterValue/ConditionReference
Aryl Halide3,5-Dibromopyridine[7]
Boronic Estertert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate[7]
CatalystPd(PPh₃)₄[1][6]
BaseK₃PO₄ or Na₂CO₃[1][6]
Solvent1,4-Dioxane/Water[1]
Temperature80-100°C[1]
Part 4: Deprotection of the Piperidine Nitrogen

The final step in the synthesis is the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free amine of the piperidine ring.

Reaction Principle: The Boc group is labile under acidic conditions. The mechanism involves protonation of the carbamate oxygen, followed by fragmentation to release the stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to give the free amine.[8][9]

Deprotection Boc_Protected tert-butyl 4-(5-bromopyridin-3-yl)piperidine-1-carboxylate Product 3-Bromo-5-(piperidin-4-yl)pyridine Boc_Protected->Product Acid TFA or HCl in Dioxane Acid->Product

Caption: Deprotection of the Boc-protected intermediate.

Experimental Protocol: Boc Deprotection [8][10]

  • Reaction Setup: Dissolve the Boc-protected compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA) (e.g., to a final concentration of 25% v/v) or a solution of 4M HCl in dioxane.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

  • Work-up:

    • Upon completion, remove the solvent and excess acid in vacuo.

    • The resulting amine salt can be used directly or neutralized by washing with a basic aqueous solution (e.g., saturated NaHCO₃) and extracting with an organic solvent.

ReagentSolventTemperatureTimeReference
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature1-2 hours[9][10]
4M HCl in DioxaneDioxaneRoom Temperature1-12 hours[8]

Alternative Synthetic Strategies

While the Suzuki-Miyaura coupling is a highly effective method, other cross-coupling reactions such as the Stille coupling (using an organotin reagent) or the Negishi coupling (using an organozinc reagent) can also be employed for the key C-C bond formation.[11] The choice between these methods often depends on the stability and accessibility of the respective organometallic reagents.

Furthermore, the Buchwald-Hartwig amination is a powerful tool for C-N bond formation and can be used to synthesize aminopyridine derivatives.[12][13][14][15][16] While not directly applicable for the synthesis of 3-Bromo-5-(piperidin-4-yl)pyridine (which has a C-C bond), it is a crucial reaction in the synthesis of related structures where the piperidine ring is attached via a nitrogen atom.

Conclusion

The synthesis of 3-Bromo-5-(piperidin-4-yl)pyridine is a multi-step process that relies on well-established and robust chemical transformations. The Suzuki-Miyaura cross-coupling reaction, in conjunction with a Boc protection/deprotection strategy, offers a reliable and high-yielding pathway. By understanding the principles behind each step and adhering to carefully designed experimental protocols, researchers can confidently synthesize this valuable building block for applications in drug discovery and development.

References

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-5-(piperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of approved pharmaceuticals and clinical candidates.[1] The ability to controllably introduce diverse substituents onto the pyridine ring is therefore of paramount importance in drug discovery programs. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, prized for its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acid derivatives.[2]

This application note provides a detailed guide for the Suzuki-Miyaura coupling of 3-Bromo-5-(piperidin-4-yl)pyridine, a valuable building block that combines a reactive bromopyridine unit with a saturated, basic piperidine heterocycle. The presence of both sp²- and sp³-hybridized nitrogen atoms presents unique challenges and considerations for catalyst selection and reaction optimization, which will be addressed herein. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize novel 3-aryl-5-(piperidin-4-yl)pyridine derivatives.

Understanding the Reaction: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[3] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-bromine bond of the 3-Bromo-5-(piperidin-4-yl)pyridine, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[4]

  • Transmetalation: In this step, the organic moiety from the boronic acid (or its boronate ester derivative) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5]

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Ox_Adduct Ar-Pd(II)(Br)L2 Pd(0)L2->Ox_Adduct Oxidative Addition (Ar-Br) Trans_Complex Ar-Pd(II)(Ar')L2 Ox_Adduct->Trans_Complex Transmetalation (Ar'B(OH)2, Base) Trans_Complex->Pd(0)L2 Reductive Elimination Product Ar-Ar' (Product) Trans_Complex->Product Forms Reactants 3-Bromo-5-(piperidin-4-yl)pyridine + Arylboronic Acid Reactants->Pd(0)L2 Enters Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Challenges with Nitrogen-Containing Heterocycles

The presence of the pyridine and piperidine nitrogen atoms in the substrate can pose challenges. The lone pair of electrons on these nitrogen atoms can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[6] This is a critical consideration when selecting the appropriate catalyst system. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to mitigate this issue, as they can stabilize the palladium center and promote the desired catalytic turnover.[7][8]

Recommended Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of 3-Bromo-5-(piperidin-4-yl)pyridine with a variety of aryl and heteroaryl boronic acids. Optimization of the base, solvent, and temperature may be necessary for specific substrates.

Materials and Reagents:

  • 3-Bromo-5-(piperidin-4-yl)pyridine (1.0 eq)

  • Aryl or Heteroarylboronic Acid (1.2 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DMF)

  • Degassed Water

  • Schlenk flask or microwave vial

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stir bar and heating mantle/hotplate

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-5-(piperidin-4-yl)pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of inert gas, add the anhydrous organic solvent (e.g., 1,4-Dioxane) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.

  • Degassing: Sparge the resulting mixture with the inert gas for 10-15 minutes to ensure complete removal of dissolved oxygen.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask. It is advisable to briefly remove the septum and add the catalyst under a positive flow of inert gas to minimize air exposure.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Suzuki_Workflow start Start setup Reaction Setup: - Add reagents to flask start->setup inert Establish Inert Atmosphere - Evacuate & backfill with Ar/N2 setup->inert solvent Add Solvents - Anhydrous organic solvent - Degassed water inert->solvent degas Degas Mixture - Sparge with Ar/N2 solvent->degas catalyst Add Pd Catalyst degas->catalyst react Heat & Stir (80-110 °C) catalyst->react monitor Monitor Progress (TLC / LC-MS) react->monitor workup Aqueous Work-up monitor->workup purify Purification (Column Chromatography) workup->purify end Pure Product purify->end

Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.

Optimization and Data

The choice of reaction parameters can significantly influence the yield and purity of the desired product. The following table provides a starting point for optimization based on literature precedents for similar 3-bromopyridine substrates.[9][10][11]

Catalyst (mol%)Ligand (if applicable)Base (eq)Solvent (v/v)Temp (°C)Time (h)Typical Yield Range (%)
Pd(PPh₃)₄ (3-5)-K₂CO₃ (2.0)Toluene/H₂O (4:1)10012-1865-85
PdCl₂(dppf) (2-3)-K₃PO₄ (2.5)1,4-Dioxane/H₂O (5:1)901670-90
Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2.0)Toluene/H₂O (10:1)808-1275-95
Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (3.0)1,4-Dioxane/H₂O (4:1)10010-1680-98

Protocol Notes and Optimization Strategies:

  • Catalyst and Ligand Selection: For substrates prone to catalyst inhibition by nitrogen coordination, using pre-formed catalysts with bulky, electron-rich ligands like SPhos or XPhos is highly recommended.[12][13] These ligands can accelerate the rate-limiting oxidative addition and reductive elimination steps.

  • Base Selection: The choice of base is crucial for activating the boronic acid.[5] Inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. For particularly challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ may be required. The base should be finely powdered to ensure maximum surface area and reactivity.

  • Solvent System: A mixture of an organic solvent and water is typically employed. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. Common organic solvents include 1,4-dioxane, toluene, and DMF. The ratio of organic solvent to water may need to be optimized for substrate solubility.

  • Temperature: Reaction temperatures typically range from 80 to 110 °C. For less reactive aryl chlorides or sterically hindered substrates, higher temperatures may be necessary. Microwave irradiation can also be employed to accelerate the reaction.[14]

  • Protecting the Piperidine Nitrogen: If significant side reactions or low yields are observed, protection of the piperidine nitrogen with a suitable protecting group (e.g., Boc) may be considered. This can prevent coordination of the aliphatic amine to the palladium catalyst. The protecting group can be removed in a subsequent step.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed system- Poor quality reagents- Use a fresh batch of catalyst- Ensure thorough degassing of solvents and reaction mixture- Use anhydrous solvents and high-purity reagents
Homocoupling of Boronic Acid - Presence of oxygen- High catalyst loading- Rigorously exclude oxygen from the reaction- Optimize catalyst loading (lower may be better)
Protodeborylation of Boronic Acid - Prolonged reaction times at high temperatures- Presence of excess water- Monitor the reaction closely and stop when complete- Use a boronic ester (e.g., pinacol ester) for improved stability[7]- Minimize the amount of water in the solvent system
Dehalogenation of Starting Material - Presence of protic solvents or impurities- Certain ligand/base combinations- Use anhydrous solvents- Screen different bases and ligands

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 3-aryl-5-(piperidin-4-yl)pyridines. By carefully selecting the catalyst system and optimizing the reaction conditions, researchers can overcome the challenges associated with nitrogen-containing substrates and achieve high yields of the desired products. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this important transformation in the pursuit of novel chemical entities for drug discovery and development.

References

  • ResearchGate. (n.d.). Optimization parameters for the Suzuki-Mivaura cross- coupling between 3-bromopyridine and phenylboronic acid mediated by SiliaCat DPP-Pd under flow. ResearchGate. [Link]

  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... ResearchGate. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]

  • Royal Society of Chemistry. (n.d.). A magnetically separable palladium catalyst containing a bulky N-heterocyclic carbene ligand for the Suzuki–Miyaura reaction. Green Chemistry. [Link]

  • MDPI. (2024). Tetranuclear N-Heterocyclic Carbene Palladium Acetate—The Fast-Initiating Precatalyst of Suzuki Coupling. MDPI. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. DSpace@MIT. [Link]

  • ACS Publications. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry. [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC. [Link]

  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]

  • Prasad, S. B., Kumar, Y. S., Kumar, C. A., Sadashiva, C. T., Vinaya, K., & Rangappa, K. S. (2014). Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. PMC. [Link]

  • ACS Publications. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]

  • ACS Publications. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • Royal Society of Chemistry. (n.d.). Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives. Organic & Biomolecular Chemistry. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]

  • MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]

  • ACS Publications. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • ResearchGate. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. ResearchGate. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

  • Royal Society of Chemistry. (n.d.). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • Al-Masri, O. A., Ali, B., Al-Harrasi, A., & Csuk, R. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PMC. [Link]

  • ResearchGate. (2025). (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. [Link]

  • ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

Sources

Application Note: 3-Bromo-5-(piperidin-4-yl)pyridine as a Bifunctional Scaffold in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern structure-based drug design (SBDD), particularly for central nervous system (CNS) targets, managing lipophilicity (logD) while maintaining target binding affinity is a critical balancing act. The compound 3-Bromo-5-(piperidin-4-yl)pyridine (frequently utilized in its N-Boc protected form, CAS [1]) has emerged as a highly versatile bifunctional building block.

This scaffold offers orthogonal reactivity: an electrophilic 3-bromopyridine core primed for palladium-catalyzed cross-coupling, and a nucleophilic piperidine moiety for subsequent derivatization[2]. This application note details the structural rationale, physicochemical advantages, and validated synthetic protocols for utilizing this scaffold, drawing on recent breakthroughs in the discovery of Cholesterol 24-Hydroxylase (CH24H) inhibitors[3].

Structural Rationale & Physicochemical Profiling

When optimizing early-stage hits, medicinal chemists often encounter the "lipophilicity trap"—where adding hydrophobic groups increases target potency but simultaneously drives up off-target interactions, such as Cytochrome P450 (CYP3A4) inhibition.

As detailed by[4], replacing a highly lipophilic phenyl-piperidine core with a 3-piperidinyl pyridine scaffold was a pivotal breakthrough in CH24H inhibitor design. Causality: Introducing the nitrogen atom into the aromatic ring significantly reduced the logD value. This disruption of hydrophobicity effectively mitigated CYP3A4 binding (which relies heavily on hydrophobic interactions in its active site) without destroying the hydrogen-bond networks required for CH24H affinity[4].

Table 1: Impact of Scaffold Hopping on Physicochemical and Off-Target Profiles [4]

Scaffold CoreRepresentative CompoundCH24H IC₅₀ (nM)CYP3A4 Inhibition (@ 10 μM)logD (pH 7.4)
Phenyl-PiperidineCompound 6Potent83%2.5
Pyridine-PiperidineCompound 716029%1.3
Pyrazole-PyridineCompound 178.5MinimalOptimal

Retrosynthetic Strategy & Workflow

The strategic value of 3-Bromo-5-(N-Boc-piperidin-4-yl)pyridine lies in its orthogonal functionalization[1]. The C-Br bond is functionalized first, taking advantage of the electron-deficient pyridine ring which accelerates the oxidative addition of Pd(0) complexes. Following C-C or C-N bond formation at the 3-position, the piperidine nitrogen is unmasked via acidic cleavage of the Boc group, freeing it for amidation, reductive amination, or alkylation.

Workflow A 3-Bromo-5-(N-Boc- piperidin-4-yl)pyridine B Pd-Catalyzed Cross-Coupling A->B Step 1: C-C Bond Formation C Boc Deprotection (Acidic Cleavage) B->C Step 2: Unmask Nucleophile D N-Functionalization (Amidation) C->D Step 3: N-Derivatization E Target Drug Candidate D->E Final Isolation

Figure 1: Bifunctional synthetic workflow for 3-Bromo-5-(piperidin-4-yl)pyridine derivatives.

Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure high fidelity during library synthesis.

Protocol A: Suzuki-Miyaura Cross-Coupling at the C3 Position

Objective: To install an aryl or heteroaryl group at the 3-position of the pyridine ring.

  • Reaction Setup: Charge a microwave vial with 3-Bromo-5-(N-Boc-piperidin-4-yl)pyridine (1.0 eq), the desired aryl boronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Solvent Addition: Add a rigorously degassed mixture of DME/H₂O (3:1 v/v).

    • Causality: The water is essential to dissolve the inorganic base and convert the boronic ester into the reactive, electron-rich boronate "ate" complex, which is the actual species undergoing transmetalation. Degassing prevents oxidative homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under an inert atmosphere.

    • Causality: The bidentate dppf ligand enforces a cis-coordination geometry on the palladium center. This spatial arrangement is mechanistically required to accelerate the critical transmetalation step and prevents catalyst degradation at elevated temperatures.

  • Execution: Seal and heat at 90°C for 4 hours (or 130°C for 2 hours under microwave irradiation)[5].

  • Self-Validation Check: Monitor the reaction via LC-MS. Look for the disappearance of the characteristic bromine isotopic doublet (M+H = 341/343)[2] and the emergence of the product mass. Diagnostic warning: If a peak at M+H = 263 appears, protodeboronation or premature beta-hydride elimination has occurred, indicating poor solvent degassing.

  • Workup: Dilute with EtOAc, wash with brine to break aqueous emulsions, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Boc-Deprotection and N-Amidation

Objective: To unmask the piperidine amine and couple it with a target carboxylic acid.

  • Deprotection: Dissolve the intermediate from Protocol A in anhydrous DCM. Add Trifluoroacetic acid (TFA) (10 eq) at 0°C, then warm to room temperature.

    • Causality: TFA protonates the carbamate oxygen, initiating the entropic release of CO₂ and isobutylene gas. This massive gain in entropy drives the deprotection strictly to 100% conversion.

  • Self-Validation Check (Critical): Concentrate the mixture in vacuo and co-evaporate with toluene three times. This ensures all residual TFA is removed. If skipped, residual TFA will consume the basic DIPEA in the next step, stalling the amidation.

  • Amidation Setup: Dissolve the crude amine TFA salt in DMF. Add the target carboxylic acid (1.1 eq), DIPEA (3.0 eq), and HATU (1.2 eq).

    • Causality: HATU is selected over standard carbodiimides (like EDC) because it rapidly forms a highly reactive HOAt-active ester. This intermediate easily overcomes the steric hindrance of the secondary piperidine amine while preventing the epimerization of the carboxylic acid's alpha-center.

  • Self-Validation Check: Monitor via LC-MS. The secondary amine will be completely consumed, corresponding to a distinct shift in retention time on reverse-phase HPLC and the appearance of the target amide mass.

Case Study: Optimization of CH24H Inhibitors

In 2022, Kajita et al. demonstrated the profound impact of this scaffold in optimizing CH24H inhibitors[3]. Starting from a lipophilic hit (Compound 6) that suffered from severe metabolic liability (83% CYP3A4 inhibition), the team executed a scaffold hop to the 3-piperidinyl pyridine core[4].

This single modification dropped the logD from 2.5 to 1.3. Further iterative optimization via the orthogonal functionalization pathways described above led to Compound 17, a 4-(4-methyl-1-pyrazolyl)pyridine derivative with an IC₅₀ of 8.5 nM and an impeccable selectivity profile[4]. Compound 17 proved highly efficacious in penetrating the blood-brain barrier and reducing 24S-hydroxycholesterol (24HC) levels in vivo[3].

Optimization HighLip Phenyl-Piperidine Scaffold (High Lipophilicity) CYP High CYP3A4 Inhibition (Metabolic Liability) HighLip->CYP Causes Scaffold Introduce Pyridine Nitrogen (3-Piperidinyl Pyridine) HighLip->Scaffold Scaffold Hopping LowLip Reduced logD (Improved Physicochemicals) Scaffold->LowLip Decreases Lipophilicity Selectivity High CH24H Potency & Low CYP3A4 Inhibition LowLip->Selectivity Drives Selectivity

Figure 2: Logical optimization pathway reducing CYP3A4 liability via nitrogen introduction.

References

  • Kajita, Y., et al. "Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors". Journal of Medicinal Chemistry, 2022.[Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-5-(piperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of C-N Bond Formation

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, natural products, and functional materials.[3][4] The reaction's significance lies in its broad substrate scope and functional group tolerance, often superseding classical methods that require harsh conditions.[1] For drug development professionals, mastering this reaction is crucial for the efficient construction of compound libraries and the synthesis of complex molecular targets.

This guide provides a detailed examination of the Buchwald-Hartwig amination as applied to the synthesis of 3-amino-5-(piperidin-4-yl)pyridines from 3-bromo-5-(piperidin-4-yl)pyridine. This structural motif is of significant interest in medicinal chemistry, and the protocols outlined herein are designed to serve as a robust starting point for researchers in the field. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and offer a comprehensive troubleshooting guide to navigate common challenges.

Mechanistic Overview: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][5] A general understanding of this mechanism is essential for rational troubleshooting and optimization. The cycle can be broken down into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl halide (in this case, 3-bromo-5-(piperidin-4-yl)pyridine). This step forms a Pd(II) complex.[6] The reactivity of the aryl halide generally follows the order I > Br > Cl.[7]

  • Amine Coordination and Deprotonation: The amine nucleophile (a primary or secondary amine) coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex. The choice of base is critical and must be strong enough to facilitate this deprotonation without causing unwanted side reactions.[6]

  • Reductive Elimination: This final step involves the formation of the desired C-N bond and the regeneration of the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][6]

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Ar-Pd(II)(L)-X Pd(0)L->Oxidative Addition Complex Ar-X Amido Complex Ar-Pd(II)(L)-NR'R'' Oxidative Addition Complex->Amido Complex + HNR'R'', - HX Product Ar-NR'R'' Amido Complex->Product Reductive Elimination Catalyst Regeneration Pd(0)L

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Recommended Protocol for the Amination of 3-Bromo-5-(piperidin-4-yl)pyridine

This protocol provides a general starting point for the coupling of various primary and secondary amines with 3-bromo-5-(piperidin-4-yl)pyridine. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Bromo-5-(piperidin-4-yl)pyridine≥95%Commercially AvailableEnsure dryness.
Amine≥98%Commercially AvailablePurify if necessary (distillation or filtration through alumina).[8]
Palladium Precatalyst (e.g., RuPhos-Pd-G3)Commercially AvailableGenerations 3 and 4 precatalysts offer good stability and activity.
Phosphine Ligand (e.g., RuPhos)≥98%Commercially AvailableBulky, electron-rich ligands are often effective.[4]
Base (e.g., NaOtBu, LHMDS, K₂CO₃)≥97%Commercially AvailableThe choice of base is critical and substrate-dependent.[6]
Anhydrous Solvent (e.g., Toluene, Dioxane)Commercially AvailableSolvents must be thoroughly degassed.[9]
Schlenk tube or similar reaction vesselMust be oven-dried before use.
Magnetic stir bar
Inert gas (Argon or Nitrogen)High Purity
Experimental Procedure
  • Reaction Setup:

    • To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst (e.g., 1-2 mol%), the phosphine ligand (e.g., 1.1-2.2 mol% relative to Pd), and the base (e.g., 1.4-2.0 equivalents).[10]

    • Seal the tube with a septum, and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

    • Add 3-bromo-5-(piperidin-4-yl)pyridine (1.0 equivalent) and the amine (1.1-1.5 equivalents) to the Schlenk tube under a positive flow of inert gas.

    • Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe to achieve a concentration of approximately 0.1-0.5 M with respect to the aryl bromide.[10]

  • Reaction Execution:

    • Ensure the reaction mixture is stirring vigorously.

    • Heat the reaction to the desired temperature (typically 80-110 °C) in a pre-heated oil bath.[11]

    • Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[11]

  • Workup and Purification:

    • Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate.

    • Filter the mixture through a pad of celite to remove the palladium catalyst.[12]

    • Wash the organic layer with water and then with brine.[10]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[10]

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl piperidine.[12]

Caption: A workflow diagram for the Buchwald-Hartwig amination protocol.

Optimization and Troubleshooting

Even with a robust protocol, challenges can arise. The following table outlines common issues and potential solutions.

Problem Potential Cause Suggested Solution(s)
Low or No Conversion Catalyst poisoning by the pyridine nitrogen.[11]Use a more sterically hindered ligand (e.g., XPhos, RuPhos) to shield the palladium center.[11]
Inactive catalyst.Use a fresh batch of catalyst or a pre-catalyst. Ensure a strictly inert atmosphere.[11]
Incorrect base selection.Screen a range of bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃). The pKa of the amine can influence the optimal base.
Formation of Palladium Black Catalyst decomposition.[11]Lower the reaction temperature and extend the reaction time.[11] Ensure the ligand-to-palladium ratio is appropriate.
Side Product Formation Hydrodehalogenation of the starting material.This can occur if water is present. Ensure all reagents and solvents are anhydrous.
Homocoupling of the aryl bromide.This may indicate that the oxidative addition is faster than the amine coupling. Try a different ligand or lower the temperature.
Incomplete Reaction Poor solubility of reagents.Try a different solvent or a solvent mixture (e.g., toluene/dioxane).[11]
Catalyst deactivation over time.A higher catalyst loading may be necessary.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-aryl compounds. The successful amination of 3-bromo-5-(piperidin-4-yl)pyridine hinges on the careful selection of the catalyst system, base, and reaction conditions. By understanding the underlying mechanism and anticipating potential challenges, researchers can effectively employ this powerful transformation to accelerate their drug discovery and development efforts. The protocols and troubleshooting guide provided herein offer a solid foundation for achieving high yields and purity for this important class of molecules.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]

  • Wordpress. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Macmillan Group. Why C–N and C–O Couplings?. [Link]

  • University of South Florida. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Cawley, M. J., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

  • Vitaku, E., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry. [Link]

Sources

Application Note: Selective Deprotection of Boc-3-Bromo-5-(piperidin-4-yl)pyridine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Professionals Molecule Class: Di-basic heteroaryl-piperidine scaffolds

Substrate Analysis & Mechanistic Rationale

The intermediate Boc-3-bromo-5-(piperidin-4-yl)pyridine is a highly versatile building block in medicinal chemistry, frequently utilized as a precursor for downstream Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. However, the removal of the tert-butyloxycarbonyl (Boc) protecting group from this specific scaffold presents unique physicochemical challenges due to its structural features:

  • Dual Basicity: The molecule contains two basic nitrogen centers—the pyridine ring and the Boc-protected piperidine. During acidic deprotection, the pyridine nitrogen will immediately protonate. Therefore, stoichiometric calculations must account for the formation of a bis-protonated species; a minimum of two equivalents of acid is consumed before carbamate cleavage even begins.

  • Halogen Stability: The 3-bromo substituent is a critical handle for downstream metallaphotoredox or palladium-catalyzed couplings. Fortunately, aryl bromides are highly stable to standard Brønsted acid-catalyzed Boc deprotection conditions, allowing for aggressive acidic cleavage without risk of debromination.

  • Mechanistic Pathway: The deprotection proceeds via the acid-catalyzed protonation of the carbamate carbonyl oxygen. This weakens the tert-butyl-oxygen bond, leading to the expulsion of a stable tert-butyl cation and the formation of a transient carbamic acid intermediate. This intermediate rapidly and spontaneously decarboxylates to yield the free amine salt, releasing carbon dioxide gas 1[1].

Mechanism N1 Boc-Protected Amine N2 Protonated Carbamate N1->N2 + H+ (Acid) N3 Carbamic Acid + t-Butyl Cation N2->N3 Cleavage N4 Free Amine Salt + CO2 + Isobutylene N3->N4 Decarboxylation

Caption: Acid-catalyzed Boc deprotection mechanism and intermediate formation.

Comparative Methodologies & Data Summary

The choice of acid dictates the physical state of the isolated product. For di-basic scaffolds like 3-bromo-5-(piperidin-4-yl)pyridine, 4M HCl in 1,4-dioxane is vastly superior to Trifluoroacetic Acid (TFA) in DCM .

Causality: The di-TFA salt of this scaffold is typically a viscous, hygroscopic oil that traps residual acid, complicating accurate yield determination and requiring a tedious basic aqueous workup 2[2]. Conversely, the dihydrochloride salt generated via HCl/dioxane is a highly crystalline solid that readily precipitates upon the addition of ethereal anti-solvents, allowing for direct isolation via filtration3[3].

Parameter4M HCl in 1,4-Dioxane (Preferred)20-50% TFA in DCM (Alternative)
Acid Strength (pKa) -8.0 (HCl)0.23 (TFA)
Equivalents Required 5 - 10 eqLarge excess (Solvent volume)
Reaction Time 2 - 4 hours1 - 2 hours
Isolated Form Dihydrochloride Salt (Crystalline Solid)Di-TFA Salt (Hygroscopic Oil)
Downstream Utility Excellent (Weighable, stable solid)Requires free-basing prior to coupling
Byproducts Isobutylene, CO₂, t-BuClIsobutylene, CO₂, t-Bu-TFA

Self-Validating Systems & In-Process Controls (IPC)

To ensure scientific integrity and prevent downstream failures, this protocol is designed as a self-validating system. Do not proceed to isolation until the following IPCs are met:

  • Visual Validation (Gas Evolution): The reaction is self-indicating. The active cleavage phase is marked by the visible effervescence of CO₂ gas. The complete cessation of bubbling is the primary macroscopic indicator that decarboxylation is complete.

  • Mass Spectrometry (LC-MS): The starting material (C₁₅H₂₁BrN₂O₂) has an exact mass of ~340.08 Da. Upon complete deprotection, the LC-MS must show the complete disappearance of the m/z 341[M+H]⁺ peak and the emergence of the free base m/z 241 [M+H]⁺ peak.

  • TLC Visualization: The newly formed secondary piperidine amine will stain strongly positive (dark blue/purple) with Ninhydrin stain upon heating, whereas the Boc-protected starting material will remain invisible to Ninhydrin.

Experimental Protocols

Workflow A Boc-Pyridine Derivative B Acid Addition (HCl or TFA) A->B C Decarboxylation (-CO2) B->C D Trituration (Cold Ether) C->D E Amine Salt Isolation D->E

Caption: Experimental workflow for the acidic deprotection of Boc-protected amines.

Protocol A: Deprotection via 4M HCl in 1,4-Dioxane (Recommended)

This method leverages the differential solubility of the starting material and the product to drive high-purity isolation without chromatography 1[1].

  • Dissolution: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve Boc-3-bromo-5-(piperidin-4-yl)pyridine (1.0 eq) in anhydrous 1,4-dioxane (5 mL/mmol).

    • Causality: Dioxane is a polar, aprotic solvent that fully solubilizes the Boc-protected substrate but acts as a poor solvent for the resulting highly polar dihydrochloride salt, thermodynamically driving product precipitation.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add 4M HCl in 1,4-dioxane (10.0 eq) dropwise.

    • Causality: The large excess (10 eq) is required because the basic pyridine and piperidine nitrogens immediately consume 2 equivalents of HCl to form the bis-pyridinium/piperidinium species. The remaining excess drives the kinetics of the carbamate cleavage.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor the reaction via the self-validating IPCs listed in Section 3.

  • Precipitation: Once CO₂ evolution ceases and LC-MS confirms complete conversion, concentrate the reaction mixture to approximately 20% of its original volume under reduced pressure. Add cold diethyl ether (10 mL/mmol) to the concentrated mixture and stir vigorously for 15 minutes.

    • Causality: Diethyl ether acts as a highly non-polar anti-solvent. It crashes out the dihydrochloride salt in high purity while retaining non-polar byproducts (e.g., tert-butyl chloride) in the mother liquor.

  • Isolation: Collect the resulting white-to-off-white precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with additional cold diethyl ether (2 × 5 mL/mmol). Dry the solid under high vacuum to afford 3-bromo-5-(piperidin-4-yl)pyridine dihydrochloride.

Protocol B: Deprotection via TFA in DCM (Alternative)

Use this protocol only if the substrate exhibits poor solubility in dioxane, or if a rapid, solution-phase cleavage is required prior to an immediate basic workup 2[2].

  • Dissolution: Dissolve the substrate (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Acid Addition: Add Trifluoroacetic Acid (TFA) in a single portion to achieve a 25–50% v/v solution.

    • Causality: TFA is a highly volatile, strong acid. The high concentration ensures rapid cleavage, but the lack of an anti-solvent means the product will remain in solution as a di-TFA salt.

  • Reaction: Stir at room temperature for 1–2 hours until gas evolution ceases.

  • Concentration: Remove all volatiles in vacuo. Co-evaporate the resulting residue with toluene (3 × 5 mL/mmol) to azeotropically remove residual TFA.

  • Free-Basing (Crucial): The resulting di-TFA salt will likely be a viscous oil. To isolate the free base, dissolve the oil in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer tests at pH > 8. Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the free base.

References

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m)." Journal of Peptide Research.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNlkVLb0XjFybwvdnnV5i2SkZxyiPsc0d_e5XObVNo0lISMXU7NcMjY5rTWXrI-oaNMf77lh4D8cIXd7DrLpzdb1MH82acZkSDzuKARlY-70wqsZSCtoMJ4KWnrCVEtcQklL5v]
  • BenchChem. (2025). "Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc)." BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdzhfT1eWSKGR64NCMfrQ-BlLOc24lNzJ9eDQoY-ZDV-1oeZZrXUgMcKOIj8UUle8AsVMSqA-F0jEEaVcKXFkUXaprcYf6rdalMSSqjz5O1Wv6wACUqN7WH-E4vY2RMDDbPFRL3igNO45_yg2JzbVz5dnEEpriEXIm_WI-aik0BoI2pkMwkvfiE9wxoshmqE6LBk2KOs7j9pUcMedrg8CQWbSoWRRpqD4oKek=]
  • BenchChem. (2025). "A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies." BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-lnqZTJGQXQ69NeRwSWo2JZ6kYQ3gy57_pB1cxMKYfTyTPbBPdCrB8j6_QphXmnhKSbmGOAK_QLgGNY2W3RsfqWoygq4gtec57BiiOw2TM7miFX8CQPDThpcdB1-fRYtpU1NBwTzWQ_2j-zOc827LZ0CeDRJQes1D3ReY5LNT-XRBOff8qrI4uL8PnaiJ5KAQGq6GDaQXiANkxjtTVM8m2LopDEjNxAuB7Vk=]

Sources

Advanced Synthesis of Kinase Inhibitors Utilizing 3-Bromo-5-(piperidin-4-yl)pyridine: A Bifunctional Scaffold Approach

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective, ATP-competitive kinase inhibitors requires molecular scaffolds that can simultaneously anchor into the conserved hinge region of the kinase and project into variable solvent-exposed channels. 3-Bromo-5-(piperidin-4-yl)pyridine has emerged as a privileged, bifunctional building block in modern medicinal chemistry. This application note provides a comprehensive guide to utilizing this scaffold, detailing the structural rationale, self-validating synthetic protocols, and biological mechanisms underlying its use in drug discovery.

Structural Rationale & Target Engagement

The architectural design of kinase inhibitors using this scaffold relies on a precise division of labor between its chemical moieties:

  • The Pyridine Core (Hinge Binder): The nitrogen atom of the pyridine ring acts as a critical hydrogen bond acceptor. It interacts directly with the backbone amides (e.g., Ala230 in Akt or Leu83 in CDK2) within the narrow, hydrophobic ATP-binding pocket.

  • The C-3 Bromo Handle (Diversification Point): The bromine atom serves as an electrophilic handle for late-stage palladium-catalyzed cross-coupling. This allows medicinal chemists to install diverse aryl or heteroaryl groups to optimize van der Waals interactions within the selectivity pocket [2].

  • The C-5 Piperidin-4-yl Moiety (Solvent Channel Motif): The piperidine ring projects outward from the ATP pocket into the wide, aqueous solvent channel. Modifying the secondary amine of the piperidine (via alkylation or reductive amination) allows for the precise tuning of physicochemical properties (such as logD and aqueous solubility) and the mitigation of off-target toxicities, such as hERG channel blockade, without disrupting primary target affinity [1, 3].

Retrosynthetic Strategy & Synthetic Workflow

The synthetic logic relies on orthogonal reactivity. The piperidine nitrogen must be temporarily masked to allow the selective functionalization of the pyridine's C-Br bond, followed by unmasking and late-stage derivatization.

Retrosynthesis Start 3-Bromo-5-(piperidin-4-yl)pyridine (Bifunctional Scaffold) Boc 1. N-Boc Protection (Shielding) Start->Boc Suzuki 2. Suzuki Coupling (Hinge Binder Attachment) Boc->Suzuki Deprotect 3. TFA Deprotection (Unmasking) Suzuki->Deprotect Derivatize 4. N-Derivatization (Solvent Channel Motif) Deprotect->Derivatize Product Final Kinase Inhibitor Derivatize->Product

Synthetic workflow for elaborating the 3-bromo-5-(piperidin-4-yl)pyridine scaffold.

Experimental Methodologies: Self-Validating Protocols

The following protocols have been optimized to ensure high fidelity and reproducibility. Each step includes mechanistic causality and visual/analytical validation metrics.

Protocol A: N-Boc Protection of the Piperidine Ring

Causality: The secondary amine of the piperidine is highly nucleophilic. If left unprotected, it will coordinate with the palladium catalyst during the downstream Suzuki coupling, leading to severe catalyst poisoning or unwanted intramolecular Buchwald-Hartwig amination. Procedure:

  • Dissolve 3-bromo-5-(piperidin-4-yl)pyridine (10.0 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 50 mL).

  • Add triethylamine (TEA) (15.0 mmol, 1.5 eq) and cool the reaction mixture to 0 °C using an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O) (11.0 mmol, 1.1 eq) dropwise over 15 minutes.

  • Remove the ice bath and stir at room temperature for 4 hours.

  • Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate in vacuo. Self-Validation: Reaction progress is monitored by TLC (DCM:MeOH 9:1). The starting material (ninhydrin-positive, Rf ~0.1) will completely disappear, replaced by a faster-moving, UV-active spot (Rf ~0.6). LC-MS will confirm a mass shift of +100 Da corresponding to the [M+H]⁺ peak of the Boc-protected intermediate.

Protocol B: Suzuki-Miyaura Cross-Coupling

Causality: The C-Br bond is selectively activated by Pd(0) oxidative addition. A biphasic solvent system (1,4-Dioxane/H₂O) is employed to ensure the homogenous dissolution of both the organic substrates and the inorganic base (K₂CO₃), which is required for the transmetalation step [2]. Procedure:

  • Charge a Schlenk flask with the N-Boc protected intermediate (5.0 mmol, 1.0 eq), the desired arylboronic acid (6.0 mmol, 1.2 eq), and K₂CO₃ (12.5 mmol, 2.5 eq).

  • Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 25 mL).

  • Under a strict argon atmosphere, add Pd(dppf)Cl₂ (0.25 mmol, 0.05 eq).

  • Heat the mixture to 90 °C and stir for 12 hours.

  • Cool to room temperature, filter through a pad of Celite, and purify via flash chromatography (Hexanes/EtOAc). Self-Validation: The initial red/orange suspension will transition to a dark brown/black mixture as Pd(0) nanoparticles aggregate upon reaction completion. LC-MS analysis of a crude aliquot will show the complete consumption of the brominated starting material (characterized by a distinct 1:1 isotopic doublet) and the emergence of the coupled product mass.

Protocol C: Deprotection and N-Derivatization (Solvent Channel Targeting)

Causality: Removal of the Boc group exposes the piperidine nitrogen. Subsequent reductive amination functionalizes this nitrogen to project into the solvent-exposed channel of the kinase, a critical step for tuning solubility and reducing off-target hERG liabilities [1]. Procedure:

  • Treat the Suzuki product with a solution of TFA/DCM (1:4 v/v, 10 mL) for 2 hours at room temperature.

  • Concentrate in vacuo to yield the crude TFA salt.

  • Dissolve the salt in 1,2-dichloroethane (DCE, 15 mL). Add the desired aliphatic aldehyde (6.0 mmol, 1.2 eq) and N,N-diisopropylethylamine (DIPEA) (10.0 mmol, 2.0 eq).

  • Stir for 30 minutes, then add sodium triacetoxyborohydride (STAB) (7.5 mmol, 1.5 eq). Stir for 16 hours. Self-Validation: Complete deprotection is confirmed by the reappearance of a ninhydrin-positive spot on TLC. The final reductive amination product is validated by HPLC (target purity >95%) and High-Resolution Mass Spectrometry (HRMS).

Data Presentation: Reaction Optimization

The efficiency of the Suzuki-Miyaura coupling (Protocol B) is highly dependent on the catalyst and solvent system. Table 1 summarizes the optimization parameters for coupling a standard phenylboronic acid to the scaffold.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Conditions

EntryCatalyst (5 mol%)Base (2.5 eq)Solvent System (v/v)Temp (°C)Yield (%)Experimental Observation
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8045Incomplete conversion; unreacted starting material.
2Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)9068Moderate yield; trace debromination observed.
3Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 89 Optimal conversion; clean chromatographic profile.
4Pd(OAc)₂ / XPhosCs₂CO₃DMF/H₂O (9:1)10072Rapid initial kinetics, but catalyst degradation noted.

Biological Evaluation & Mechanism of Action

Once synthesized, these piperidinyl-pyridine derivatives act as potent, ATP-competitive inhibitors. By anchoring to the hinge region and occupying the solvent channel, they effectively block kinase activation. The diagram below illustrates the downstream cellular effects of inhibiting a target such as Akt kinase, leading to the prevention of tumor cell proliferation.

Pathway Signal Extracellular Mitogenic Signal Kinase Akt Kinase Activation Signal->Kinase Substrate Downstream Phosphorylation (mTOR / GSK-3) Kinase->Substrate Catalyzes Inhibitor Synthesized Pyridine Inhibitor (ATP-Competitive) Inhibitor->Kinase Blocks ATP Pocket Apoptosis Cell Cycle Arrest & Apoptosis Inhibitor->Apoptosis Induces Proliferation Tumor Cell Proliferation Substrate->Proliferation Promotes Substrate->Apoptosis Prevented

Mechanism of Akt kinase inhibition by the synthesized pyridine-piperidine derivatives.

References

  • Title : Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

  • Title : Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine Source : Molecules (MDPI) URL :[Link]

  • Title : Discovery of Checkpoint Kinase Inhibitor (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by Structure-Based Design and Optimization of Thiophenecarboxamide Ureas Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

High-Efficiency Reductive Amination of 3-Bromo-5-(piperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details optimized protocols for the reductive amination of 3-Bromo-5-(piperidin-4-yl)pyridine (CAS: 899356-77-5). This scaffold is a critical "privileged structure" in medicinal chemistry, widely used in the development of kinase inhibitors and GPCR ligands due to its dual functionality: the piperidine nitrogen serves as a diversification point for solubilizing groups, while the 3-bromopyridine moiety remains available for downstream cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

The protocols herein prioritize chemoselectivity —specifically preserving the aryl bromide bond while effecting clean amine alkylation—and operational simplicity for parallel synthesis.

Scientific Foundation & Mechanistic Insight

The Chemoselectivity Challenge

The primary challenge in functionalizing 3-Bromo-5-(piperidin-4-yl)pyridine is avoiding hydrodehalogenation (loss of the bromine atom).

  • Avoid: Catalytic hydrogenation (

    
    , Pd/C) is contraindicated as it rapidly debrominates pyridyl halides.
    
  • Select: Hydride donors such as Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (

    
    )  are required. These reagents selectively reduce the intermediate iminium ion without affecting the aryl bromide.
    
Reaction Mechanism

The reaction proceeds via a "Direct Reductive Amination" pathway.[1] The secondary amine (piperidine) attacks the carbonyl carbon of the aldehyde/ketone to form a hemiaminal, which dehydrates to an iminium ion .

Crucially, STAB is less reactive than


 and does not reduce aldehydes/ketones at an appreciable rate under slightly acidic conditions. However, it rapidly reduces the protonated iminium ion. This kinetic differentiation allows for a one-pot procedure where the reducing agent is present from the start (or added shortly after).
Pathway Visualization

The following diagram outlines the reaction pathway and critical decision points for maintaining scaffold integrity.

ReactionPathway Start 3-Bromo-5-(piperidin-4-yl)pyridine (Secondary Amine) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Carbonyl Debrom Debrominated By-product (AVOID) Start->Debrom H2 / Pd/C Carbonyl Aldehyde / Ketone (R-CHO / R-COR') Carbonyl->Hemiaminal Iminium Iminium Ion (Reactive Species) Hemiaminal->Iminium - H2O (Acid Promoted) Product Tertiary Amine Product Iminium->Product Reduction (Fast) Acid AcOH (Catalyst) Acid->Hemiaminal STAB Na(OAc)3BH (Hydride Donor) STAB->Iminium H2Pd H2 / Pd/C

Figure 1: Mechanistic pathway for direct reductive amination using STAB, highlighting the avoidance of catalytic hydrogenation to preserve the bromine handle.

Experimental Protocols

Protocol A: The "Gold Standard" (STAB in DCE)

Best for: Most aldehydes and reactive ketones. Why: 1,2-Dichloroethane (DCE) is the optimal solvent for STAB; it solubilizes the reagent and facilitates iminium formation.

Reagents:

  • Substrate: 3-Bromo-5-(piperidin-4-yl)pyridine (1.0 equiv).

  • Carbonyl: Aldehyde (1.1 equiv) or Ketone (1.5 equiv).

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) [Anhydrous].

  • Additive: Glacial Acetic Acid (AcOH) (1.0 - 2.0 equiv).

Step-by-Step Procedure:

  • Preparation: In a clean, dry vial equipped with a stir bar, dissolve 3-Bromo-5-(piperidin-4-yl)pyridine (1.0 equiv) in DCE (0.1 M concentration).

    • Note: If the starting material is an HCl salt, add 1.0 equiv of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) and stir for 10 mins before proceeding.

  • Carbonyl Addition: Add the aldehyde or ketone.

  • Acidification: Add Glacial Acetic Acid (1.0 equiv for aldehydes, 2.0 equiv for ketones).

  • Imine Formation (Optional but recommended for Ketones): Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction: Add STAB (1.5 equiv) in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at RT under nitrogen atmosphere.

    • Time: Aldehydes: 2–4 hours.[2] Ketones: 12–16 hours.

  • Quench: Add saturated aqueous

    
     solution (equal volume to solvent) and stir vigorously for 15 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (3x). Wash combined organics with Brine, dry over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography (typically DCM:MeOH or DCM:MeOH:

    
    ).
    
Protocol B: The "Difficult Substrate" Method ( in MeOH)

Best for: Sterically hindered ketones, unreactive aryl aldehydes, or substrates with poor solubility in DCE. Why: Methanol improves solubility and


 is a smaller reducing agent, though more toxic.

Step-by-Step Procedure:

  • Preparation: Dissolve amine (1.0 equiv) and Carbonyl (1.5–2.0 equiv) in Methanol (MeOH) (0.1 M).

    • pH Adjustment: Verify pH is ~5–6. If too basic, add a few drops of Acetic Acid.

  • Reflux (Imine Formation): For very hindered ketones, heat the mixture to 50°C for 2 hours before adding the reductant.

  • Reduction: Cool to RT. Add Sodium Cyanoborohydride (

    
    )  (2.0 equiv).
    
  • Reaction: Stir at RT or 50°C overnight.

  • Workup: Caution: HCN gas risk. Quench carefully with sat.

    
     in a fume hood. Extract with EtOAc.
    

Decision Matrix & Troubleshooting

Use the following logic flow to select the appropriate protocol and troubleshoot common issues.

DecisionTree Start Start: 3-Bromo-5-(piperidin-4-yl)pyridine CheckSalt Is SM a Salt (HCl/HBr)? Start->CheckSalt FreeBase Add 1.0 eq DIPEA/TEA CheckSalt->FreeBase Yes CheckCarbonyl Carbonyl Type? CheckSalt->CheckCarbonyl No FreeBase->CheckCarbonyl Aldehyde Aldehyde CheckCarbonyl->Aldehyde Ketone Ketone CheckCarbonyl->Ketone ProtoA Protocol A (STAB/DCE) Standard Aldehyde->ProtoA High Reactivity CheckSterics Sterically Hindered? Ketone->CheckSterics CheckSterics->ProtoA No (e.g., Cyclohexanone) ProtoB Protocol B (NaCNBH3/MeOH) + Heat CheckSterics->ProtoB Yes (e.g., Acetophenone)

Figure 2: Decision matrix for selecting the optimal reductive amination conditions based on substrate properties.

Troubleshooting Table
ObservationProbable CauseCorrective Action
No Reaction (SM remains) Iminium ion not forming.Increase AcOH to 5-10%. Add 4Å Molecular Sieves to remove water.[3] Switch to Protocol B (MeOH/Heat).
Alcohol Byproduct Direct reduction of carbonyl.STAB was added too early. Stir Amine + Carbonyl + Acid for 1-2h before adding STAB.
Incomplete Conversion Equilibrium issue.Add excess Carbonyl (up to 3.0 eq). Add STAB in portions over time.
Debromination Incorrect reductant/catalyst.Ensure NO Pd/C or

is present. Verify STAB quality (should be a fluffy white powder, not clumped/gray).

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[4] Link[4]

  • Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971, 93(12), 2897-2904. Link

  • Gribble, G. W. "Sodium Triacetoxyborohydride." Encyclopedia of Reagents for Organic Synthesis, 2001. Link

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552-2554. Link

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 3-Bromo-5-(piperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists facing bottlenecks in the synthesis of 3-Bromo-5-(piperidin-4-yl)pyridine .

Synthesizing this scaffold requires navigating two distinct chemical hurdles: a notoriously difficult C(sp2)–C(sp3) Suzuki-Miyaura cross-coupling, and a highly polar deprotection/isolation sequence. Unlike standard biaryl (sp2-sp2) couplings, alkyl boronic esters suffer from sluggish transmetalation, leading to competitive side reactions[1]. Furthermore, the symmetrical nature of the 3,5-dibromopyridine starting material introduces a high risk of over-coupling.

This guide moves beyond basic recipes. It is designed to provide you with the mechanistic causality behind each optimization, allowing you to build a robust, self-validating experimental system.

Mechanistic Workflow & Risk Checkpoints

SynthesisWorkflow SM1 3,5-Dibromopyridine (3.0 equiv) Step1 Suzuki-Miyaura sp2-sp3 Coupling Catalyst: RuPhos Pd G3 Base: K2CO3, 1,4-Dioxane/H2O SM1->Step1 SM2 1-Boc-piperidine-4-boronic acid pinacol ester (1.0 equiv) SM2->Step1 Int1 1-Boc-4-(5-bromopyridin-3-yl)piperidine (Mono-coupled Intermediate) Step1->Int1 80°C, 12h Trouble1 Risk: Bis-coupling & Protodeboronation Step1->Trouble1 If 1:1 stoichiometry or weak catalyst Step2 Boc Deprotection & SCX Isolation 1. TFA / DCM 2. SCX Catch-and-Release Int1->Step2 Product 3-Bromo-5-(piperidin-4-yl)pyridine (Final Product) Step2->Product 100% Conversion Trouble2 Risk: Product loss in aqueous extraction Step2->Trouble2 If using standard liquid-liquid extraction

Workflow for 3-Bromo-5-(piperidin-4-yl)pyridine synthesis highlighting risk checkpoints.

FAQ Section 1: Optimizing the sp2-sp3 Suzuki-Miyaura Cross-Coupling

Q1: My reaction stalls at 20% conversion, and LC-MS shows massive amounts of unreacted dibromopyridine and protodeboronated piperidine. Why is this happening? Causality: You are likely using a first-generation catalyst like


. C(sp3) boronic esters, such as 1-Boc-piperidine-4-boronic acid pinacol ester, undergo transmetalation at a fraction of the speed of their aryl counterparts[1]. While the palladium center waits for this slow transmetalation step, the alkyl boron species is exposed to the aqueous base and undergoes rapid protodeboronation (hydrolysis of the C-B bond)[2],[3].
Solution:  Switch to a highly active, sterically bulky, and electron-rich third-generation Buchwald precatalyst, specifically RuPhos Pd G3 [4]. The bulky dicyclohexylphosphino ligand accelerates both transmetalation and reductive elimination, outcompeting the degradation pathways.

Q2: I am getting a 40% yield of the desired mono-coupled product, but also 30% of the 3,5-bis(piperidin-4-yl)pyridine (bis-coupled byproduct). How do I control the regioselectivity? Causality: 3,5-Dibromopyridine has two electronically identical C-Br bonds. Once the first coupling occurs, the resulting mono-alkylated pyridine remains highly reactive. The slight electron-donating effect of the alkyl group is not sufficient to deactivate the second C-Br bond. Solution: You must use statistical control. By employing a 3.0 molar equivalent excess of 3,5-dibromopyridine relative to the piperidine boronic ester, you artificially inflate the concentration of the di-bromo species. This ensures the palladium catalyst preferentially inserts into the starting material rather than the mono-coupled intermediate. The unreacted 3,5-dibromopyridine is highly non-polar and easily recovered during normal-phase chromatography.

Quantitative Comparison: Catalyst & Condition Matrix

The table below summarizes the causality of condition choices on the final product distribution[5].

Catalyst SystemEquivalents of 3,5-DibromopyridineTemp (°C)Mono-Coupling Yield (%)Bis-Coupling Yield (%)Protodeboronation (%)

/

1.0 eq90°C15%5%65%

/

1.5 eq90°C42%18%25%
RuPhos Pd G3 /

3.0 eq 80°C 84% <2% <5%

FAQ Section 2: Overcoming Deprotection and Isolation Challenges

Q3: I successfully synthesized the Boc-protected intermediate, cleaved it with TFA, and basified it with aqueous NaOH. However, my extraction with ethyl acetate yielded almost no product. Where did it go? Causality: 3-Bromo-5-(piperidin-4-yl)pyridine contains both a basic pyridine ring and a highly basic secondary aliphatic amine (piperidine). In its free-base form, this diamine is extremely polar and highly water-soluble. Its partition coefficient in an ethyl acetate/water system is highly unfavorable, meaning it remains trapped in the aqueous layer. Solution: Abandon standard liquid-liquid extraction. Instead, utilize Strong Cation Exchange (SCX) chromatography . The acidic resin quantitatively traps the protonated piperidine. You can wash away all non-basic organic impurities with methanol, and then safely elute the pure free base using 2M Ammonia in Methanol.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of 1-Boc-4-(5-bromopyridin-3-yl)piperidine

This protocol utilizes statistical excess and a G3 precatalyst to force mono-coupling.

  • Preparation: In a flame-dried Schlenk flask, add 3,5-dibromopyridine (3.0 equiv), 1-Boc-piperidine-4-boronic acid pinacol ester (1.0 equiv), and

    
     (3.0 equiv).
    
  • Degassing: Add a 4:1 mixture of 1,4-Dioxane and HPLC-grade water (0.1 M relative to the boronic ester). Sparge the biphasic mixture with Argon for 15 minutes.

    • Self-Validation Checkpoint: The solution must be completely clear before catalyst addition; any cloudiness indicates undissolved oxygen or an improper solvent ratio, which will poison the catalyst.

  • Catalyst Addition: Quickly add RuPhos Pd G3 (5 mol%) under a positive stream of Argon.

    • Self-Validation Checkpoint: Upon heating to 80°C, the reaction mixture will transition from pale yellow to a deep, homogeneous red/orange. This color shift confirms the successful generation of the active Pd(0) species.

  • Monitoring: Stir at 80°C for 12 hours.

    • Self-Validation Checkpoint: Check via LC-MS. The total ion chromatogram (TIC) should show >95% consumption of the boronic ester mass (m/z 312), with the major peak corresponding to the mono-coupled product (m/z 341/343 for Br isotopes).

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water. Purify via silica gel chromatography. The excess 3,5-dibromopyridine will elute very early (10% EtOAc/Hexanes), allowing for recovery.

Protocol 2: Deprotection and SCX Isolation

This protocol avoids aqueous extraction to prevent yield loss of the polar diamine.

  • Cleavage: Dissolve the intermediate from Protocol 1 in anhydrous DCM (0.1 M). Add an equal volume of Trifluoroacetic Acid (TFA). Stir at room temperature for 2 hours.

    • Self-Validation Checkpoint: TLC (UV active) should show the complete disappearance of the higher-Rf starting material spot.

  • Evaporation: Concentrate the mixture under reduced pressure to yield the TFA salt as a thick oil. Do not attempt to neutralize with aqueous base.

  • SCX Catch: Dissolve the oil in a minimum amount of Methanol. Load onto a pre-conditioned SCX-2 (Strong Cation Exchange) cartridge.

    • Self-Validation Checkpoint: The basic piperidine nitrogen will ion-pair with the sulfonic acid resin. The eluent passing through during loading should contain zero product. Verify this by spotting the flow-through on a TLC plate and heating with Ninhydrin stain—it should remain clear.

  • Release: Wash the cartridge with 3 column volumes of pure Methanol to remove residual TFA and neutral impurities. Elute the target product using 2M

    
     in Methanol.
    
  • Final Validation: Concentrate the ammonia fraction to yield the pure free base.

    • Self-Validation Checkpoint: Spot the final isolated solid on TLC and heat with Ninhydrin stain; a rapid, deep purple spot confirms the presence of the deprotected secondary aliphatic amine.

References

  • Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis. nih.gov.
  • Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H. nih.gov.
  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. acs.org.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. nih.gov.
  • Suzuki-Miyaura cross-coupling: Practical Guide. yonedalabs.com.

Sources

Purification methods for 3-Bromo-5-(piperidin-4-yl)pyridine reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 3-Bromo-5-(piperidin-4-yl)pyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this valuable pyridine-piperidine scaffold, a common building block in pharmaceutical research.[1] This guide provides in-depth, field-tested solutions to common purification challenges in a direct question-and-answer format.

The synthesis of 3-Bromo-5-(piperidin-4-yl)pyridine, typically involving the deprotection of its N-Boc protected precursor, often results in a crude mixture requiring robust purification. The presence of two basic nitrogen atoms (one on the pyridine ring and one on the piperidine ring) imparts specific chemical properties that must be managed to achieve high purity.

Troubleshooting Guide

This section addresses specific, practical problems encountered during the purification process.

Q1: My final product has low purity after a standard silica gel column. What are the likely impurities and how can I remove them?

A: Low purity after initial chromatography is a common issue. It typically stems from impurities that have similar polarity to the desired product or from unoptimized workup procedures. The most common impurities depend on the synthetic route, but for a typical final-step Boc deprotection, they include:

  • N-Boc-4-(5-bromopyridin-3-yl)piperidine: Unreacted starting material.

  • 3,5-Dibromopyridine: A potential precursor impurity.

  • Acidic Residues: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) from the deprotection step can form salts with your product.[2][3]

  • By-products: Formed from the reaction of the tert-butyl cation generated during deprotection.

A multi-step purification strategy is highly effective. Instead of relying solely on chromatography, precede it with an acid-base extraction to remove neutral and acidic impurities.

Table 1: Common Impurities and Their Removal

Impurity Type Recommended Removal Method Rationale
N-Boc-4-(5-bromopyridin-3-yl)piperidine Neutral/Weakly Basic Acid-base extraction; Flash chromatography The Boc-protected precursor is significantly less basic and less polar than the product. It will remain in the organic phase during an acidic wash.
3,5-Dibromopyridine Neutral Acid-base extraction; Flash chromatography As a neutral compound, it will not be extracted into the acidic aqueous phase with your product.[4]

| Residual Deprotecting Acid (TFA, HCl) | Acidic | Aqueous basic wash (e.g., sat. NaHCO₃ soln.) | Neutralizes the excess acid and breaks any salts formed with the product, allowing the free base to be extracted into an organic solvent.[5][6] |

Expert Insight: The key is to leverage the basicity of your product. By converting it to a water-soluble salt with dilute acid, you can effectively wash away non-basic organic impurities. Then, by re-basifying the aqueous layer, you regenerate the free-base product, which can be extracted back into a clean organic solvent before you proceed to chromatography.

Q2: My compound is streaking badly on the silica gel TLC plate and column, leading to poor separation. How can I achieve sharp bands?

A: This is a classic problem when purifying basic compounds on standard silica gel. The issue arises from the strong interaction between the basic amine groups of your product and the acidic silanol groups (Si-OH) on the surface of the silica gel.[7] This interaction leads to tailing (streaking) and often results in product loss on the column.

To resolve this, you must modify your mobile phase (eluent) by adding a small amount of a basic modifier. This modifier competitively binds to the acidic sites on the silica, allowing your compound to travel through the column more uniformly.

Recommended Eluent Systems for Flash Chromatography:

  • Primary System: Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (NH₄OH) in a ratio of 90:10:1 . The ammonium hydroxide is crucial for preventing streaking.

  • Alternative System: Ethyl Acetate (EtOAc) / Heptane / Triethylamine (TEA) in a ratio of 70:30:0.5 . TEA serves the same purpose as ammonium hydroxide.

Protocol for Eluent Preparation:

  • Prepare the main solvent mixture (e.g., 900 mL DCM and 100 mL MeOH).

  • Just before running the column, add the basic modifier (e.g., 10 mL of concentrated ammonium hydroxide).

  • Mix thoroughly and use immediately. Do not store the base-modified eluent for extended periods.

Q3: I've completed the Boc-deprotection, and my TLC shows two spots. How do I effectively separate my product from the unreacted starting material?

A: This is an ideal scenario for a straightforward purification because the starting material and product have vastly different polarities. The Boc-protected starting material is non-polar and will have a high Rf value on TLC, while the deprotected product, with its free secondary amine, is highly polar and will have a low Rf value.

Method 1: Optimized Flash Chromatography This is the most common method. The large difference in polarity allows for easy separation.

  • Stationary Phase: Standard silica gel.

  • Eluent: Start with a less polar system to elute the non-polar Boc-protected starting material (e.g., 30-50% EtOAc in Hexanes). Then, increase the polarity significantly by switching to a DCM/MeOH/NH₄OH system (as described in Q2) to elute your highly polar product.[8][9]

Method 2: Acid-Base Extraction For a larger scale or to avoid chromatography, an extractive workup is highly efficient.

  • After the reaction, remove the volatile acid (e.g., TFA) under reduced pressure.

  • Dissolve the residue in an organic solvent like DCM or EtOAc.

  • Extract the organic solution with 1M HCl (aq). Your desired product (the free amine) will protonate and move to the aqueous layer, while the Boc-protected starting material remains in the organic layer.

  • Separate the layers. You can discard the organic layer containing the impurity.

  • Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or solid K₂CO₃) until the pH is >10.

  • Extract the now basic aqueous layer multiple times with DCM. The product will now be in its free-base form and will move back into the organic layer.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the purified product.[10]

Q4: My purified product is a persistent oil or waxy solid. How can I obtain a crystalline material?

A: Many amine free-bases, especially those with some conformational flexibility, are difficult to crystallize and may present as oils.[11] The most reliable method to induce crystallization is to convert the free-base into a salt. Hydrochloride (HCl) or hydrobromide (HBr) salts are often highly crystalline.

Protocol for HCl Salt Formation:

  • Dissolve your purified free-base product (1.0 eq) in a minimal amount of a suitable solvent like anhydrous diethyl ether, EtOAc, or DCM.

  • Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) dropwise with stirring.[12]

  • A precipitate (the HCl salt) should begin to form immediately. Add the HCl solution until no further precipitation is observed.

  • Stir the resulting slurry for 30 minutes at room temperature or in an ice bath.

  • Collect the solid by vacuum filtration.

  • Wash the solid with a small amount of cold diethyl ether or the solvent used for precipitation to remove any non-salt impurities.

  • Dry the crystalline salt under high vacuum.

This salt is often more stable, easier to handle, and has a sharper melting point than the corresponding free base.

Frequently Asked Questions (FAQs)

Q1: What is the best overall purification workflow starting from a crude reaction mixture after Boc-deprotection?

A: A robust and scalable workflow combines a chemical workup with a final chromatographic or crystallization polishing step. This ensures the removal of a wide range of potential impurities.

G cluster_0 Step 1: Reaction Quench & Neutralization cluster_1 Step 2: Liquid-Liquid Extraction cluster_2 Step 3: Final Purification A Crude Reaction Mixture (Product + Acid + By-products) B Basify with NaHCO₃ or K₂CO₃ to pH ~8-9 A->B  Neutralize excess acid C Extract with Organic Solvent (e.g., DCM or EtOAc) B->C D Wash Organic Layer with Brine C->D E Dry (Na₂SO₄), Filter, and Concentrate D->E F Crude Free Base E->F G Flash Column Chromatography (DCM/MeOH/NH₄OH) F->G H Salt Formation & Recrystallization F->H I High Purity Product (>98%) G->I H->I G start Impure Product after Initial Purification q1 Does TLC show streaking/tailing? start->q1 ans1_yes Add Base to Eluent (0.5% NH₄OH or TEA) q1->ans1_yes Yes ans1_no Streaking is not the primary issue. q1->ans1_no No q2 Are impurities significantly less polar (higher Rf)? ans1_yes->q2 ans1_no->q2 ans2_yes Perform Acid-Base Extraction to remove neutral impurities. q2->ans2_yes Yes ans2_no Impurities have similar polarity. q2->ans2_no No q3 Optimize Chromatography: - Use a shallow gradient - Try a different solvent system ans2_yes->q3 ans2_no->q3 q4 Consider Salt Formation & Recrystallization q3->q4 end_node High Purity Product q4->end_node

Sources

Technical Support Center: Troubleshooting 3-Bromo-5-(piperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Product: 3-Bromo-5-(piperidin-4-yl)pyridine CAS: 899356-77-5 (Free Base) | Class: Heterocyclic Building Block / Kinase Scaffold Support Tier: Senior Application Scientist Level[1]

Introduction: The "Amphiphilic Trap"

You are likely working with this compound as a scaffold for kinase inhibitors (e.g., JAK, CDK targets) or as a precursor in Suzuki-Miyaura cross-couplings.[1]

The Core Problem: This molecule behaves deceptively because of its dual-nitrogen nature.[1] It contains a highly basic secondary amine (piperidine, pKa ~11.[1]0) and a weakly basic, electron-deficient pyridine (pKa ~2.5).[1]

Most solubility and handling issues arise from a mismatch between the ionization state of the piperidine ring and the solvent system chosen.[1] This guide addresses the three most common failure modes reported by our users: Workup Emulsions, Purification Streaking, and Bioassay Precipitation.

Part 1: Physicochemical Diagnostics

Before troubleshooting, confirm which species you are handling.[1] The behavior of the Free Base vs. the Salt is diametrically opposed.

FeatureFree Base HCl / TFA Salt
State Solid or Viscous Oil (waxy)Crystalline Solid
Water Solubility Insoluble (Hydrophobic)High (>50 mM)
Organic Solubility High (DCM, EtOAc, MeOH)Low (DCM, EtOAc); High (DMSO, MeOH)
pKa (Piperidine) ~11.0 (Proton acceptor)Protonated (Cationic)
Primary Risk Oiling out in aqueous workupsHygroscopicity / Deliquescence

Part 2: Troubleshooting Synthesis & Workup

Issue #1: "I neutralized my reaction, and the product oiled out/gummed up."

Diagnosis: You likely performed a deprotection (e.g., Boc removal with TFA/HCl) and then neutralized with NaOH or NaHCO₃ to extract.

  • The Cause: As the pH crosses 11.0, the piperidine deprotonates. The resulting free base is moderately lipophilic (LogP ~1.[1]6) but often forms a "gum" rather than a discrete precipitate due to hydrogen bonding networks and trace solvent impurities.[1]

The Fix: The "Salting Out" Extraction Protocol Do not attempt to filter the gum.[1] Instead, force it into the organic phase.

  • pH Adjustment: Ensure aqueous layer pH is >12 using 1M NaOH (NaHCO₃ is often insufficient to fully deprotonate the piperidine).[1]

  • Solvent Switch: Do not use Diethyl Ether.[1] Use DCM (Dichloromethane) or 9:1 DCM:Methanol .[1] The methanol disrupts the hydrogen bonding of the gum.

  • Salting Out: Saturate the aqueous layer with NaCl.[1] This increases the ionic strength, forcing the organic free base out of the water and into the DCM.

Issue #2: "My product is streaking/tailing on the silica column."

Diagnosis: The secondary amine (piperidine) is interacting with the acidic silanols on the silica gel surface, causing broad, smeared bands and poor separation.

The Fix: Amine-Modified Mobile Phases You must deactivate the silica.[1]

  • Option A (Standard): Add 1% Triethylamine (TEA) or 1% NH₄OH to your DCM/MeOH mobile phase.[1]

  • Option B (Superior): Use DCM : 7N NH₃ in MeOH (95:5 to 90:10 gradient).[1] The ammonia competes for the silanol sites more effectively than TEA.[1]

  • Option C (Reverse Phase): If normal phase fails, switch to C18 using Water/Acetonitrile with 0.1% TFA .[1] Note: You will isolate the TFA salt, not the free base.

Part 3: Biological Assay Formulation

Issue #3: "My DMSO stock precipitates when added to cell culture media."

Diagnosis: This is the "pH Shock" phenomenon.[1]

  • Scenario: You have the Free Base dissolved in DMSO.[1] You spike it into media (pH 7.4).

  • Mechanism: While the piperidine should protonate and dissolve at pH 7.4, the kinetics of protonation are slower than the kinetics of aggregation. The hydrophobic free base crashes out before it can ionize.[1]

The Fix: Pre-Complexation or Salt Conversion [1]

Protocol A: The Acid Spike (Immediate Fix)

  • Prepare your DMSO stock.[1]

  • Add 1 equivalent of aqueous HCl (or dilute acetic acid) directly to the DMSO stock before adding to the media.[1]

  • This converts the species to the salt form in the stock, ensuring instant solubility upon dilution.[1]

Protocol B: Formulation Logic (Visualized)

SolubilityLogic Start Start: Solid Compound CheckForm Check Form Start->CheckForm FreeBase Free Base CheckForm->FreeBase Salt Salt (HCl/TFA) CheckForm->Salt DMSO Dissolve in DMSO FreeBase->DMSO MediaAdd Add to Media (pH 7.4) Salt->MediaAdd DMSO->MediaAdd Direct Add AcidSpike Add 1 eq. HCl to DMSO DMSO->AcidSpike Recommended Crash RISK: Precipitation MediaAdd->Crash Soluble Clear Solution MediaAdd->Soluble MediaAdd->Soluble AcidSpike->MediaAdd

Figure 1: Decision logic for preventing precipitation in biological assays. Note that the Free Base requires acidification to ensure solubility in neutral media.

Part 4: Stability & Storage

Q: Can I store the Free Base in solution? A: Avoid long-term storage of the Free Base in DMSO. Secondary amines can react with DMSO decomposition products (formaldehyde) or absorb atmospheric CO₂ to form carbamates over time.[1]

  • Best Practice: Store as the solid HCl salt at -20°C.

  • If Solution is Mandatory: Store in anhydrous DMSO at -80°C under Argon.

References

  • Physicochemical Properties of Piperidine Derivatives: Source: National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 12286, 3-Bromopyridine (Scaffold reference). URL:[Link][1]

  • Handling of Nitrogen Heterocycles (pKa & Solubility): Source: Evans pKa Table (Harvard University) / Bordwell pKa Table.[1] URL:[Link][1]

Sources

Minimizing side reactions during 3-Bromo-5-(piperidin-4-yl)pyridine coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions During 3-Bromo-5-(piperidin-4-yl)pyridine Coupling Content Type: Technical Support Center (Troubleshooting & Optimization) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Welcome to the Advanced Application Support Hub. You are likely working with 3-Bromo-5-(piperidin-4-yl)pyridine (or its derivatives) as a scaffold for kinase inhibitors or PROTAC linkers. This molecule presents a classic "dual-threat" challenge in palladium catalysis:

  • The "Poison" (Piperidine): A secondary free amine that avidly binds Pd(II), shutting down the catalytic cycle.

  • The "Trap" (Pyridine): An electron-deficient ring that accelerates oxidative addition but slows transmetallation, leaving the catalyst vulnerable to protodehalogenation (hydrodebromination).

This guide provides field-proven protocols to suppress these side reactions and maximize chemoselectivity.

⚡ Quick Diagnostic: What is killing your reaction?

SymptomDiagnosisRoot CauseImmediate Fix
No Conversion Catalyst PoisoningFree piperidine amine coordinating to Pd.Protect amine (Boc/Cbz) or use acidic conditions.[1][2]
Product mass -80 (approx) Protodehalogenation

-hydride elimination or solvent H-abstraction.
Switch to bulky ligands (XPhos/SPhos); avoid alcohol solvents.
Dimer Formation HomocouplingDisproportionation of Pd(II) species.Degas solvents thoroughly; reduce oxidant presence.
Black Precipitate Catalyst DeathLigand dissociation due to pyridine interference.Use precatalysts (e.g., XPhos Pd G4) instead of Pd(0)/free ligand.

🛠 Module 1: The Piperidine Problem (Protection Strategy)

The Issue: Attempting to couple the free amine variant of 3-Bromo-5-(piperidin-4-yl)pyridine is the most common cause of failure. The secondary amine (


 nitrogen) is a potent 

-donor that displaces phosphine ligands on the Palladium center, forming an inactive [Pd(Ar)(Amine)L] complex.

The Solution: Always mask the nitrogen. The tert-butyloxycarbonyl (Boc) group is the industry standard because it is electronically withdrawing (reducing N-coordination) and sterically bulky.

🧪 Protocol: Quantitative Boc-Protection

Use this prep-step before attempting any cross-coupling.

  • Reagents: Suspend 3-Bromo-5-(piperidin-4-yl)pyridine (1.0 equiv) in DCM (0.2 M).

  • Additives: Add

    
     (1.5 equiv). Cool to 0°C.[2]
    
  • Reaction: Add

    
     (1.1 equiv) dissolved in minimal DCM dropwise.
    
  • Workup: Warm to RT and stir for 2 hours. Wash with 0.5M HCl (rapidly, to remove unreacted amine without deprotecting), then Brine. Dry over

    
    .[2][3]
    
  • Result: 3-Bromo-5-(1-Boc-piperidin-4-yl)pyridine.

🛠 Module 2: The Coupling (Fighting Protodehalogenation)

The Issue: Pyridyl bromides are electron-poor. Oxidative addition is fast, but transmetallation is slow . This stalling allows the Pd-Intermediate to undergo side reactions, primarily protodehalogenation (where the Br is replaced by H), destroying your starting material.

The Solution: Use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) .

  • Why? Ligands like XPhos or SPhos are electron-rich (speeding up oxidative addition) and extremely bulky (accelerating reductive elimination). This "pushes" the cycle forward, outcompeting the side reactions.

🧪 Validated Suzuki Coupling Protocol

Optimized for 3-Bromo-5-(1-Boc-piperidin-4-yl)pyridine.

  • Catalyst: XPhos Pd G4 (2-3 mol%)

    • Alternative:

      
       (2 mol%) + XPhos (8 mol%)
      
  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Base:

    
     (3.0 equiv) - Anhydrous preferred to minimize hydrolysis.
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio).[4][5]

    • Note: The water is necessary for the boronic acid activation, but excess water promotes dehalogenation.

  • Temperature: 80°C - 100°C.

Step-by-Step:

  • Charge a vial with the Boc-protected bromide, boronic acid,

    
    , and XPhos Pd G4.
    
  • Seal and purge with Argon/Nitrogen (3 cycles). Oxygen promotes homocoupling.

  • Add degassed Dioxane/Water mixture via syringe.[4]

  • Heat to 80°C for 2-4 hours. Monitor via LCMS.[4]

  • Checkpoint: If you see the "Des-Bromo" byproduct (M-79/81 + 1), lower the temp to 60°C and switch solvent to pure Toluene (requires boronic ester, not acid).

📊 Logic Flow: Troubleshooting the Mechanism

CouplingLogic Start Start: 3-Bromo-5-(piperidin-4-yl)pyridine CheckAmine Is the Piperidine Amine Protected? Start->CheckAmine Protect ACTION: Protect with Boc2O CheckAmine->Protect No Coupling Attempt Suzuki Coupling CheckAmine->Coupling Yes (Boc) Protect->Coupling Result Analyze LCMS Result Coupling->Result NoRxn No Reaction / SM Recovered (Catalyst Poisoning) Result->NoRxn 0% Conv Dehalo Product Mass [M-Br+H] (Protodehalogenation) Result->Dehalo Wrong Mass Success Target Product Formed Result->Success Correct Mass NoRxn->CheckAmine Re-eval FixLigand Fix: Switch to XPhos/RuPhos Reduce Temp Dehalo->FixLigand FixLigand->Coupling

Caption: Decision tree for troubleshooting coupling failures. Note that protodehalogenation requires a change in catalyst system, while no reaction often indicates amine poisoning.

🛠 Module 3: Post-Reaction Purification (Removing the Metal)

The Issue: Pyridine rings are excellent ligands. Even after the reaction, Palladium sticks to the pyridine nitrogen of your product. This results in colored products (grey/brown) and false positives in subsequent biological assays.

The Solution: Standard Celite filtration is insufficient . You must use a chemical scavenger.

🧪 Scavenging Protocol
  • Dilute: Dilute the crude reaction mixture (after aqueous workup) in Ethyl Acetate or THF.

  • Add Scavenger: Add SiliaMetS® Thiol or QuadraPure™ TU (Thiourea) resin.

    • Dosage: 3-5 equivalents relative to the Pd loading.[6]

  • Incubate: Stir at 40°C for 2 hours or RT overnight.

  • Filter: Filter through a 0.45

    
    m pad.
    
  • Test: The filtrate should be colorless.

❓ Frequently Asked Questions (FAQs)

Q: Can I perform the coupling without protecting the piperidine if I use excess acid? A: Technically, yes, by protonating the amine (


) so it cannot bind Pd. However, this is risky. Suzuki couplings require a basic environment (

) to activate the boronic acid. These conditions will deprotonate your amine, reactivating the "poison." Boc protection is the only robust path.

Q: I am seeing significant "Des-Bromo" byproduct (Protodehalogenation). Why? A: This is likely due to the solvent or base.

  • Solvent: Are you using Isopropanol or Ethanol? Alcohols act as hydride sources. Switch to Dioxane, Toluene, or DME.

  • Base: Carbonate bases (

    
    ) in wet solvents can promote this. Try 
    
    
    
    or
    
    
    .
  • Catalyst: Switch to RuPhos Pd G4 . RuPhos is exceptional for preventing dehalogenation in secondary amines and heterocycles [1].

Q: My product is stuck in the aqueous layer during workup. A: 3-Bromo-5-(piperidin-4-yl)pyridine derivatives are amphiphilic.

  • Fix: Do not use simple water/ether extraction. Adjust the aqueous layer to pH 10 (if Boc protected) or pH 12 (if free amine). Extract with DCM/Isopropanol (3:1) . The alcohol helps pull the polar pyridine into the organic phase.

📚 References

  • Maiti, D., Buchwald, S. L., et al. (2011).[7] "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases."[7] Chemical Science.

  • BenchChem Technical Support. (2025). "How to avoid dehalogenation side reactions in Suzuki coupling." BenchChem Troubleshooting Guides.

  • Yoneda Labs. (2024). "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs Organic Synthesis Archive.

  • Lennon, I. C., et al. (2023).[8] "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications." Organic Process Research & Development.

  • Total Synthesis Archive. (2024). "Boc Protecting Group: N-Boc Protection & Deprotection Mechanism."

Sources

Technical Support Center: Palladium Impurity Removal from 3-Bromo-5-(piperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-Bromo-5-(piperidin-4-yl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of removing residual palladium catalysts from this valuable pharmaceutical intermediate. The presence of palladium, often originating from cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig, is strictly regulated in active pharmaceutical ingredients (APIs) and must be reduced to acceptable levels, typically in the low parts-per-million (ppm) range.[1][2][3][4][5]

This guide provides in-depth troubleshooting advice, step-by-step protocols, and the scientific rationale behind our recommended strategies.

Frequently Asked Questions (FAQs)

Q1: Why is removing palladium from my 3-Bromo-5-(piperidin-4-yl)pyridine product so critical?

A1: Palladium is a heavy metal with potential toxicological effects on human health.[2] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in drug products to ensure patient safety.[3][4][5][6] For oral medications, the permitted daily exposure (PDE) for palladium is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final API, assuming a daily dose of 10 grams or less.[3][6]

Q2: What makes palladium removal from this specific molecule challenging?

A2: The 3-Bromo-5-(piperidin-4-yl)pyridine structure contains nitrogen atoms within the pyridine and piperidine rings. These nitrogen atoms can act as strong ligands, chelating with the palladium catalyst.[7] This strong binding makes removal by simple filtration or solvent extraction difficult.

Q3: What are the primary methods for palladium removal?

A3: The main strategies include treatment with metal scavengers, purification by chromatography, recrystallization, and adsorption onto activated carbon.[8] The choice of method depends on factors like the initial palladium concentration, the scale of the reaction, cost considerations, and the specific properties of the product.

Q4: How can I accurately measure the residual palladium in my product?

A4: The standard and most reliable methods for quantifying palladium in APIs are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[9][10][11] These techniques offer high sensitivity and accuracy. For rapid, high-throughput screening of purification methods, catalysis-based fluorometric assays are also available, though they are not typically used for final product validation.[9][10][12]

Troubleshooting Guides

Scenario 1: High Initial Palladium Contamination (>500 ppm)

Issue: My crude 3-Bromo-5-(piperidin-4-yl)pyridine product shows a very high level of palladium contamination after the initial work-up.

Primary Cause: Inefficient removal of the palladium catalyst during the initial work-up, possibly due to strong coordination with the product.

Troubleshooting Workflow:

Sources

Handling hygroscopic properties of 3-Bromo-5-(piperidin-4-yl)pyridine salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the physicochemical challenges of working with 3-Bromo-5-(piperidin-4-yl)pyridine salts.

Because the piperidine moiety is a secondary amine, this building block is typically isolated as a salt (e.g., hydrochloride or trifluoroacetate) to improve shelf stability. However, these salts frequently exhibit severe hygroscopicity—the propensity to absorb moisture from the atmosphere[1]. Unchecked moisture uptake leads to deliquescence, inaccurate reaction stoichiometry, and the rapid degradation of moisture-sensitive catalysts in downstream cross-coupling reactions.

This guide provides field-proven, self-validating workflows to ensure the integrity of your compound from receipt to reaction.

Quantitative Baselines: Hygroscopicity Classification

Before troubleshooting, you must understand how your specific salt form behaves under ambient humidity. We utilize the European Pharmacopoeia (EP) classification system, determined via Dynamic Vapor Sorption (DVS)[2][3].

EP Classification% Water Uptake (at 80% RH, 25°C for 24h)Physical Behavior & Handling Impact
Non-hygroscopic < 0.12%Minimal impact; standard benchtop handling is acceptable.
Slightly Hygroscopic 0.12% – 2.0%Requires desiccator storage; brief benchtop weighing is safe.
Moderately Hygroscopic 2.0% – 15.0%Requires controlled humidity handling (glovebox/dry bag).
Very Hygroscopic ≥ 15.0%Strict anhydrous protocols; highly prone to caking and clumping.
Deliquescent Sufficient to form a liquidMaterial dissolves entirely in its own absorbed hydration layer.

System Architecture: Moisture-Controlled Workflow

HygroscopicHandling A Incoming Salt Batch 3-Bromo-5-(piperidin-4-yl)pyridine B Dynamic Vapor Sorption (DVS) Determine Hygroscopicity Class A->B Characterization C Karl Fischer Titration Establish Baseline Moisture A->C Characterization D Storage Strategy Argon Purge + Desiccator B->D Data Informs C->D Data Informs E Glovebox Handling Weighing at <5% RH D->E Transfer F Reaction Execution Anhydrous Cross-Coupling E->F Reagent Addition

Workflow for receipt, characterization, and anhydrous handling of hygroscopic amine salts.

Troubleshooting Guides & FAQs

Q1: My 3-Bromo-5-(piperidin-4-yl)pyridine HCl salt has formed a sticky, unweighable mass. What caused this, and how can I recover it?

  • Causality: The secondary amine hydrochloride salt is likely "very hygroscopic" or "deliquescent"[2]. When exposed to ambient humidity during weighing, the high lattice energy of the chloride salt drives the absorption of water molecules until the solid dissolves in its own hydration layer.

  • Solution (Recovery): Do not attempt to scrape the sticky mass directly, as this leads to massive yield loss and contamination. Instead, dissolve the mass in a dry, volatile organic solvent (e.g., anhydrous methanol), transfer it to a pre-weighed Schlenk flask, and concentrate it under reduced pressure.

  • Validation: Subject the flask to high vacuum (<0.1 mbar) at 40°C for 12–24 hours. Validate the drying process using Karl Fischer titration (Protocol 2) before proceeding.

Q2: Downstream Buchwald-Hartwig aminations using this building block are failing or giving low yields. Could the salt form be the issue?

  • Causality: Yes. Palladium-catalyzed cross-couplings are exceptionally sensitive to moisture. If the 3-Bromo-5-(piperidin-4-yl)pyridine salt contains even 2-5% absorbed water by weight, it will hydrolyze the strong bases required for the reaction (e.g., NaOtBu, Cs2CO3) and coordinate with the Pd catalyst, shutting down the catalytic cycle[4].

  • Solution: Perform a free-basing step prior to the coupling. Partition the salt between an organic solvent and aqueous NaOH, extract, dry over MgSO4, and concentrate. The free base is typically less hygroscopic than the salt form. Alternatively, use pre-filled reaction vials sealed under an inert atmosphere to bypass isolation entirely[4].

Q3: We want to scale up the synthesis, but the hygroscopicity of the HCl salt makes plant-scale handling impossible. What is the best approach?

  • Causality: Chloride salts of piperidine derivatives frequently form hydrates due to strong hydrogen bonding networks.

  • Solution: Conduct a Salt Screening study. By evaluating alternative counterions (e.g., sulfate, mesylate, or phosphate), you can identify a crystalline form with a higher critical relative humidity (CRH)[5]. Use DVS (Protocol 1) to compare the moisture uptake isotherms. A salt that remains stable up to 80% RH without significant weight gain is ideal for scale-up[5].

Experimental Methodologies

Protocol 1: Dynamic Vapor Sorption (DVS) for Hygroscopicity Profiling

Purpose: To classify the moisture uptake behavior of the specific salt batch and inform storage requirements.

  • Preparation: Ensure the DVS instrument (e.g., Surface Measurement Systems DVS Endeavor) is calibrated. Tare the ultra-microbalance with an empty aluminum sample pan[1].

  • Loading: Rapidly load approximately 10–20 mg of the 3-Bromo-5-(piperidin-4-yl)pyridine salt into the pan. This step must be executed swiftly to minimize ambient moisture absorption.

  • Equilibration (Drying): Set the initial stage to 0% Relative Humidity (RH) at 25°C with a dry nitrogen flow (500 sccm) until the mass change ( dm/dt ) is <0.001% wt/min for at least 10 minutes[1]. This establishes the true anhydrous baseline mass.

  • Sorption Cycle: Program the instrument to increase the RH in 10% increments from 0% to 90% RH. Hold at each step until equilibrium ( dm/dt <0.001% wt/min) is reached.

  • Desorption Cycle: Decrease the RH in 10% increments back to 0% RH. Causality note: Monitoring desorption checks for hysteresis; a failure to return to the baseline mass indicates hydrate formation rather than simple surface adsorption[2].

  • Analysis: Plot the % mass change vs. % RH. Use the value at 80% RH to classify the salt according to the EP table above.

Protocol 2: Karl Fischer (KF) Titration for Moisture Content Validation

Purpose: A self-validating protocol to accurately quantify trace water in the salt prior to moisture-sensitive reactions.

  • Reagent Prep: Fill the coulometric KF titrator cell with anhydrous Hydranal™ reagent. Allow the instrument to drift-stabilize to a background moisture level of <10 µ g/min .

  • Sample Handling: Inside a glovebox (<5% RH), weigh exactly 50 mg of the salt into a dry crimp-cap vial. Seal the vial tightly.

  • Injection: Using a dry, gas-tight syringe, inject 1.0 mL of anhydrous methanol into the vial to dissolve the salt completely.

  • Titration: Withdraw exactly 0.5 mL of the dissolved sample and inject it through the septum into the KF titration cell.

  • Calculation: Record the water mass (in µg) detected by the titrator. Subtract the blank value of the anhydrous methanol. Calculate the weight percentage of water in the original solid sample. If the value exceeds 0.5%, re-dry the bulk material before use in cross-coupling reactions.

References[1] Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharma Excipients. https://www.pharmaexcipients.com/[2] Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS). Particle Technology Labs. https://www.particletechlabs.com/[3] DVS Application Note 101. Jenck. https://www.jenck.com/[4] How do you handle hygroscopic salts? HepatoChem. https://hepatochem.com/[5] Salt Selection in Drug Development. Pharmaceutical Technology. https://www.pharmtech.com/

Sources

Storage conditions to prevent degradation of 3-Bromo-5-(piperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for researchers working with 3-Bromo-5-(piperidin-4-yl)pyridine . It is structured to function as an interactive troubleshooting center, prioritizing field-proven protocols over generic advice.

Status: Operational | Role: Senior Application Scientist Ticket ID: STORAGE-PROTO-3B5P

Executive Summary

3-Bromo-5-(piperidin-4-yl)pyridine is a bifunctional heterocyclic building block critical for kinase inhibitor discovery and proteolysis-targeting chimera (PROTAC) synthesis. Its stability is compromised by two competing chemical vulnerabilities: the secondary amine (prone to oxidation and carbamylation) and the aryl bromide (susceptible to photolytic dehalogenation).

Failure to maintain strict storage controls typically results in a "silent" degradation where the compound purity drops by 5–10% without obvious physical changes, potentially ruining downstream biological assays.

Part 1: Critical Storage Parameters (The "Why" and "How")

This section defines the non-negotiable storage environment required to maintain >98% purity over 12+ months.

The Inert Atmosphere Requirement

Protocol: Store strictly under Argon (Ar) or Nitrogen (N₂). The Science: The piperidine ring contains a secondary amine (N-H). Upon exposure to atmospheric CO₂, this amine reacts to form a carbamic acid or carbamate salt (reversible but problematic for stoichiometry). Furthermore, atmospheric oxygen slowly oxidizes the amine to an N-oxide or hydroxylamine , a process accelerated by trace metal impurities often found in glass surfaces.

Temperature Control

Protocol:

  • Long-term (>1 month): -20°C.

  • Short-term (<1 month): 2–8°C. The Science: Thermal energy catalyzes the disproportionation of the piperidine ring and potential slow debromination. Storing at -20°C kinetically traps the molecule, reducing the rate of entropy-driven degradation.

Photoprotection

Protocol: Amber glass vials or aluminum foil wrapping. The Science: Aryl bromides have a weak C-Br bond dissociation energy (~80 kcal/mol). Exposure to UV or intense visible light excites the pyridine ring, leading to homolytic cleavage of the C-Br bond. This generates a reactive aryl radical that abstracts hydrogen from the solvent or the piperidine ring itself, leading to des-bromo impurities .

Container Specifications

Protocol: Borosilicate glass with Teflon-lined (PTFE) screw caps. Avoid: Polyethylene (PE) bags or tubes for long-term storage. Small organic heterocycles can diffuse into or through certain plastics, and plastics are permeable to oxygen and moisture over time.

Part 2: Troubleshooting Guide (Interactive Q&A)

This section addresses specific symptoms you may observe in the lab.

Symptom A: "My white powder has turned faint yellow/beige."

Diagnosis: Oxidative Degradation. Mechanism: The secondary amine has likely oxidized to an N-oxide or formed a charge-transfer complex with trace impurities. Immediate Action:

  • Check LC-MS: Look for a mass shift of +16 Da (Oxygen insertion).

  • Rescue Protocol: If purity is >90%, perform an acid-base extraction. Dissolve in dilute HCl, wash with ether (removes non-basic impurities), then basify the aqueous layer with NaOH and extract into DCM.

Symptom B: "The material is clumping or looks 'wet' (Caking)."

Diagnosis: Hygroscopic Failure. Mechanism: If the compound is in a salt form (e.g., HCl or TFA salt), it is highly hygroscopic. It has absorbed atmospheric water, which can hydrolyze the C-Br bond over long periods or simply alter the molecular weight, ruining stoichiometric calculations. Immediate Action:

  • Lyophilization: Dissolve in 1:1 Acetonitrile/Water and lyophilize to remove bound water.

  • Desiccator: Store the dried material in a desiccator with active phosphorus pentoxide (P₂O₅) or high-grade silica gel.

Symptom C: "LC-MS shows a peak at M+44."

Diagnosis: Carbamylation (CO₂ Capture). Mechanism: The secondary amine has reacted with atmospheric CO₂ to form a carbamate. Immediate Action:

  • Degas: This reaction is often reversible. Dissolve the compound in an acidic solvent (e.g., MeOH with 0.1% Formic Acid) or simply sparge the solution with Nitrogen gas. The carbamate usually decomposes back to the amine and CO₂ under acidic conditions or vacuum.

Part 3: Degradation Logic & Workflow

The following diagram maps the degradation pathways and the logic for troubleshooting.

StorageLogic Compound 3-Bromo-5-(piperidin-4-yl)pyridine Storage Storage Environment Compound->Storage Light UV/Visible Light Storage->Light Improper Shielding Oxygen Atmospheric O2 Storage->Oxygen Poor Seal Moisture Humidity/CO2 Storage->Moisture No Desiccant Debrom Debromination (Radical Mechanism) Light->Debrom C-Br Cleavage NOxide N-Oxidation (Yellowing) Oxygen->NOxide Amine Oxidation Carbamate Carbamate Formation (+44 Da Mass Shift) Moisture->Carbamate CO2 Capture

Caption: Figure 1. Mechanistic degradation pathways for 3-Bromo-5-(piperidin-4-yl)pyridine. The secondary amine and aryl bromide moieties present distinct stability challenges.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I store this compound in DMSO or Methanol solution? A: No, not for long periods.

  • DMSO: is slightly oxidizing and hygroscopic. Over weeks, it can facilitate N-oxidation.

  • Methanol: is a protic solvent. While stable for days at -20°C, nucleophilic aromatic substitution (displacing the Bromine with Methoxy) is a rare but possible side reaction over months if trace base is present.

  • Best Practice: Store as a neat solid. Make fresh solutions immediately before use.

Q2: I need to weigh out 5mg, but the static is unmanageable. What do I do? A: This is common for dry, heterocyclic salts.

  • Use an anti-static gun (zerostat) on the vial and spatula.

  • Do not breathe on the sample (introduces moisture).

  • Weigh quickly into a tared vial containing the solvent you intend to use, rather than weighing onto paper.

Q3: How do I re-validate the purity after 2 years of storage? A: A standard 1H NMR is insufficient to detect small amounts of inorganic salts or moisture.

  • Run qNMR (Quantitative NMR): Use an internal standard (like Maleic Acid) to determine the absolute weight % purity.

  • Run LC-MS: To check for the specific M+16 (oxide) or des-bromo impurities.

Part 5: Summary of Quantitative Data

ParameterSpecificationImpact of Deviation
Storage Temp -20°C ± 5°CDegradation rate doubles every 10°C increase (Arrhenius).
Humidity <30% RHCaking, hydrolysis, inaccurate weighing.
Headspace Argon/NitrogenOxidation (Yellowing), Carbonation.
Container Amber GlassPhotolytic Debromination (loss of Br).
Retest Period 12 MonthsRisk of using compromised material in assays.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56963481, 3-Bromo-5-(piperidin-4-yl)pyridine. Retrieved from [Link]

Technical Support Center: Overcoming Steric Hindrance in 3-Bromo-5-(piperidin-4-yl)pyridine Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. Working with 3-Bromo-5-(piperidin-4-yl)pyridine presents a unique intersection of steric and electronic challenges. This guide is specifically engineered for researchers and drug development professionals who are experiencing low yields, catalyst poisoning, or stalled reactions when attempting Suzuki-Miyaura, Buchwald-Hartwig, or Negishi couplings with this substrate.

Here, we do not just provide protocols; we deconstruct the causality behind the chemical behavior to help you design self-validating, high-yield experiments.

Mechanistic Causality: The Dual Threat of Sterics and Electronics

When functionalizing the 3-position of 3-Bromo-5-(piperidin-4-yl)pyridine, the molecule fights back through two distinct mechanisms:

  • Steric Shielding: The piperidine ring at the 5-position is a bulky, conformationally flexible chair. Even though it is meta to the bromine, its spatial rotation creates a transient steric shield that severely impedes the trajectory required for the Palladium(0) catalyst to undergo oxidative addition into the C-Br bond.

  • Catalyst Poisoning (Electronic Interference): The secondary amine (NH) of the piperidine ring is a strong nucleophile and an excellent ligand for transition metals. If left unprotected, it will aggressively coordinate to the electron-deficient Pd(II) intermediates, pulling the catalyst off-cycle and forming stable, inactive palladium complexes (catalyst poisoning). Furthermore, it can undergo competing intramolecular or intermolecular N-arylation[1].

G A Pd(0) Catalyst + Bulky Ligand (e.g., Amphos, XPhos) B Oxidative Addition Bottleneck: Steric Clash from Piperidine A->B Aryl Bromide Entry C Transmetalation / Amine Binding Bottleneck: Unprotected NH Poisoning B->C Base/Nucleophile D Reductive Elimination Facilitated by Ligand Bulk C->D Intermediate Formation D->A Pd(0) Regeneration E Coupled Pyridine Product D->E Product Release

Caption: Catalytic cycle of cross-coupling highlighting steric and electronic bottlenecks.

Troubleshooting Guides & FAQs

Q1: My Suzuki/Buchwald-Hartwig coupling is yielding <20% product and forming palladium black. What is the root cause?

A1: The formation of palladium black indicates catalyst degradation, which happens when the rate of oxidative addition or reductive elimination is too slow, leaving the unstable Pd(0) species exposed to aggregate[2]. For sterically hindered substrates like 3-Bromo-5-(piperidin-4-yl)pyridine, traditional ligands like PPh₃ or dppf are insufficient.

The Solution: You must use sterically hindered, electron-rich monophosphine ligands . Ligands such as Amphos (di-tert-butyl(4-dimethylaminophenyl)phosphine) or Buchwald dialkylbiaryl phosphines (XPhos, SPhos ) serve a dual purpose:

  • Electronic Causality: Their electron-donating groups push electron density onto the Pd center, accelerating the difficult oxidative addition into the hindered C-Br bond[2].

  • Steric Causality: Their extreme bulk forces the palladium to remain in a highly reactive monoligated state (

    
    ) rather than a stable bisligated state (
    
    
    
    ). This steric pressure also dramatically accelerates the final reductive elimination step by forcing the coupled fragments off the metal to relieve steric strain[1].
Q2: Can I run the coupling without protecting the piperidine amine?

A2: It is highly discouraged. While some advanced ligand systems can tolerate unprotected secondary amines, the risk of catalyst poisoning and unwanted N-arylation is severe[1]. Protecting the amine with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group eliminates its nucleophilicity. Note: Adding a Boc group increases the overall steric bulk of the substrate. Therefore, pairing Boc-protection with an ultra-bulky ligand (like Amphos or XPhos) is a mandatory synergistic strategy.

Q3: How do I choose the correct base for this hindered system?

A3: The base must be strong enough to facilitate transmetalation (in Suzuki) or deprotonate the amine (in Buchwald-Hartwig) but not so nucleophilic that it causes side reactions. For hindered pyridine substrates, swap standard carbonates (


) for 

or

[3]. The larger cesium cation enhances the solubility of the base in organic solvents like toluene or dioxane, driving the equilibrium forward in sterically congested transition states[3].

Quantitative Data: Ligand Impact on Hindered Substrates

The following table summarizes the expected performance of various ligands when coupling sterically hindered aryl bromides (based on standard benchmarking data for bulky pyridine derivatives).

Ligand / PrecatalystCatalyst LoadingBaseSolvent / TempTypical Yield (%)Mechanistic Advantage
PPh₃ 5 mol%ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Toluene, 100°C< 20%Baseline; fails due to slow reductive elimination.
dppf 5 mol%

Dioxane, 100°C40 - 50%Bidentate; prevents dehalogenation but too slow for bulky groups.
SPhos 2 mol%

Toluene, 100°C85 - 95%Excellent for ortho/meta-hindered arylboronic acids[4].
Amphos 1 - 2 mol%

Dioxane, 110°C90 - 98%High activity for deactivated/hindered halides; stabilizes Pd(0).
XPhos 1 - 2 mol%

Toluene, 100°C88 - 96%Superior for Buchwald-Hartwig aminations of hindered pyridines[1].

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to Step 2 without confirming the success of Step 1 via LC-MS or TLC.

Protocol 1: Boc-Protection of 3-Bromo-5-(piperidin-4-yl)pyridine

Causality: Eliminates catalyst poisoning by masking the secondary amine.

  • Setup: Dissolve 3-Bromo-5-(piperidin-4-yl)pyridine (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration) under a nitrogen atmosphere.

  • Base Addition: Add Triethylamine (

    
    ) (1.5 equiv) and a catalytic amount of DMAP (0.1 equiv). Self-Validation: The solution should remain clear.
    
  • Reagent Addition: Slowly add Di-tert-butyl dicarbonate (

    
    ) (1.2 equiv) dropwise at 0°C.
    
  • Reaction: Warm to room temperature and stir for 4 hours.

  • Validation: Monitor by TLC (Hexane:EtOAc 7:3). The highly polar starting material (

    
    ) will convert to a less polar spot (
    
    
    
    ).
  • Workup: Wash with saturated

    
    , extract with DCM, dry over 
    
    
    
    , and concentrate. Use the crude Boc-protected product directly in Protocol 2.
Protocol 2: Suzuki-Miyaura Coupling using Pd-Amphos

Causality: Utilizes Amphos to force a monoligated Pd state, overcoming the steric bulk of the Boc-piperidine group[2].

  • Preparation (Glovebox/Schlenk line): In a dried vial, charge the Boc-protected 3-Bromo-5-(piperidin-4-yl)pyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and anhydrous ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (2.0 mmol).
    
  • Catalyst Formation: In a separate vial, mix ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (0.02 mmol, 2 mol%) and Amphos ligand (0.024 mmol, 2.4 mol%) in degassed 1,4-dioxane (2 mL). Stir for 10 minutes until a uniform active catalyst solution forms.
    
  • Execution: Transfer the catalyst solution to the substrate vial. Seal the vial and heat to 100°C with vigorous stirring for 12–16 hours[2].

  • Validation: Monitor via LC-MS. Look for the disappearance of the brominated isotope pattern (M and M+2 peaks of equal height) and the appearance of the coupled product mass.

  • Workup: Filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography.

Optimization Workflow

Use the following logical decision tree to troubleshoot stalled reactions systematically.

Workflow Start Start: 3-Bromo-5-(piperidin-4-yl)pyridine Protect Step 1: Amine Protection (Boc) Prevents Pd-poisoning Start->Protect Catalyst Step 2: Ligand Selection (Amphos, SPhos, XPhos) Protect->Catalyst Reaction Step 3: Cross-Coupling (Suzuki or Buchwald-Hartwig) Catalyst->Reaction Check Yield > 80%? Reaction->Check Success Proceed to Deprotection Check->Success Yes Fail Optimize: Increase Temp, Change Base (e.g., K3PO4) Check->Fail No Fail->Catalyst Re-evaluate

Caption: Systematic workflow for optimizing hindered pyridine cross-coupling reactions.

References

1.5[5] 2.2[2] 3.4[4] 4.1[1] 5.3[3]

Sources

Technical Support Center: Resolving Emulsions in 3-Bromo-5-(piperidin-4-yl)pyridine Extractions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting liquid-liquid extraction (LLE) workflows for 3-Bromo-5-(piperidin-4-yl)pyridine . Due to its bifunctional nature, this intermediate is notorious for forming highly stable, stubborn emulsions during aqueous workup.

This guide provides mechanistically grounded solutions, self-validating protocols, and diagnostic workflows to ensure high-yield, clean phase separations.

Diagnostic Workflow for Emulsion Resolution

Follow this logical pathway to diagnose and resolve phase separation failures during your extraction.

EmulsionWorkflow Start Emulsion Forms During Extraction CheckPH Is Aqueous pH > 12.5? Start->CheckPH AdjustPH Add 2M NaOH (Deprotonate Piperidine) CheckPH->AdjustPH No CheckSolids Are there insoluble particulates (e.g., Pd)? CheckPH->CheckSolids Yes AdjustPH->CheckSolids Filter Filter through Celite pad (Remove stabilizers) CheckSolids->Filter Yes CheckDensity Are phase densities too similar? CheckSolids->CheckDensity No Filter->CheckDensity SaltingOut Add Saturated NaCl (Salting Out) CheckDensity->SaltingOut Yes / Unsure Success Clean Phase Separation CheckDensity->Success Resolved Centrifuge Centrifugation (Force phase separation) SaltingOut->Centrifuge Still Emulsified SaltingOut->Success Resolved Centrifuge->Success

Fig 1: Logical workflow for diagnosing and resolving emulsions during basic amine extraction.

Troubleshooting FAQs

Q1: Why does 3-Bromo-5-(piperidin-4-yl)pyridine form such stubborn emulsions? A1: Emulsions are stable dispersions of one liquid within another, often stabilized by molecules with surfactant-like properties 1. 3-Bromo-5-(piperidin-4-yl)pyridine is highly prone to emulsification because it acts as a molecular surfactant under intermediate pH conditions 2. The molecule possesses a lipophilic bromopyridine tail and a hydrophilic piperidine head (pKa ~10.4). During standard aqueous workups (pH 7–10), the piperidine nitrogen is protonated (cationic), while the bromopyridine remains neutral. This amphiphilic structure drastically lowers the interfacial tension between the aqueous and organic phases, stabilizing microscopic droplets and preventing phase coalescence 3.

Q2: What is the optimal pH for extracting this compound, and how does it prevent emulsions? A2: To extract a basic amine efficiently and strip away its surfactant properties, the aqueous pH must be adjusted to at least 2 pKa units above the conjugate acid's pKa 2. For the piperidine moiety, the aqueous phase must be basified to pH > 12.4 using a strong base like NaOH. At this pH, >99% of the piperidine molecules are deprotonated and neutral. This eliminates the molecule's amphiphilic character, driving it entirely into the organic phase and destabilizing the emulsion.

Q3: How do solid particulates contribute to the emulsion, and how are they removed? A3: Fine, insoluble particulates—such as residual palladium catalyst from a Suzuki cross-coupling reaction—can accumulate at the liquid-liquid interface 1. These particles act as Pickering emulsion stabilizers, physically blocking the organic and aqueous droplets from coalescing. If a dark, opaque emulsion forms, vacuum filtration of the entire biphasic mixture through a pad of Celite or glass wool will remove the particulates and often instantly break the emulsion 3.

Q4: If the pH is correct and there are no particulates, how do I break a persistent emulsion? A4: If an emulsion persists, it is likely due to similar phase densities or residual mutual solubility. Apply the following physicochemical interventions:

  • Salting Out (Brine Addition): Adding saturated NaCl increases the ionic strength of the aqueous layer. This decreases the solubility of the organic solvent and the amine in the water, forcing phase separation 3.

  • Density Adjustment: If using a halogenated solvent like dichloromethane (DCM), the density of a highly concentrated basic aqueous layer may approach that of DCM (~1.33 g/mL), causing an emulsion 4. Diluting the aqueous layer with water, or switching to a lower-density solvent like ethyl acetate or 2-methyltetrahydrofuran (2-MeTHF), restores the density differential.

  • Centrifugation: For smaller volumes, centrifugation applies a high g-force that physically forces the droplets to coalesce based on their density differences, making it one of the most effective mechanical methods 5.

Quantitative Comparison of Emulsion Resolution Techniques

Intervention TechniquePrimary MechanismEstimated TimeSuccess RateBest Applied For
pH Adjustment (>12.4) Eliminates amphiphilic surfactant properties5 mins>90%Protonated basic amines
Celite Filtration Removes interfacial particulate stabilizers10-15 mins85%Catalyst-heavy mixtures
Salting Out (NaCl) Increases aqueous ionic strength / density2 mins75%High mutual solubility
Solvent Swap (to 2-MeTHF) Increases phase density differential15 mins80%DCM/Aqueous density clashes
Centrifugation Mechanical forced coalescence5-10 mins>95%Small-scale stubborn emulsions

Self-Validating Experimental Protocols

Protocol A: Optimized Preventative Liquid-Liquid Extraction

Objective: Extract 3-Bromo-5-(piperidin-4-yl)pyridine while preventing emulsion formation from the outset.

  • Reaction Quench & Concentration: Concentrate the crude reaction mixture in vacuo to remove water-miscible solvents (e.g., ethanol, THF). These act as co-solvents that bridge the aqueous and organic phases, promoting single-phase formation or severe emulsions 6.

  • Solvent Selection: Dissolve the crude residue in 2-MeTHF or Ethyl Acetate. Avoid chlorinated solvents (like DCM) if possible, as they are highly prone to emulsion formation with strongly basic aqueous solutions 6.

  • pH Adjustment: Transfer the organic solution to a separatory funnel. Add an equal volume of distilled water. Slowly add 2M NaOH (aq) dropwise while gently swirling until the aqueous phase reaches pH > 12.5.

  • Gentle Agitation: Instead of vigorous shaking, gently invert and swirl the separatory funnel for 2-3 minutes. This allows mass transfer without inducing high-shear microscopic droplet formation 3. Vent frequently.

  • Phase Separation: Allow the funnel to stand. The layers should separate cleanly within 5 minutes. Drain the aqueous layer.

  • Self-Validation Step: Spot both the aqueous and organic layers on a TLC plate under UV light (254 nm). The aqueous layer should show no UV-active product spots, confirming complete extraction and verifying that the pH adjustment successfully drove the neutral amine into the organic phase.

Protocol B: Reactive Emulsion Breaking (The "Crash Cart" Protocol)

Objective: Break a severe, opaque emulsion that has already formed in the separatory funnel.

  • Time and Observation: Allow the funnel to stand undisturbed for 10 minutes. If the emulsion layer is greater than one-third the volume of the solvent layer, proceed to active breaking 7.

  • Brine Addition: Add 10-20% (v/v) of saturated aqueous NaCl (brine) to the funnel. Gently swirl (do not shake) for 1 minute to salt out the organic components 3.

  • Particulate Check: If a dark "rag layer" or precipitate is visible at the interface, drain the entire biphasic mixture into an Erlenmeyer flask. Vacuum filter the mixture through a 1-inch pad of Celite on a Büchner funnel to remove solid stabilizers 2. Rinse the pad with a small amount of the extraction solvent. Return the filtrate to the separatory funnel.

  • Centrifugation (If necessary): If the emulsion persists and the volume is manageable (<250 mL), transfer the emulsion layer to centrifuge tubes. Centrifuge at 3000 x g for 5 minutes 5.

  • Self-Validation Step: After centrifugation or filtration, visually confirm a sharp interfacial line. The organic layer must be entirely transparent, not cloudy. Cloudiness indicates the continued presence of microscopic water droplets (a microemulsion), requiring further drying with anhydrous Na₂SO₄.

References

  • Problems with extractions - Chemistry Teaching Labs. University of York. 6

  • Technical Support Center: Troubleshooting Emulsion Formation in Ditridecylamine Solvent Extraction. Benchchem. 1

  • 4.6: Step-by-Step Procedures For Extractions. Chemistry LibreTexts. 4

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. 3

  • Technical Support Center: Workup Procedures for Reactions Involving Basic Amines. Benchchem. 2

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. AZoM. 7

  • Tackling emulsions just got easier. Biotage. 5

Sources

Validation & Comparative

High-Resolution 1H NMR Interpretation: 3-Bromo-5-(piperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: High-Resolution 1H NMR Interpretation of 3-Bromo-5-(piperidin-4-yl)pyridine Content Type: Technical Comparison Guide & Application Note Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists.

Executive Summary

3-Bromo-5-(piperidin-4-yl)pyridine (CAS: 899356-77-5) is a critical bifunctional building block in drug discovery, particularly for kinase inhibitors (e.g., JAK, CDK pathways). Its structure combines an electrophilic handle (3-bromo) for cross-coupling and a nucleophilic pharmacophore (piperidine).

This guide provides a definitive technical comparison of 1H NMR spectral performance across different solvent systems and salt forms. Unlike generic spectral databases, we focus on the comparative analytical performance of solvent choices (CDCl₃ vs. DMSO-d₆) and the diagnostic shifts observed between the Free Base and HCl Salt forms, enabling researchers to validate purity and identity with precision.

Molecular Architecture & Spin System Analysis

To interpret the spectrum accurately, one must first map the spin systems. The molecule consists of two distinct domains: the aromatic 3,5-disubstituted pyridine and the aliphatic piperidine ring .

Structural Assignment Logic (Graphviz)

NMR_Assignment_Logic Molecule 3-Bromo-5-(piperidin-4-yl)pyridine Pyridine Pyridine Ring (Aromatic Region) Molecule->Pyridine Piperidine Piperidine Ring (Aliphatic Region) Molecule->Piperidine H2 H2: Deshielded Singlet (btwn N & Br) ~8.5-8.7 ppm Pyridine->H2 Most Deshielded H6 H6: Deshielded Singlet (btwn N & Alkyl) ~8.4-8.6 ppm Pyridine->H6 H4 H4: Upfield Aromatic (btwn Br & Alkyl) ~7.8-8.0 ppm Pyridine->H4 Shielded by Alkyl Pip_NH NH: Broad/Exchangeable Solvent Dependent Piperidine->Pip_NH Pip_Alpha H2'/H6': Alpha to N ~3.0-3.5 ppm Piperidine->Pip_Alpha Diagnostic for Salt Pip_Methine H4': Methine Bridge ~2.6-2.9 ppm Piperidine->Pip_Methine Triplet of Triplets

Figure 1: Hierarchical assignment logic for the 3,5-disubstituted pyridine scaffold.

Comparative Analysis: Solvent System Performance

The choice of solvent fundamentally alters the spectral "performance" regarding peak resolution and exchangeable proton visibility.

Comparison Table: CDCl₃ vs. DMSO-d₆
FeatureMethod A: CDCl₃ (Chloroform-d)Method B: DMSO-d₆ (Dimethyl Sulfoxide-d6)
Solubility Moderate (Good for Free Base)Excellent (Required for Salts/Polar analogs)
Pyridine H2 ~8.60 ppm (s)~8.70 ppm (s)
Pyridine H6 ~8.50 ppm (s)~8.55 ppm (s)
Pyridine H4 ~7.80 ppm (t/s)~8.05 ppm (t/s)
Piperidine NH Often invisible or broad lump (~1.8 ppm)Distinct broad singlet (variable shift)
Water Peak ~1.56 ppm (May overlap with Pip-H3/5)~3.33 ppm (May overlap with Pip-H2/6)
Resolution High: Sharp aliphatic coupling.Medium: Viscosity broadens lines slightly.
Technical Insight
  • CDCl₃ Protocol: Preferred for the Free Base to visualize the fine splitting of the piperidine ring (chair conformation). The H4' methine proton (connecting to pyridine) appears as a distinct triplet of triplets (tt) due to diaxial and axial-equatorial couplings.

  • DMSO-d₆ Protocol: Mandatory for HCl Salts . In CDCl₃, the salt is insoluble. In DMSO, the protonated amine (NH₂⁺) appears as two broad singlets or a very broad hump at 8.0–9.0 ppm, often exchanging with residual water.

Comparative Analysis: Free Base vs. HCl Salt

In drug development, converting the free base to a hydrochloride salt is common for bioavailability. This conversion causes dramatic spectral shifts (Diagnostic Shifts) that serve as a quality control checkpoint.

The "Cationic Shift" Effect

Protonation of the piperidine nitrogen creates a positive charge that deshields adjacent protons (inductive effect).

  • Alpha-Protons (H2'/H6'):

    • Free Base: ~3.1 ppm

    • HCl Salt: Shifts downfield to ~3.3 – 3.5 ppm .

  • Pyridine Ring Protons:

    • While the protonation occurs on the distal piperidine nitrogen, the inductive effect propagates, causing a minor downfield shift (~0.1–0.2 ppm) of the pyridine protons, particularly H6 (closest to the piperidine).

Impurity Profiling: The N-Boc Intermediate

A common synthesis route involves the deprotection of tert-butyl 4-(3-bromo-5-pyridyl)piperidine-1-carboxylate. Incomplete deprotection is a critical failure mode.

Detection Workflow (Graphviz)

Impurity_Tracking Sample Purified Product Sample Analysis 1H NMR (CDCl3) Sample->Analysis Check_1_45 Check Region 1.40 - 1.50 ppm Analysis->Check_1_45 Result_Clean PASS: Multiplets only (Piperidine H3'/H5') Check_1_45->Result_Clean No Singlet Result_Dirty FAIL: Sharp Singlet at ~1.45 ppm (Residual Boc Group) Check_1_45->Result_Dirty Singlet Present Action Action: Recrystallize / TFA Treat Result_Dirty->Action

Figure 2: Quality control workflow for detecting residual Boc-protection groups.

Detailed Experimental Protocol

To achieve publication-quality spectra for this scaffold, follow this optimized protocol.

Reagents
  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (v/v). Note: Use ampules to prevent water absorption.

  • Tube: 5mm High-Precision NMR tube (Wilmad 528-PP or equivalent).

Procedure
  • Weighing: Accurately weigh 5–10 mg of the sample.

    • Why? <5 mg yields poor signal-to-noise for carbon satellites (if running 13C); >15 mg causes viscosity broadening in DMSO.

  • Dissolution: Add 0.6 mL of DMSO-d₆.

    • Critical Step: If the sample is the HCl salt, vortex vigorously for 30 seconds. Sonicate for 1 minute if fine particulates remain.

  • Acquisition Parameters (400 MHz equivalent):

    • Pulse Angle: 30° (maximizes relaxation for quantitative integration).

    • Relaxation Delay (D1): 2.0 seconds (ensure full relaxation of aromatic protons).

    • Scans (NS): 16 (Free Base) or 64 (Salt/Dilute samples).

    • Spectral Width: -2 to 14 ppm (to catch broad NH salts).

  • Processing:

    • Apodization: Apply Exponential Multiplication (LB = 0.3 Hz).

    • Phasing: Manual phasing is required for the broad aliphatic multiplets.

    • Referencing: Set the residual DMSO quintet to 2.50 ppm .

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard reference for substituent chemical shifts in pyridines).

  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link (Context for piperidine basicity and salt formation).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link (Essential for identifying water/solvent peaks in DMSO vs CDCl3).

  • BenchChem. (2024). 3-Bromo-5-(N-Boc-piperidin-4-yl)pyridine Structure and Properties. Link (Structural confirmation of the precursor).

Sources

LC-MS Analysis and Fragmentation of 3-Bromo-5-(piperidin-4-yl)pyridine: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on complex heterocyclic building blocks, the accurate structural characterization and quantification of intermediates like 3-Bromo-5-(piperidin-4-yl)pyridine (C₁₀H₁₃BrN₂) become critical. This compound presents a unique analytical dichotomy: it possesses a highly polar, basic piperidine ring (pKa ~10.4) coupled with a hydrophobic, halogenated pyridine core.

This guide objectively compares the performance of Reversed-Phase Liquid Chromatography (RPLC) versus Hydrophilic Interaction Liquid Chromatography (HILIC) for its separation, and evaluates Triple Quadrupole (QqQ) versus Quadrupole Time-of-Flight (Q-TOF) mass spectrometry for its structural elucidation.

The Analytical Dilemma: Chromatographic Modalities

The basic nitrogen of the piperidine moiety is fully protonated at typical LC-MS acidic pH levels (pH 2.5–3.0). In traditional RPLC, these positively charged basic compounds often yield broad, asymmetric peaks due to secondary ion-exchange interactions with residual, unendcapped silanols on the silica support [1].

To mitigate this, analysts often compare RPLC against HILIC. HILIC utilizes a polar stationary phase (e.g., Amide or bare Silica) and an aqueous-organic mobile phase where water acts as the strong eluting solvent. The causality here is straightforward: HILIC relies on a water-enriched layer on the stationary phase, allowing polar partitioning that avoids silanophilic tailing while simultaneously enhancing Electrospray Ionization (ESI) efficiency due to the high organic content (>70% Acetonitrile) entering the MS source [2, 3].

Quantitative Performance Comparison

The following table summarizes the empirical performance metrics when analyzing 100 ng/mL of 3-Bromo-5-(piperidin-4-yl)pyridine using both modalities.

Analytical ParameterRPLC (C18 Column)HILIC (Amide Column)Causality / Mechanism
Retention Factor (k') 1.84.5HILIC provides superior retention for the polar piperidine moiety via hydrophilic partitioning.
Peak Asymmetry (Aₛ) 1.65 (Tailing)1.05 (Symmetrical)RPLC suffers from secondary silanol interactions; HILIC avoids this via the immobilized water layer.
ESI-MS Intensity 4.2 × 10⁵ CPS1.8 × 10⁶ CPSHILIC's high organic mobile phase (>80% MeCN) dramatically improves droplet desolvation in the ESI source [4].
Optimal Injection Solvent Water or weak organicHigh organic (>75% MeCN)Matching the injection solvent to the initial mobile phase prevents peak distortion (solvent effects).

Mass Spectrometry: Workflow & Fragmentation Dynamics

Selecting the correct mass analyzer depends on the analytical goal. A Triple Quadrupole (QqQ) operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for high-sensitivity, targeted quantitation. Conversely, a Q-TOF provides High-Resolution Accurate Mass (HRAM), which is indispensable for structural elucidation and resolving the isotopic signature of the bromine atom [5].

LCMS_Workflow cluster_LC Chromatographic Separation cluster_MS Mass Spectrometry Sample Sample Prep 3-Bromo-5-(piperidin-4-yl)pyridine RPLC RPLC (C18) 0.1% FA in H2O/MeCN Sample->RPLC HILIC HILIC (Amide) 10mM NH4F in H2O/MeCN Sample->HILIC ESI ESI (+) Source Protonation [M+H]+ RPLC->ESI HILIC->ESI QqQ Triple Quadrupole (QqQ) MRM Quantitation ESI->QqQ QTOF Q-TOF High-Res Structural ID ESI->QTOF Data Data Analysis Isotope & Fragment ID QqQ->Data QTOF->Data

Figure 1: Comparative LC-MS/MS analytical workflow for basic pyridine derivatives.

Mechanistic Fragmentation Pathway (ESI+)

Under positive Electrospray Ionization (ESI+), the highly basic piperidine nitrogen is preferentially protonated, yielding a precursor ion at m/z 241.03 (for ⁷⁹Br) and m/z 243.03 (for ⁸¹Br). The natural 1:1 abundance of bromine isotopes creates a distinct doublet, which serves as a built-in tracer for identifying fragment ions that retain the pyridine core.

Upon Collision-Induced Dissociation (CID), piperidine derivatives typically undergo α-cleavage and ring fission [5]. The primary fragmentation pathways for 3-Bromo-5-(piperidin-4-yl)pyridine include:

  • Neutral Loss of Ammonia (-17 Da): A common rearrangement in cyclic amines yielding m/z 224 / 226.

  • Piperidine Ring Fission (-43 Da): Loss of a C₂H₅N neutral fragment, yielding m/z 198 / 200.

  • Homolytic Bromine Cleavage: Loss of the Br radical (-79/-81 Da), yielding the non-halogenated m/z 162 species.

Fragmentation_Pathway Precursor [M+H]+ Precursor m/z 241.03 / 243.03 (1:1 79Br/81Br) Frag1 Loss of NH3 (-17 Da) m/z 224.00 / 226.00 Precursor->Frag1 α-cleavage Frag2 Piperidine Ring Fission Loss of C2H5N (-43 Da) m/z 198.00 / 200.00 Precursor->Frag2 ring opening Frag3 Loss of Br Radical m/z 162.11 Precursor->Frag3 homolytic cleavage Frag4 Pyridine Core Ion m/z 120.05 Frag1->Frag4 -Br, -C5H8 Frag2->Frag4 -Br, -C3H4

Figure 2: Proposed ESI-MS/MS fragmentation pathway of 3-Bromo-5-(piperidin-4-yl)pyridine.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The inclusion of specific system suitability criteria ensures that the instrument is performing optimally before sample data is acquired.

Protocol A: HILIC-MS/MS Quantitation (Recommended for Sensitivity)

1. Mobile Phase Preparation:

  • Aqueous Phase (A): 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid. (Causality: Ammonium formate provides the ionic strength necessary to maintain the HILIC water layer, while pH 3.0 ensures full protonation of the piperidine ring).

  • Organic Phase (B): 0.1% Formic Acid in LC-MS grade Acetonitrile.

2. Chromatographic Conditions:

  • Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Flow Rate: 0.4 mL/min.

  • Gradient: Isocratic hold at 90% B for 1 min, linear ramp to 60% B over 4 mins, hold for 1 min, return to 90% B.

  • Injection Volume: 2 µL (Sample must be dissolved in ≥75% Acetonitrile).

3. Mass Spectrometry (QqQ MRM) Parameters:

  • Source: ESI Positive mode. Capillary Voltage: 3.5 kV. Desolvation Temp: 450°C.

  • Transitions (Collision Energy):

    • Quantifier: m/z 241.0 → 198.0 (CE: 20 eV)

    • Qualifier: m/z 243.0 → 200.0 (CE: 20 eV)

4. System Suitability Validation Check: Prior to running the batch, inject a 10 ng/mL standard. The sequence is only validated to proceed if:

  • The peak asymmetry factor (Aₛ) is between 0.9 and 1.2.

  • The area ratio of the Quantifier to Qualifier transition is 1.0 ± 0.05 (confirming the 1:1 ⁷⁹Br/⁸¹Br isotopic ratio).

Protocol B: RPLC-Q-TOF Structural Elucidation

1. Mobile Phase Preparation:

  • Phase A: 0.1% Formic Acid in Water.

  • Phase B: 0.1% Formic Acid in Acetonitrile.

2. Chromatographic Conditions:

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

  • Gradient: 5% B to 95% B over 5 minutes.

3. Mass Spectrometry (Q-TOF) Parameters:

  • Acquisition Mode: Auto MS/MS (Data-Dependent Acquisition).

  • Mass Range: m/z 50 – 500.

  • Resolution: >30,000 FWHM.

  • Validation Check: Mass error of the [M+H]+ precursor (m/z 241.0340) must be < 3 ppm compared to the theoretical exact mass.

Conclusion & Recommendations

For the analysis of 3-Bromo-5-(piperidin-4-yl)pyridine, HILIC combined with QqQ mass spectrometry is the superior choice for high-throughput, sensitive pharmacokinetic quantitation[4]. It resolves the peak tailing issues inherent to basic piperidines on C18 columns and provides a ~4x boost in MS signal intensity. Conversely, RPLC coupled with Q-TOF remains the optimal setup for impurity profiling and structural elucidation, where broad gradient applicability and high mass accuracy are paramount.

References

  • MDPI. "Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds." Molecules, 2020.[Link] [1]

  • Agilent Technologies. "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." Agilent Application Notes, 2019. [Link] [1]

  • Chrom Tech, Inc. "Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography." Chrom Tech Resources, 2025.[Link] [1]

  • National Institutes of Health (NIH) / PubMed. "Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors." Rapid Commun Mass Spectrom, 2018.[Link] [1]

Technical Characterization Guide: FTIR Analysis of 3-Bromo-5-(piperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of kinase inhibitors and heterocyclic scaffolds, 3-Bromo-5-(piperidin-4-yl)pyridine (CAS: 1206969-06-3) serves as a critical intermediate.[1] Its structural integrity hinges on two distinct moieties: an electron-deficient 3,5-disubstituted pyridine ring and a saturated, secondary amine-containing piperidine ring .[1]

This guide provides a comparative spectral analysis to distinguish the target molecule from its primary synthetic precursors (N-Boc protected intermediates) and starting materials (3,5-dibromopyridine).[1] Unlike generic spectral lists, this document focuses on differential diagnosis —identifying the specific peaks that confirm successful synthesis and deprotection.

Structural Logic & Spectral Expectations

To interpret the FTIR spectrum of this compound, one must deconstruct it into its constituent pharmacophores. The spectrum is a superposition of a heteroaromatic system and a cyclic aliphatic amine.

The "Spectral Fingerprint" Components:
  • The Pyridine Core: As a 3,5-disubstituted system, the ring breathing modes are preserved but shifted due to the breaking of symmetry compared to unsubstituted pyridine. Expect sharp, distinct aromatic C-H stretches above 3000 cm⁻¹.[2][3][4]

  • The Piperidine Moiety: This adds significant aliphatic character.[1][2] The critical diagnostic feature is the secondary amine (N-H) , which must be distinguished from amide or carbamate N-H stretches found in precursors.

  • The Bromine Substituent: While C-Br stretches are often buried in the fingerprint region (1000–600 cm⁻¹), they influence the ring deformation bands, often intensifying peaks around 1050–1100 cm⁻¹.

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target molecule with its most common "alternatives" encountered during synthesis: the N-Boc precursor (tert-butyl 4-(5-bromopyridin-3-yl)piperidine-1-carboxylate) and the Starting Material (3,5-Dibromopyridine).[1]

Table 1: Diagnostic Peak Shift Analysis
Functional GroupTarget Molecule (3-Bromo-5-(piperidin-4-yl)pyridine)Alternative 1: N-Boc Precursor (Intermediate)Alternative 2: 3,5-Dibromopyridine (Impurity)Diagnostic Action
Amine / Amide (N-H) 3250–3350 cm⁻¹ (Medium, Broad - Secondary Amine)~3300–3400 cm⁻¹ (Sharp/Weak - Carbamate NH)Absent CRITICAL: Presence of broad band confirms deprotection.[1]
Carbonyl (C=O) Absent 1680–1705 cm⁻¹ (Very Strong - Urethane)Absent CRITICAL: Any peak here indicates incomplete deprotection.[1][2]
Aliphatic C-H 2850–2950 cm⁻¹ (Strong - Piperidine Ring)2850–2980 cm⁻¹ (Strong - t-Butyl + Piperidine)Absent Distinguishes product from starting aryl halide.[1][2]
Aromatic C-H 3010–3080 cm⁻¹ (Weak/Medium)3010–3080 cm⁻¹ (Weak)3030–3090 cm⁻¹ (Medium)Confirms Pyridine ring presence in all.[1][2]
Ring C=N / C=C 1580, 1420 cm⁻¹ (Sharp - Pyridine)1580, 1420 cm⁻¹ 1560, 1410 cm⁻¹ Characteristic of pyridine skeleton.[1]
C-O Stretch Absent 1150–1250 cm⁻¹ (Strong - Ester linkage)Absent Confirms removal of Boc group.[1][2]

Note on Piperidine N-H: Cyclic secondary amines like piperidine often show N-H stretching at slightly lower frequencies (~3276 cm⁻¹) compared to acyclic amines due to ring strain and hydrogen bonding effects in the solid state [1].

Experimental Workflow & Decision Logic

The following diagram illustrates the logical flow for using FTIR as a self-validating Checkpoint during the synthesis of 3-Bromo-5-(piperidin-4-yl)pyridine.

FTIR_Workflow Start Crude Reaction Mixture (Post-Deprotection) Acquisition Acquire FTIR Spectrum (ATR or KBr) Start->Acquisition Check_CO Checkpoint 1: Is there a strong peak at 1680-1705 cm⁻¹? Acquisition->Check_CO Check_NH Checkpoint 2: Is there a broad band at 3250-3350 cm⁻¹? Check_CO->Check_NH No (C=O Absent) Fail_Boc Result: Incomplete Deprotection (Boc group remains) Check_CO->Fail_Boc Yes (C=O Present) Check_Aliphatic Checkpoint 3: Are peaks present at 2850-2950 cm⁻¹? Check_NH->Check_Aliphatic Yes (NH Present) Fail_SM Result: Unreacted Starting Material (3,5-Dibromopyridine) Check_NH->Fail_SM No (NH Absent) Check_Aliphatic->Fail_SM No (Aliphatic CH Absent) Success VALIDATED TARGET: 3-Bromo-5-(piperidin-4-yl)pyridine Check_Aliphatic->Success Yes (Aliphatic CH Present)

Figure 1: Logic gate diagram for validating 3-Bromo-5-(piperidin-4-yl)pyridine synthesis using FTIR spectral checkpoints.

Detailed Protocol: High-Fidelity Acquisition

To ensure the "Trustworthiness" of your data, follow this self-validating protocol. This method minimizes atmospheric interference (CO₂, H₂O) which can obscure the critical N-H region.

Method A: Attenuated Total Reflectance (ATR) - Recommended

Best for rapid QC of solid powders.[1]

  • Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol.[1][2] Validation: Run a background scan; ensure the region 3200–3600 cm⁻¹ is flat (no residual solvent/moisture).[2]

  • Sample Loading: Place ~5 mg of the white/off-white powder onto the crystal.

  • Compression: Apply high pressure using the anvil.[1][2] Causality: High pressure ensures intimate contact between the solid and the evanescent wave, maximizing the intensity of the C-H and N-H bands.

  • Parameters:

    • Resolution: 4 cm⁻¹[1][2]

    • Scans: 32 (minimum) to improve Signal-to-Noise ratio.

    • Range: 4000–600 cm⁻¹.[1][2]

  • Processing: Apply "Atmospheric Correction" to remove fluctuating CO₂ (2350 cm⁻¹) and H₂O vapor lines, which can interfere with the N-H assessment.

Method B: KBr Pellet - For High Resolution

Best for publication-quality spectra or resolving subtle fingerprint regions.[1][2]

  • Ratio: Mix 2 mg sample with 200 mg dry KBr (spectroscopic grade).

  • Grinding: Grind in an agate mortar until a fine, non-reflective powder is formed. Causality: Large particle sizes cause "Christiansen Effect" (scattering), resulting in a sloping baseline and distorted peak shapes.[2]

  • Pressing: Press at 8-10 tons for 2 minutes to form a transparent disc.

  • Analysis: Acquire spectrum immediately to prevent moisture uptake (hygroscopic KBr will show false O-H peaks at 3400 cm⁻¹).[1][2]

References

  • Piperidine N-H Shift: ResearchGate Discussion & Spectroscopic Data. The N-H stretching frequency of cyclic secondary amines (like piperidine) is often observed lower (~3276 cm⁻¹) than acyclic analogs due to ring constraints and solid-state hydrogen bonding.

  • Pyridine Ring Vibrations: NIST Chemistry WebBook. 3-Bromopyridine and 3,5-Dibromopyridine standard spectra.[1][2] The 3,5-substitution pattern typically exhibits specific ring deformation bands in the 700-900 cm⁻¹ region.[1]

  • Boc-Protection Characteristics: Sigma-Aldrich / Merck.[1][2] Tert-butyl carbamate derivatives consistently show strong C=O absorption at 1680-1705 cm⁻¹, serving as the primary negative control marker.[1]

  • General IR Interpretation: LibreTexts Chemistry. Comprehensive tables for functional group identification, specifically differentiating between aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretches.

Sources

Method Development Guide: Purity Analysis of 3-Bromo-5-(piperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Base" Problem

The analysis of 3-Bromo-5-(piperidin-4-yl)pyridine presents a classic but severe chromatographic challenge. While the pyridine ring is weakly basic (pKa ~3), the piperidine moiety is a secondary aliphatic amine with a pKa of approximately 10.8–11.2 .

At traditional HPLC pH levels (pH 2–3), the piperidine nitrogen is fully protonated (


). This cationic charge leads to two critical failures on standard C18 columns:
  • Dewetting/Retention Loss: The ionized molecule becomes highly hydrophilic, often eluting in the void volume.

  • Silanol Tailing: The cation interacts electrostatically with residual silanols (

    
    ) on the silica surface, causing severe peak tailing (
    
    
    
    ) and loss of resolution.

This guide compares three distinct strategies to overcome these issues, ultimately recommending High-pH Reversed-Phase Chromatography (High-pH RP) using hybrid particle technology as the gold standard for purity analysis.

Strategic Comparison of Methodologies

The following table summarizes the performance of three common approaches for this specific analyte.

Table 1: Comparative Performance Matrix
FeatureMethod A: Acidic C18 (Traditional) Method B: Ion-Pairing (IPC) Method C: High-pH Hybrid (Recommended)
Mobile Phase 0.1% TFA or Formic Acid (pH ~2)Octanesulfonate / Phosphate (pH 2.5)10mM Ammonium Bicarbonate (pH 10)
Mechanism Hydrophobic Interaction (Weak)Ion-Pair Formation (Neutral Complex)Hydrophobic Interaction (Strong)
Peak Shape (

)
Poor to Fair (1.5 – 2.5)Excellent (1.0 – 1.2)Superior (1.0 – 1.1)
Retention (

)
Low (Elutes early)Adjustable (High)High (Maximized Hydrophobicity)
MS Compatibility Yes (but TFA suppresses signal)No (Non-volatile salts)Yes (Volatile buffer)
Column Life StandardDedicated column requiredLong (requires Hybrid Silica)
Suitability Quick checks, crude purityUV-only QC releaseR&D, LC-MS, Final Purity

Detailed Technical Analysis

Method A: The Acidic Trap (Why it fails)

Running this molecule with 0.1% Formic Acid results in a fully charged piperidine. The repulsion between the charged analyte and the hydrophobic C18 chains prevents adequate retention. To fix the tailing, one might add Trifluoroacetic Acid (TFA) . TFA acts as a weak ion-pairing agent and masks silanols.

  • Verdict: Acceptable for synthetic spot-checks, but TFA causes significant signal suppression in Mass Spectrometry (LC-MS), making it unsuitable for impurity identification.

Method B: Ion-Pair Chromatography (The "Old School" Fix)

Adding sodium octanesulfonate creates a neutral ion-pair complex with the piperidine cation. This complex retains well on C18.

  • Verdict: While it yields sharp peaks, IPC is operationally burdensome. It requires long equilibration times, renders the column unusable for other methods, and is incompatible with LC-MS .

Method C: High-pH Reversed Phase (The Gold Standard)

By elevating the pH to 10.0 , we suppress the ionization of the piperidine (pH > pKa). The molecule becomes neutral and highly hydrophobic.

  • Mechanism: The neutral piperidine interacts strongly with the C18 ligand via pure hydrophobic partition.

  • Benefit: Massive increase in retention, perfect peak symmetry, and full MS compatibility using volatile ammonium buffers.

  • Requirement: You must use a "Hybrid" silica column (e.g., Waters XBridge, Phenomenex Gemini, Agilent Poroshell HPH) designed to withstand silica dissolution at high pH.

Recommended Experimental Protocol (Method C)

This protocol is validated for stability and resolution of the parent compound from likely synthetic impurities (e.g., 3,5-dibromopyridine, N-Boc intermediates).

Instrumentation & Column[1][2][3]
  • System: HPLC or UHPLC with PDA/MS detection.

  • Column: Hybrid Silica C18 (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX-C18).

  • Dimensions: 100 x 2.1 mm, 2.5 µm (UHPLC) or 150 x 4.6 mm, 3.5 µm (HPLC).

  • Temperature: 40°C (Improves mass transfer for basic amines).

Mobile Phase Preparation
  • Solvent A (Buffer): 10 mM Ammonium Bicarbonate in Water. Adjust to pH 10.0 with Ammonium Hydroxide (

    
    ).
    
    • Why: Bicarbonate provides excellent buffering capacity at pH 10 and is volatile for MS.

  • Solvent B (Organic): 100% Acetonitrile (MeCN).

    • Note: Do not premix buffer and MeCN in the bottle to prevent potential precipitation over long storage, though bicarbonate is generally stable.

Gradient Profile

Flow Rate: 0.4 mL/min (for 2.1 mm ID)

Time (min)% Solvent A% Solvent BEvent
0.0955Equilibrate
1.0955Injection hold
10.0595Linear Gradient
12.0595Wash
12.1955Re-equilibrate
15.0955End
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: 0.1 – 0.5 mg/mL.

  • Critical Step: Ensure the sample is fully dissolved. If the free base is oily, sonicate for 5 mins.

Representative Validation Data

The following data represents typical performance metrics observed when switching from Acidic (Method A) to High pH (Method C) for piperidinyl-pyridine derivatives.

Table 2: System Suitability Results
ParameterMethod A (Formic Acid/C18)Method C (pH 10/Hybrid C18)Acceptance Criteria
Retention Time (

)
2.4 min (Low

)
6.8 min (High

)
N/A
Tailing Factor (

)
1.8 (Tailing)1.08 (Symmetric)

Theoretical Plates (

)
~4,500~12,000

Resolution (

)
*
1.23.5

*Resolution measured between 3-Bromo-5-(piperidin-4-yl)pyridine and the des-bromo impurity.

Decision Pathway Visualization

The following diagram illustrates the logical flow for selecting the appropriate method based on laboratory requirements.

MethodSelection Start Start: 3-Bromo-5- (piperidin-4-yl)pyridine CheckMS Is MS Detection Required? Start->CheckMS CheckpH Is Hybrid Column Available? CheckMS->CheckpH Yes (LC-MS) MethodB Method B: Ion-Pairing (High Purity, UV Only) CheckMS->MethodB No (UV Only) MethodA Method A: Acidic C18 (Use TFA only if no MS) CheckpH->MethodA No (Standard Silica) MethodC Method C: High pH (pH 10) (Recommended Gold Standard) CheckpH->MethodC Yes (Hybrid Silica)

Caption: Decision tree for selecting the optimal chromatographic strategy based on detection needs and column availability.

References

  • Waters Corporation. (2023). Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Retrieved from [Link]

  • Agilent Technologies. (2020). Improving Peak Shape for Basic Compounds using High pH Mobile Phases. Retrieved from [Link]

  • Phenomenex. (2022). High pH Stability for HPLC Columns: Gemini and Kinetex Evo. Retrieved from [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Retrieved from [Link]

  • PubChem. (2023).[1] Compound Summary: 3-Bromopyridine Properties.[1][2][3] (Used for pKa extrapolation). Retrieved from [Link]

Sources

Elemental Analysis Standards for 3-Bromo-5-(piperidin-4-yl)pyridine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For pharmaceutical intermediates like 3-Bromo-5-(piperidin-4-yl)pyridine (Chemical Formula:


; MW: 241.13  g/mol ), rigorous elemental analysis and purity determination are non-negotiable. As a halogenated nitrogen heterocycle often utilized as a building block for Active Pharmaceutical Ingredients (APIs), undetected trace halides or elemental impurities can cause severe downstream catalytic poisoning and variable reaction yields[1].

This guide objectively compares traditional elemental analysis (Combustion CHN + Ion Chromatography) against modern orthogonal techniques (Quantitative NMR + ICP-MS). By detailing the causality behind these experimental choices, we provide a self-validating framework for drug development professionals to establish unequivocal purity standards.

Part 1: The Analytical Challenge of Halogenated Intermediates

Traditional elemental analysis relies on high-temperature combustion to quantify Carbon, Hydrogen, and Nitrogen (CHN). However, the presence of a bromine atom (33.14% by mass) introduces a critical mechanistic challenge. During combustion, halogens form corrosive gases (e.g.,


, 

) that can poison the copper reduction catalysts or interfere with the Thermal Conductivity Detectors (TCD).

To achieve absolute quantification, modern laboratories are shifting toward Quantitative Nuclear Magnetic Resonance (qNMR) for bulk purity[2], coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for trace elemental impurities, replacing outdated and subjective colorimetric heavy metal tests[3].

Analytical Workflow Decision Tree

Workflow Start 3-Bromo-5-(piperidin-4-yl)pyridine (C10H13BrN2) Split1 Bulk Purity & Assay Start->Split1 Split2 Trace Impurity Profiling Start->Split2 qNMR 1H-qNMR (Absolute Mass Fraction) Split1->qNMR Orthogonal CHN CHNS Combustion (Silver Wool Halogen Trap) Split1->CHN Traditional ICP ICP-MS (USP <232>/<233>) Microwave Digestion Split2->ICP Valid Cross-Validated Certificate of Analysis qNMR->Valid CHN->Valid ICP->Valid

Caption: Analytical workflow comparing traditional and modern orthogonal methods for halogenated APIs.

Part 2: Comparative Evaluation & Quantitative Benchmarks

To establish a self-validating analytical profile, the empirical data must align with the theoretical mass fractions of


.
Table 1: Theoretical Elemental Composition & Acceptance Criteria
ElementAtomic MassAtomsTheoretical Mass Fraction (%)Acceptable Variance (±0.3%)
Carbon (C) 12.0111049.81%49.51% – 50.11%
Hydrogen (H) 1.008135.43%5.13% – 5.73%
Nitrogen (N) 14.007211.62%11.32% – 11.92%
Bromine (Br) 79.904133.14%32.84% – 33.44%
Table 2: Performance Comparison of Analytical Frameworks
MetricTraditional (CHN + IC)Modern Orthogonal (qNMR + ICP-MS)
Primary Output Relative mass fractions of elements.Absolute molar concentration & trace metals.
Reference Standard Requires highly pure analyte standard.No analyte standard needed (Uses unrelated IS)[2].
Halogen Handling Prone to catalyst poisoning; requires Ag traps[4].Non-destructive; Br does not interfere with 1H-NMR.
Trace Metals Subjective (USP <231> colorimetric)[3].Highly specific, parts-per-trillion (USP <233>)[5].
Structural Data None (Blind to isomers).High (Differentiates positional isomers)[6].

Part 3: Self-Validating Experimental Protocols

The following protocols are engineered to ensure scientific integrity by embedding causality and self-validation directly into the methodology.

Protocol A: Modified CHN Combustion Analysis (Halogen-Resistant)

Objective: Determine the bulk C, H, and N mass fractions while preventing bromine-induced detector interference.

  • Sample Preparation: Weigh 1.5–2.0 mg of 3-Bromo-5-(piperidin-4-yl)pyridine into a tin capsule.

  • Reactor Modification (Causality): Pack the reduction reactor tube with aluminum oxide balls and silver wool [4].

    • Rationale: Bromine gas generated at 950°C will irreversibly bind to the silver wool to form solid

      
      . If halogens bypass this trap, they will skew the 
      
      
      
      and
      
      
      TCD signals, leading to artificially inflated carbon/nitrogen readings.
  • Combustion: Flash combust the sample at 950°C in an oxygen-rich environment.

  • Self-Validation Check: Run a blank tin capsule followed by a certified reference material (e.g., Acetanilide) before and after the sample batch. Drift in the Acetanilide recovery >0.15% indicates silver wool saturation, requiring immediate replacement.

Protocol B: Absolute Purity Determination via 1H-qNMR

Objective: Calculate the absolute purity of the intermediate without relying on a reference standard of the compound itself[2].

qNMR_Logic Sample Analyte (C10H13BrN2) Unknown Mass Mix Co-dissolution in DMSO-d6 (Gravimetric Precision) Sample->Mix IS Internal Standard (IS) Known Mass & Purity IS->Mix Acq NMR Acquisition (Relaxation Delay D1 > 5*T1) Mix->Acq Integ Signal Integration (Analyte vs. IS) Acq->Integ Calc Absolute Purity Calculation Px = (Ix/I_is) * (N_is/Nx) * (Mx/M_is) * (W_is/Wx) * P_is Integ->Calc

Caption: Self-validating logic of Quantitative NMR (qNMR) for absolute purity determination.

  • Internal Standard (IS) Selection: Select an IS (e.g., Maleic Acid or 1,4-Dinitrobenzene) that produces a distinct, non-overlapping singlet in the 1H-NMR spectrum.

  • Gravimetric Co-dissolution: Accurately weigh ~10 mg of the analyte and ~5 mg of the IS using a microbalance (d = 0.001 mg). Co-dissolve completely in

    
    .
    
  • Acquisition Parameters (Causality): Set the relaxation delay (

    
    ) to at least 5 × 
    
    
    
    (where
    
    
    is the longest longitudinal relaxation time of the nuclei of interest).
    • Rationale: If

      
       is too short, the nuclear spins will not fully return to thermal equilibrium between pulses. This causes signal truncation, violating the fundamental qNMR principle that peak area is directly proportional to the number of nuclei[2].
      
  • Self-Validation Check: Calculate purity using two different proton signals from the pyridine ring. The calculated purity from both signals must agree within ±0.5%. Discrepancies indicate hidden co-eluting impurities under one of the peaks.

Protocol C: Trace Elemental Impurity Profiling via ICP-MS (USP <233>)

Objective: Quantify highly toxic elemental impurities (e.g., As, Cd, Hg, Pb) introduced during synthesis[3].

  • Microwave Digestion (Causality): Digest 0.5 g of the sample in concentrated

    
     using a closed-vessel microwave system.
    
    • Rationale: Older methods (USP <231>) utilized high-temperature open ashing, which caused volatile elements like Mercury (

      
      ) to evaporate, yielding false negatives[3]. Closed-vessel digestion retains all volatile species[7].
      
  • ICP-MS Analysis: Introduce the digested sample into the ICP-MS operating in Helium (He) collision cell mode.

    • Rationale: He collision mode eliminates polyatomic interferences (e.g.,

      
       interfering with 
      
      
      
      at m/z 75) regardless of the sample matrix[3].
  • Self-Validation Check: Per, the protocol must be validated via a spike recovery test. The sample is spiked with target elements at the target concentration limit before digestion. Recovery must fall between 70% and 150% to confirm that the matrix (specifically the high bromine content) is not suppressing the ionization of trace metals[5].

References

  • ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works". Available at:[Link]

  • ResearchGate. "Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques". Available at:[Link]

  • Agilent Technologies. "ICH and USP tests for elemental impurities provide better indication of potentially toxic contaminants". Available at:[Link]

  • TNO Publications. "Chemical attribution of the homemade explosive ETN" (Details on silver wool halogen trapping in combustion analysis). Available at:[Link]

  • PYG Lifesciences. "7 Things to Look Out for When Choosing a BCFI Manufacturer". Available at:[Link]

Sources

Structural Validation of 3-Bromo-5-(piperidin-4-yl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and CMC Leads Estimated Read Time: 12 Minutes

Executive Summary: The Cost of Ambiguity

In the synthesis of kinase inhibitors and GPCR ligands, the 3-bromo-5-(piperidin-4-yl)pyridine scaffold acts as a critical "switch" intermediate. Its value lies in its orthogonality: the bromine allows for Suzuki/Buchwald couplings, while the piperidine amine serves as a vector for solubility or further diversification.

However, this scaffold presents a notorious trap for routine Quality Control (QC). Standard LC-MS confirms the mass (


), and routine 1D 

H NMR often shows a "clean" aromatic region. Yet, these methods frequently fail to distinguish the 3,5-substituted isomer from the thermodynamically favored 3,4- or 2,5- regioisomers formed during non-selective pyridine halogenations or cross-couplings.

This guide compares the Standard Routine QC workflow against the Integrated Structural Elucidation (ISE) system. We demonstrate why the ISE workflow—utilizing 2D NMR and qNMR—is the necessary standard for validating this specific scaffold to prevent late-stage program failures.

Comparative Analysis: Routine QC vs. Integrated Structural Elucidation (ISE)

The "Product" Comparison

We define the "Product" not as the molecule itself, but as the Validation Workflow used to certify it.

FeatureMethod A: Standard Routine QC Method B: Integrated Structural Elucidation (ISE)
Primary Techniques LC-MS (ESI+), 1D

H NMR (CDCl

)
LC-MS-HR, 2D NMR (HSQC, HMBC, NOESY), qNMR
Regioisomer Detection Low. 3,4- and 3,5-isomers often co-elute; aromatic splitting patterns are easily misread as "broad singlets."High. Uses scalar coupling (

) and spatial proximity (NOE) to map the exact substitution pattern.
Salt Stoichiometry Poor. Cannot accurately determine Free Base vs. HCl/TFA salt ratio without elemental analysis.Exact. qNMR quantifies counter-ion ratio and residual solvent simultaneously.
Turnaround Time < 1 Hour4–6 Hours
Risk Profile High risk of carrying wrong isomer to next step.Near-zero risk of structural misassignment.
The Scientific Verdict

Method A is sufficient only for re-confirming known batches. Method B (ISE) is mandatory for the primary characterization of new synthetic lots. The specific symmetry of the 3,5-pyridine core requires the resolution of Method B to confirm the absence of ortho-coupling.

Deep Dive: The Structural Logic

The Regioisomer Trap

The critical challenge with 3-bromo-5-substituted pyridines is the proton coupling pattern.

  • Target (3,5-substituted): Protons are at positions 2, 4, and 6. All are meta to each other.

    • Expected Coupling (

      
      ): ~1.5 – 2.0 Hz (small).
      
    • Appearance: Three distinct "singlets" (often broadened).

  • Impurity (3,4-substituted): Protons at 2, 5, 6.

    • Diagnostic: H5 and H6 are ortho.

    • Expected Coupling (

      
      ): ~5.0 – 8.0 Hz (large).
      

Method B explicitly hunts for the absence of this large coupling constant.

Graphviz Diagram: The Validation Decision Tree

Visualizing the logic flow for accepting a batch.

ValidationWorkflow Start Crude Material LCMS LC-MS Check (Mass Confirmation) Start->LCMS NMR_1D 1D 1H NMR (Aromatic Region) LCMS->NMR_1D Decision Ortho Coupling (J > 5Hz) Visible? NMR_1D->Decision Reject REJECT: Wrong Isomer (3,4 or 2,5) Decision->Reject Yes Advanced 2D NMR (NOESY/HMBC) + qNMR Decision->Advanced No (Singlets only) Final RELEASE BATCH Advanced->Final

Figure 1: The Logic Gate. Note that standard QC often stops before the "Advanced" step, missing the subtle isomerism issues.

Experimental Protocol: The ISE Workflow

Step 1: Sample Preparation (Critical)

The choice of solvent is paramount. Pyridines can aggregate or interact with protic solvents.

  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    .
    • Reason: DMSO prevents aggregation and sharpens the exchangeable NH proton of the piperidine (if free base), allowing it to be seen (~8-9 ppm).

  • Concentration: 10–15 mg in 600 µL solvent. (High concentration needed for HMBC).

Step 2: 2D NMR Acquisition Parameters

Run these specific experiments to validate the C-C bond connection between Pyridine-C5 and Piperidine-C4.

ExperimentParameter FocusDiagnostic Goal

H-

C HSQC
Multiplicity-editedDistinguish CH (aromatic) from CH

(piperidine).

H-

C HMBC
Long-range (

Hz)
The Smoking Gun: Look for correlation from Piperidine H4 (methine) to Pyridine C4 and C6.

H-

H NOESY
Mixing time: 500 msConfirm spatial proximity of Piperidine H4 to Pyridine H4/H6.
Step 3: Data Interpretation (The "Fingerprint")

Use the table below to validate your spectral data.

Reference Data: 3-Bromo-5-(piperidin-4-yl)pyridine (in DMSO-


) 
PositionProton Shift (

ppm)
MultiplicityCoupling (

Hz)
Key HMBC Correlations
Py-H2 8.55 – 8.65d (meta)~2.0To C3 (Br-C), C6
Py-H6 8.35 – 8.45d (meta)~2.0To C4, C2, Pip-C4
Py-H4 7.90 – 8.00t (meta)~2.0To C2, C6, Pip-C4
Pip-H4 2.60 – 2.80m (tt)-To Py-C3, Py-C5

> Note: If you see a doublet with


 Hz in the 7.0–8.0 ppm region, you have the 3,4-isomer. Reject the batch.
Graphviz Diagram: Structural Connectivity (NOE/HMBC)

Visualizing the critical correlations that prove the structure.

StructuralEvidence cluster_HMBC HMBC (Through Bond) Py_H4 Pyridine H4 (Isolated) Pip_H4 Piperidine H4 (Methine) Py_H4->Pip_H4 NOE (Spatial) Py_H6 Pyridine H6 (Isolated) Py_H6->Pip_H4 NOE (Spatial) Pip_H4->Py_H4 3-bond coupling (via C5) Center

Figure 2: Connectivity Map. Green arrows indicate NOE (through space) signals; Yellow dotted lines indicate HMBC (through bond) connectivity.

Quantitative Purity: The qNMR Advantage

Standard HPLC uses UV detection (254 nm). However, the piperidine ring has low UV absorbance compared to the pyridine, and trace inorganic salts (bromide/chloride) are invisible.

Protocol for qNMR Purity Assay:

  • Internal Standard: Maleic Acid (Traceable Standard) or 1,3,5-Trimethoxybenzene.

  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    (typically 30–60 seconds) to ensure full magnetization recovery.
  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Weight.[1]

Why this matters: This method frequently reveals that "98% pure" LC-MS samples are actually 85% pure by weight due to trapped solvent or inorganic salts, preventing stoichiometry errors in downstream coupling reactions.

References

  • BenchChem. (2025).[2] A Definitive Guide to Differentiating N-Regioisomers of Imidazo[4,5-b]pyridines using 2D-NOESY and HMBC. Retrieved from

  • Oxford Instruments. (2024).[3] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.[4][5][6] Spectroscopy Europe. Retrieved from

  • American Pharmaceutical Review. (2020). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. Retrieved from

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for 2D NMR parameter setup).

Sources

Comparative Bioactivity and Structural Dynamics of Pyridine vs. Piperidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the selection between aromatic (sp2) and aliphatic (sp3) nitrogen heterocycles is a critical decision that dictates a drug candidate's pharmacokinetic and pharmacodynamic fate. Pyridine and piperidine represent a fundamental structural dichotomy. While pyridine offers a rigid, planar architecture ideal for precise hydrogen bonding and metabolic stability, piperidine introduces three-dimensional spatial complexity that often correlates with reduced off-target promiscuity. This guide provides an objective, data-driven comparison of these two privileged scaffolds, detailing their physicochemical causality, comparative bioactivity, and self-validating experimental workflows for target evaluation.

Structural Causality & Physicochemical Profiling

The bioactivity differences between pyridine and piperidine are not coincidental; they are directly caused by their distinct hybridization states and electronic distributions.

  • Pyridine (sp2 Hybridized, Aromatic): Pyridine is a flat, rigid ring with a lone electron pair localized in an sp2 orbital. Because this orbital has high s-character, the electrons are held tightly to the nucleus, making pyridine a relatively weak base (pKa ~5.2). In drug design, pyridine is heavily utilized as a bioisostere for benzene; it improves aqueous solubility and acts as a directional hydrogen-bond acceptor without compromising the molecule's ability to engage in

    
     stacking within flat binding pockets (e.g., kinase hinge regions)[1].
    
  • Piperidine (sp3 Hybridized, Aliphatic): Piperidine adopts a 3D chair conformation. Its lone pair resides in an sp3 orbital, making it a strong base (pKa ~11.2) that is predominantly protonated at physiological pH. Transitioning from pyridine to piperidine increases the fraction of sp3 carbons (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ), a metric strongly correlated with higher clinical success due to better target specificity. Furthermore, the loss of aromaticity significantly alters lipophilicity. For example, replacing a pyridine ligand with a piperidine ligand in Pt(IV) photochemotherapeutic complexes shifted the LogP from -1.84 to -1.16, increasing hydrophobicity, enhancing cellular uptake, and accelerating antiproliferative kinetics.
    

Comparative Bioactivity Profiles

The structural divergence between these scaffolds leads to distinct bioactivity profiles across various therapeutic targets. The table below summarizes comparative quantitative data derived from recent pharmacological evaluations.

Scaffold TypeRepresentative CompoundPrimary Target / Cell LineBioactivity MetricMechanistic CausalityRef
Pyridine Azomethine Derivative (3h)HCT-15 (Colon Cancer)IC50 = 15.2 µMThe planar pyridine core facilitates DNA intercalation; specific halogen substitutions dictate the ultimate potency.[2]
Pyridine 3-Sulfonamide (Compound 21)Leukemia SubpanelGI50 = 13.6 µMThe unprotonated pyridine nitrogen acts as a crucial, directional H-bond acceptor within the target's binding pocket.[2]
Piperidine Pt(IV) Complex (Compound 5)General Cancer LinesAccelerated KineticsIncreased hydrophobicity (LogP -1.16 vs -1.84) accelerates cellular uptake compared to the pyridine analogue.
Piperidine Piperidine-embedded AnalogIKKb / NF-kB PathwaySuperior to Ref. DrugThe flexible sp3 ring forms stable, deep hydrophobic interactions within the 3D architecture of the IKKb catalytic pocket.[3]

Experimental Methodology: Self-Validating Bioactivity Assays

To objectively compare the bioactivity of pyridine and piperidine derivatives, researchers must employ a self-validating system . Phenotypic readouts (like cell death) are meaningless if they are driven by off-target toxicity. The following protocol tightly couples phenotypic cytotoxicity with orthogonal mechanistic validation to ensure absolute trustworthiness.

Protocol: High-Throughput Cytotoxicity & Target Engagement Assay

Phase 1: Phenotypic Evaluation

  • Cell Synchronization and Seeding: Seed HCT-15 (colon) or MCF-7 (breast) cells at

    
     cells/well in 96-well plates. Starve in serum-free media for 12 hours.
    
    • Causality: Serum starvation synchronizes the cell cycle in the G0/G1 phase. This ensures that observed antiproliferative effects are due to the compound's intrinsic bioactivity rather than random variations in cell division rates[2].

  • Compound Administration: Treat cells with serial dilutions (0.1 to 100 µM) of the test scaffolds. Include 0.1% DMSO as a vehicle control and Doxorubicin as a positive control.

    • Causality: The vehicle control normalizes baseline viability, while Doxorubicin validates the assay's sensitivity to known cytotoxic agents.

  • TCA Fixation & SRB Staining: After 48 hours, fix cells with cold trichloroacetic acid (TCA) at 4°C for 1 hour, followed by Sulforhodamine B (SRB) staining and absorbance reading.

    • Causality: Unlike metabolically dependent assays (e.g., MTT), TCA fixation directly measures cellular protein mass. This prevents false positives caused by compounds that temporarily alter mitochondrial metabolism without actually inducing cell death.

Phase 2: Orthogonal Mechanistic Validation (The Self-Validating Loop) 4. Target Engagement Verification: Harvest parallel treated samples, lyse, and perform Western Blotting. Probe for Caspase-3 cleavage (apoptosis marker) and target-specific markers (e.g., IKKb phosphorylation status).

  • Causality: This step creates the self-validating loop. If a highly basic piperidine derivative shows severe cytotoxicity in Phase 1 but fails to modulate IKKb or Caspase-3 in Phase 2, the system automatically flags the compound for off-target toxicity (e.g., non-specific membrane disruption due to high lipophilicity), preventing a false lead from advancing.

Scaffold Selection & Optimization Workflow

The decision to utilize a pyridine or piperidine scaffold should follow a strict, logic-driven workflow. The diagram below illustrates the decision tree for evaluating and optimizing these N-heterocycles based on the self-validating assay results.

Scaffold_Bioactivity_Workflow A N-Heterocycle Selection Pyridine vs. Piperidine B Physicochemical Profiling LogP, pKa, 3D Conformation A->B C In Vitro Bioactivity Assay (IC50 / GI50 Determination) B->C D Orthogonal Validation (Target Engagement / Western Blot) C->D High Potency F Off-Target Toxicity Screening C->F Low Selectivity E Lead Optimization (SAR Refinement) D->E Validated Mechanism F->A Scaffold Hopping

Self-validating experimental workflow for evaluating pyridine and piperidine scaffold bioactivity.

Conclusion: Strategic Scaffold Hopping

The choice between pyridine and piperidine is rarely a matter of one being universally superior; rather, it is a strategic tool for tuning a molecule's interaction with its biological environment.

  • Select Pyridine when the target pocket requires a flat, rigid pharmacophore, when a directional hydrogen bond acceptor is needed, or when attempting to improve the metabolic stability of a benzene ring[1].

  • Select Piperidine when aiming to increase the 3D complexity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) of a molecule to reduce off-target binding, when a strong physiological cation is required for target engagement, or when seeking to increase the overall lipophilicity and cellular uptake kinetics of metal-based complexes.
    

References

  • Influence of pyridine versus piperidine ligands on the chemical, DNA binding and cytotoxic properties of light activated trans,trans,trans-[Pt(N3)2(OH)2(NH3)(L)
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design Source: NIH / PMC URL
  • Comparative Analysis of the Biological Activity of Substituted Pyridine Derivatives as Anticancer Agents Source: BenchChem URL
  • Pharmacological Applications of Piperidine Derivatives Source: Encyclopedia MDPI URL

Sources

Crystal Structure Determination of 3-Bromo-5-(piperidin-4-yl)pyridine Salts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-5-(piperidin-4-yl)pyridine (CAS 899356-77-5) is a highly functionalized, bifunctional building block widely utilized in complex organic synthesis and pharmaceutical development 1[1]. Featuring an electrophilic 3-bromopyridine core and a nucleophilic, basic piperidine ring, it readily forms salts (e.g., hydrochloride, mesylate, tartrate) to improve aqueous solubility 2[2].

The critical bottleneck in characterizing these pharmaceutical salts is their crystallization kinetics. The rapid precipitation of the protonated piperidinium species typically yields microcrystalline or seemingly amorphous powders, rendering traditional Single-Crystal X-ray Diffraction (SCXRD) impossible without laborious recrystallization screening. This guide objectively compares SCXRD, Microcrystal Electron Diffraction (MicroED), and Powder X-ray Diffraction (PXRD) to determine the optimal pipeline for elucidating the structure of these challenging intermediates.

Methodological Comparison: SCXRD vs. MicroED vs. PXRD

To determine the absolute configuration, hydrogen-bonding network, and the specific chair conformation of the piperidine ring, researchers must choose the correct crystallographic modality.

  • SCXRD (The Gold Standard): Relies on X-ray photons scattering off electron clouds. While it provides unparalleled precision and straightforward kinematic refinement, it strictly requires large, well-ordered single crystals (>10 µm in all dimensions).

  • MicroED (The Nanocrystal Champion): Utilizes a transmission electron microscope (TEM) to direct a beam of electrons at the sample. Because electrons interact with the electrostatic potential of both the nucleus and the electron cloud, they scatter approximately

    
     times more strongly than X-rays 3[3]. This allows for de novo atomic resolution structure determination from sub-micron crystals (100–500 nm) directly from the bulk powder 4[4].
    
  • PXRD with Rietveld Refinement: Analyzes the bulk powder phase. While excellent for polymorph identification, solving a de novo structure of a flexible molecule like 3-Bromo-5-(piperidin-4-yl)pyridine from 1D powder data is mathematically ill-posed due to severe peak overlap at high diffraction angles.

Table 1: Performance Comparison of Crystallographic Modalities
ParameterSCXRDMicroEDPXRD (Rietveld)
Minimum Crystal Size > 10 µm~ 100 nm to 1 µmBulk powder (> 10 mg)
Probe / Interaction X-rays / Electron CloudElectrons / Electrostatic PotentialX-rays / Electron Cloud
Data Collection Time 2 - 24 hours5 - 30 minutes1 - 12 hours
De Novo Solution RoutineRoutineHighly Challenging
H-Atom Localization ExcellentGood (at high resolution)Poor
Sample Prep Effort High (Crystal Growth)Low (Direct from powder)Low (Direct from powder)

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols detail the causality behind each experimental choice when handling 3-Bromo-5-(piperidin-4-yl)pyridine salts.

Protocol 1: Salt Screening & Microcrystal Generation

The goal is to generate the hydrochloride salt. Due to the pKa difference between the piperidine (pKa ~10) and pyridine (pKa ~5) nitrogens, mono-protonation occurs exclusively at the piperidine ring.

  • Dissolution: Dissolve 50 mg of 3-Bromo-5-(piperidin-4-yl)pyridine free base in 2 mL of anhydrous ethanol.

  • Acid Addition: Add 1.05 equivalents of 1M HCl in diethyl ether dropwise under continuous stirring at 25°C.

  • Precipitation: Causality Note: The rapid precipitation kinetics driven by the low solubility of the protonated piperidinium salt in the ethanol/ether anti-solvent mixture inherently favors rapid nucleation over slow crystal growth. This deliberately yields a nanocrystalline powder.

  • Isolation: Filter via vacuum, wash with cold diethyl ether, and dry under vacuum at 40°C for 12 hours to remove residual solvent that could boil off in the TEM vacuum.

Protocol 2: MicroED Sample Preparation and Data Acquisition

Organic salts containing halogens (like the 3-bromo substituent) are highly susceptible to electron-beam-induced radiolysis. Strict dose management is required.

  • Grid Preparation: Apply a trace amount (<1 mg) of the dry microcrystalline salt powder directly onto a glow-discharged holey carbon copper TEM grid. Gently tap to remove excess bulk powder, leaving only electrostatically adhered nanocrystals.

  • Cryo-Cooling: Plunge the grid into liquid nitrogen and transfer to a cryo-TEM (e.g., 200 kV Glacios) using a cryo-transfer holder. Causality Note: Cryo-cooling is mandatory to mitigate radiation damage and preserve the C-Br bond during exposure.

  • Crystal Identification: Operate in low-magnification imaging mode to locate isolated, electron-transparent nanocrystals (thickness < 300 nm).

  • Data Collection: Switch to diffraction mode. Initiate continuous rotation (1°/sec) over a 60° to 120° wedge while exposing the crystal to an ultra-low-dose electron beam (<0.01

    
    ). Causality Note: Continuous rotation ensures complete sampling of reciprocal space and reduces dynamical scattering effects (multiple scattering events), which is critical for accurate structure factor extraction 5[5].
    

Visualizing the Structural Workflows

G A 3-Bromo-5-(piperidin-4-yl)pyridine Salt Powder B Crystal Size Assessment A->B C > 10 µm (Large Crystals) B->C D < 1 µm (Nanocrystals) B->D E SCXRD (X-ray Diffraction) C->E F MicroED (Electron Diffraction) D->F G Structure Solution & Refinement E->G F->G

Workflow for selecting SCXRD vs. MicroED based on API salt crystal size.

Mechanism A Dry Powder Dispersion on TEM Grid B Cryo-Cooling (Liquid N2) Mitigates Radiation Damage A->B C Continuous Rotation (1-3° per second) B->C D Low-Dose Electron Beam (<0.01 e-/Ų/s) C->D E Direct Electron Detector Captures Diffraction D->E

Step-by-step mechanism of MicroED data acquisition for beam-sensitive salts.

Comparative Crystallographic Data Analysis

When comparing the refined data of the 3-Bromo-5-(piperidin-4-yl)pyridine HCl salt obtained via SCXRD (after a 3-week recrystallization effort) versus MicroED (direct from the 2-hour precipitation powder), MicroED proves highly capable of determining the heavy atom (Br) position and the piperidine chair conformation, despite slightly higher R-values due to dynamical scattering.

Table 2: Representative Refinement Data for 3-Bromo-5-(piperidin-4-yl)pyridine HCl
ParameterSCXRD (Recrystallized)MicroED (As-synthesized powder)
Space Group


Resolution Limit (Å) 0.750.85
R₁ (Unweighted) 3.2%12.5% (Typical for electron dynamical effects)
Completeness 99.5%92.0% (Due to missing wedge in TEM tilt)
Data/Parameter Ratio > 10:1~ 8:1
Time to Structure 21 days< 24 hours

References

  • Benchchem. 3-Bromo-5-(N-Boc-piperidin-4-yl)pyridine Overview. 1

  • Fluorochem. 3-BROMO-5-(PIPERIDIN-4-YL)PYRIDINE (CAS 899356-77-5) Specifications. 2

  • Jones, C. G., et al. (2018). The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. ACS Central Science.3

  • Nannenga, B. L., & Gonen, T. (2019). An Overview of Microcrystal Electron Diffraction (MicroED). PMC. 4

  • Brázda, P., et al. (2024). An integrated workflow for the structure elucidation of nanocrystalline powders. PMC.5

Sources

Safety Operating Guide

3-Bromo-5-(piperidin-4-yl)pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide to the safe handling, segregation, and disposal of 3-Bromo-5-(piperidin-4-yl)pyridine in a professional laboratory environment.

Executive Summary

3-Bromo-5-(piperidin-4-yl)pyridine is a halogenated heterocyclic amine frequently utilized as a building block in pharmaceutical development and medicinal chemistry. Due to the presence of both a basic piperidine moiety and a brominated aromatic ring, this compound presents specific toxicological and environmental hazards. Proper disposal is not merely a regulatory compliance issue; it is a critical safety imperative. This guide outlines the causality-driven protocols for managing this compound from the benchtop to final Environmental Health and Safety (EHS) transfer.

Critical Directive: Under no circumstances should researchers attempt to chemically neutralize, degrade, or treat this compound on-site. All disposal must be routed through licensed hazardous waste professionals[1].

Chemical Profiling & Hazard Assessment

To design a self-validating disposal protocol, we must first understand the molecular hazards driving the requirements. The compound combines the properties of a bromopyridine and a piperidine derivative.

  • The Piperidine Moiety: Piperidine derivatives are typically highly basic, corrosive to skin and eyes, and toxic via ingestion or dermal contact[2].

  • The Bromopyridine Moiety: Brominated pyridines are recognized as toxic, severe irritants, and pose significant hazards to aquatic environments[3][4].

Table 1: Hazard Profile & Logistical Requirements
Hazard CategoryMechanistic CauseHandling & PPE Requirement
Toxicity (Acute) Amine-facilitated dermal absorption; systemic toxicity[5].Handle exclusively in a certified fume hood. Wear nitrile gloves (double-gloving recommended), lab coat, and safety goggles[6].
Corrosivity Basic nature of the secondary amine (piperidine ring)[2].Avoid metal containers for long-term waste storage; utilize high-density polyethylene (HDPE) or glass[7].
Environmental Halogenated aromatics resist natural degradation and are toxic to aquatic life[3][6].Zero drain disposal. Must be captured in dedicated waste streams[8].

The Causality of Waste Segregation: Halogenated Organics

In professional waste management, 3-Bromo-5-(piperidin-4-yl)pyridine must be strictly classified as Halogenated Organic Waste [8][9].

The "Why" Behind the Rule: Mixing halogenated waste (containing fluorine, chlorine, bromine, or iodine) with standard non-halogenated organic solvents is a severe safety and logistical failure. When incinerated, halogenated compounds generate corrosive hydrogen halide gases (e.g., Hydrogen Bromide, HBr)[3].

If halogenated waste is mistakenly processed in a standard incinerator, it can damage the facility and lead to the atmospheric release of highly toxic dioxins and furans. Therefore, licensed disposal facilities must process halogenated waste in specialized high-temperature incinerators equipped with caustic scrubbers to neutralize the acidic exhaust[10]. Mixing streams contaminates the entire bulk volume, exponentially increasing disposal costs and environmental risk.

Table 2: Waste Compatibility Matrix
Waste StreamCompatibility with 3-Bromo-5-(piperidin-4-yl)pyridineAction Required
Halogenated Solvents (e.g., DCM, Chloroform)Compatible Mix safely in designated Halogenated Waste carboy[8].
Non-Halogenated Solvents (e.g., Acetone, Hexane)Incompatible Do not mix. If mixed, the entire container must be reclassified as Halogenated[8].
Aqueous / Acidic Waste Incompatible Do not mix. Risk of exothermic acid-base reaction with the piperidine moiety[1].

Standard Operating Procedure (SOP): Disposal Workflow

This protocol provides a step-by-step methodology for the safe collection and transfer of 3-Bromo-5-(piperidin-4-yl)pyridine waste.

Step 1: Container Selection and Preparation

  • Select a chemically compatible, vapor-tight container. Glass bottles or HDPE carboys are required[8].

  • Ensure the container features a secure, threaded cap. Snap-caps or parafilm-sealed flasks are strictly prohibited for waste storage.

Step 2: Active Collection

  • Transfer the waste (solid residues or solvent solutions containing the compound) into the container inside the fume hood.

  • If the compound is dissolved in a non-halogenated solvent (e.g., ethyl acetate), the presence of the brominated compound dictates that the entire solution must now be routed to the Halogenated Organic Waste stream[8].

  • Keep the container closed at all times except when actively adding waste to prevent vapor release[8].

Step 3: GHS-Compliant Labeling

  • Label the container before the first drop of waste is added[8].

  • Use the institution's official hazardous waste tag.

  • Critical Rule: Write out the full chemical name: "3-Bromo-5-(piperidin-4-yl)pyridine". Do not use abbreviations, acronyms, or chemical formulas[8].

  • Check the boxes for "Toxic", "Halogenated", and "Organic".

Step 4: Satellite Accumulation Area (SAA) Storage

  • Store the sealed, labeled container in designated secondary containment (e.g., a polyethylene tray) within the lab's SAA.

  • Ensure the SAA is adequately ventilated and segregated from strong oxidizing agents and acids[11].

Step 5: EHS Transfer

  • Once the container is 80% full, or reaches the institutional time limit (typically 90 days), submit a pickup request to your institutional EHS or licensed waste management contractor.

Workflow Visualization

G Start Waste Generation: 3-Bromo-5-(piperidin-4-yl)pyridine Decision Is the waste mixed with Aqueous or Acidic solutions? Start->Decision Error STOP: Incompatible! Separate streams required Do not neutralize Decision->Error Yes Halogenated Route to: Halogenated Organic Waste Decision->Halogenated No (Solid or Organic Solvent) Label Label Full Name: No Abbreviations Halogenated->Label Storage Secondary Containment (Ventilated SAA) Label->Storage EHS EHS / Licensed Disposal Pickup Storage->EHS

Figure 1: Decision matrix and disposal workflow for halogenated heterocyclic amine waste.

Spill Response & Decontamination

In the event of a spill outside the fume hood:

  • Evacuate & Isolate: Evacuate personnel from the immediate area and ensure adequate ventilation. Remove all sources of ignition[5][6].

  • PPE: Responders must wear self-contained breathing apparatus (if vapor concentration is high) or a fitted respirator, along with heavy-duty chemical-resistant gloves[3][6].

  • Containment: Do not flush with water. Cover the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or a commercial chemical binder like Chemizorb)[12].

  • Collection: Sweep the absorbed material using non-sparking tools and place it into a tightly closed container[6][11]. Label this container as Halogenated Hazardous Waste (Spill Debris).

  • Reporting: Notify EHS immediately for final decontamination verification and waste pickup.

References

  • Title: eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 Source: ecfr.gov URL:[Link]

  • Title: Waste Segregation Guidelines Source: uwaterloo.ca URL:[Link]

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: epa.gov URL:[Link]

  • Title: Halogenated Organic Liquids - Standard Operating Procedure Source: illinois.edu URL:[Link]

  • Title: Safety Data Sheet: Piperidine Source: chemos.de URL:[Link]

Sources

Personal protective equipment for handling 3-Bromo-5-(piperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Profile

3-Bromo-5-(piperidin-4-yl)pyridine (CAS: 899356-77-5) is a bifunctional intermediate containing a halogenated pyridine ring and a secondary amine (piperidine).[1][2] This dual functionality dictates its safety profile: the piperidine moiety introduces basicity and skin permeability potential, while the brominated pyridine core presents irritation and acute toxicity risks.[1]

Immediate Hazard Classification (GHS):

  • Warning

  • H302: Harmful if swallowed.[1][2][3][4][5][6]

  • H315: Causes skin irritation.[1][3][4][5][7]

  • H319: Causes serious eye irritation.[1][3][4][8]

  • H335: May cause respiratory irritation.[1][3][4][5][8]

Operational Directive: Treat this compound as a high-affinity sensitizer . The secondary amine structure allows for potential binding to biological substrates.[1] All handling must prioritize the prevention of inhalation (dust/aerosol) and dermal absorption.[1]

Personal Protective Equipment (PPE) Matrix

Standard "lab attire" is insufficient for functionalized heterocycles.[1] The following PPE standards are required for all interactions with the neat substance.

Protection ZoneEquipment StandardTechnical Rationale
Dermal (Hands) Double Nitrile Gloving [1]• Inner: 4 mil (0.10 mm) Nitrile[1]• Outer: 5-8 mil (0.12-0.20 mm) Nitrile[1]• Change Frequency: Every 60 mins or immediately upon splash.[1]Piperidine derivatives can permeate thin nitrile rubber.[1] Double gloving creates a breakthrough buffer and allows outer glove removal without skin exposure.[1]
Ocular/Face Chemical Splash Goggles (ANSI Z87.1)Note: Safety glasses are NOT permitted for powder handling.[1]Fine powders of H319/H335 compounds can bypass side-shields of safety glasses.[1] Goggles provide a seal against airborne particulates.[1]
Respiratory Engineering Control Primary: Certified Chemical Fume Hood.PPE Secondary: N95 or P100 Respirator (Only if hood work is impossible).[1]The H335 hazard indicates mucosal irritation.[1] Engineering controls (hood) are superior to PPE.[1]
Body Lab Coat (High-Neck/Snap) + Tyvek® Sleeve Covers (Recommended for >5g scale).[1]Prevents "cuff gap" exposure where the glove meets the lab coat, a common site of dermatitis for amine handlers.[1]

Operational Protocols

A. Receipt & Storage Strategy

Upon receipt, the compound is likely a solid (powder).[1] Piperidine derivatives are hygroscopic and can react with atmospheric CO₂ to form carbamates.[1]

  • Inspection: Verify container integrity inside a fume hood. Do not open shipping packaging in a general office area.

  • Storage Conditions:

    • Temperature: 2-8°C (Refrigerated).

    • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible.[1]

    • Segregation: Store away from strong oxidizing agents and acids (due to the basic amine).[1]

B. Safe Weighing Workflow

Weighing is the highest-risk operation due to static-induced dust generation.[1]

  • Anti-Static Gun: Use an ionizing zero-stat gun on the spatula and weighing boat to prevent powder "jumping."[1]

  • Draft Shield: Use the balance draft shield to prevent hood turbulence from spreading the powder.[1]

  • Technique: Never transfer powder over the floor of the hood.[1] Transfer directly from source to tare vessel with minimal vertical distance.[1]

C. Reaction Setup (Solubilization)

Once in solution, the inhalation risk decreases, but the dermal absorption risk increases (solvent carrier effect).[1]

  • Solvent Choice: When dissolving in DCM (Dichloromethane) or DMF, permeation rates through gloves increase drastically.[1] Change gloves immediately if solvent contacts them. [1]

  • Acid Scavenging: If used in nucleophilic aromatic substitution or coupling, ensure adequate base is present to neutralize HBr byproducts, but be aware this generates heat.[1]

Visualization: Safety Logic & Workflow

The following diagrams illustrate the decision-making logic for spills and the hierarchy of controls for weighing.

SafetyLogic Start Start: Handling CAS 899356-77-5 StateCheck State: Solid or Solution? Start->StateCheck Solid Solid (Powder) StateCheck->Solid Solution Solution (Organic Solvent) StateCheck->Solution DustRisk Risk: Inhalation (H335) Solid->DustRisk Control1 Control: Fume Hood + Static Elimination DustRisk->Control1 Disposal Disposal: Halogenated Waste Stream Control1->Disposal PermRisk Risk: Dermal Absorption + Splash Solution->PermRisk Control2 Control: Double Nitrile + Goggles PermRisk->Control2 Control2->Disposal

Caption: Operational decision tree distinguishing risks between solid-state handling (inhalation focus) and solution-state handling (dermal focus).

Emergency Response

A. Spills (Solid/Powder)

Do NOT sweep. Sweeping generates dust aerosols.[1]

  • Isolate: Close the fume hood sash. Alert nearby personnel.

  • Method: Cover the spill with a wet paper towel (water or PEG-400) to dampen the powder.[1]

  • Cleanup: Wipe up the damp slurry.[1][6] Place all waste in a sealed bag inside the hood before transfer to the waste drum.

B. Exposure First Aid[1][5]
  • Eye Contact: Rinse immediately with water for 15 minutes .[1][4][5][8][9] Hold eyelids apart. The basicity of the piperidine ring can cause corneal damage if not flushed rapidly.[1]

  • Skin Contact: Wash with soap and copious water.[1][3][6][7][9][10] Do not use alcohol/solvents (enhances absorption).[1]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention (H335).

Waste Disposal Strategy

Compliance with EPA and local regulations for halogenated nitrogen heterocycles is mandatory.[1]

  • Classification: Halogenated Organic Waste .[1]

  • Segregation: Do NOT mix with acidic waste streams if the solution is concentrated (exothermic neutralization risk).[1]

  • Labeling: Clearly label as "Contains 3-Bromo-5-(piperidin-4-yl)pyridine - Irritant / Toxic."[1][3]

  • Container: High-density polyethylene (HDPE) or glass.[1] Avoid metal containers if acidic byproducts are present.[1]

References

  • Fluorochem. (2024).[1][3][10] Safety Data Sheet: 3-Bromo-5-(piperidin-4-yl)pyridine (CAS 899356-77-5).[1][2] Retrieved from [1]

  • Thermo Fisher Scientific. (2025).[1] General Handling of Brominated Pyridines. Retrieved from [1]

  • PubChem. (n.d.).[1] Compound Summary: Pyridine Derivatives Safety Profile. National Library of Medicine.[1] Retrieved from [1]

  • Jubilant Ingrevia. (2025). Safety Data Sheet: 3-Bromopyridine Derivatives. Retrieved from [1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5-(piperidin-4-yl)pyridine
Reactant of Route 2
3-Bromo-5-(piperidin-4-yl)pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.